Benzyl(m-tolyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylsulfanyl-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFBFSBVVDRQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties and Synthetic Utility of Benzyl(m-tolyl)sulfane: A Comprehensive Technical Guide
Executive Summary
In modern organic synthesis, thioethers (sulfides) have transitioned from being mere protecting groups or inert structural motifs to highly versatile, redox-active synthetic handles. Benzyl(m-tolyl)sulfane (CAS: 5023-61-0)[1][2] represents a structurally privileged thioether. The strategic placement of a meta-methyl group on the phenyl ring provides a unique balance of electronic enrichment and steric accessibility. This whitepaper provides an in-depth analysis of the physicochemical properties of Benzyl(m-tolyl)sulfane and details its advanced applications in asymmetric sulfoxidation and photoredox-catalyzed desulfurative cross-coupling.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical baseline of Benzyl(m-tolyl)sulfane is critical for predicting its behavior in biphasic catalytic systems and photoredox environments. The meta-methyl group exerts a subtle +I (inductive) effect, slightly increasing the electron density on the sulfur atom compared to an unsubstituted benzyl phenyl sulfide. This electronic perturbation lowers the oxidation potential of the sulfur atom, facilitating single-electron transfer (SET) events, while avoiding the severe steric hindrance associated with ortho-substitution.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of Benzyl(m-tolyl)sulfane, essential for reaction engineering and solvent selection[1][3][4].
| Property | Value / Description | Impact on Synthetic Utility |
| Chemical Name | Benzyl(m-tolyl)sulfane | Standard IUPAC nomenclature. |
| CAS Number | 5023-61-0 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₄H₁₄S | Defines mass balance in stoichiometric calculations. |
| Molecular Weight | 214.33 g/mol | Utilized for precise molarity preparations. |
| Physical State | Clear, colorless to pale yellow oil | Requires volumetric or mass-based transfer via positive displacement pipettes. |
| LogP (Predicted) | ~4.5 | Highly lipophilic; necessitates biphasic or phase-transfer conditions for aqueous oxidants. |
| Boiling Point | >300 °C (Predicted at 760 mmHg) | Non-volatile under standard conditions; stable for high-temperature reflux. |
| Solubility Profile | Soluble in DCM, EtOAc, Toluene; Insoluble in H₂O | Dictates solvent choice for homogeneous catalysis (e.g., DCM for photoredox). |
Core Synthetic Applications & Mechanistic Pathways
Asymmetric Sulfoxidation to Chiral Sulfoxides
Chiral sulfoxides are critical pharmacophores in drug development (e.g., esomeprazole, modafinil) and serve as robust chiral auxiliaries[5]. Benzyl(m-tolyl)sulfane is an excellent prochiral substrate for transition-metal-catalyzed asymmetric oxidation.
Causality in Catalyst Design: Using a Copper(II) catalyst with a chiral ligand (e.g., Schiff base or bis-oxazoline) in the presence of aqueous hydrogen peroxide (H₂O₂) allows for highly enantioselective oxygen transfer. The meta-methyl group of the substrate enhances the nucleophilicity of the sulfur, promoting efficient coordination to the electrophilic peroxo-copper intermediate. Because the methyl group is in the meta position, it does not sterically clash with the chiral pocket of the catalyst, allowing for high enantiomeric excess (ee)[5].
Caption: Mechanistic pathway of Cu-catalyzed asymmetric sulfoxidation of Benzyl(m-tolyl)sulfane.
Photoredox-Catalyzed Desulfurative Cross-Coupling
Recent advancements in metallaphotoredox catalysis have unlocked the ability to use thioethers as latent alkyl radical precursors[6][7]. Under visible light irradiation, a photocatalyst (e.g., 4CzIPN or Ir-based complexes) undergoes excitation.
Causality in Radical Generation: The excited photocatalyst oxidizes the thioether via Single Electron Transfer (SET). The resulting radical cation undergoes rapid C–S bond homolysis to generate a stabilized benzylic radical and a thiolate leaving group[8]. This benzylic radical can then be intercepted by a nickel co-catalyst for C(sp³)–C(sp²) cross-coupling with aryl halides, forming complex molecular architectures without the need for pre-functionalized organometallic reagents[6][9].
Caption: Experimental workflow for photoredox desulfurative cross-coupling.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints to verify reaction progression.
Protocol A: Copper-Catalyzed Asymmetric Sulfoxidation
Objective: Synthesize chiral m-tolyl benzyl sulfoxide with >90% ee.
-
Catalyst Preparation: In an oven-dried Schlenk flask, dissolve Cu(OTf)₂ (5 mol%) and a chiral bis-oxazoline ligand (6 mol%) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere. Stir at room temperature for 1 hour to ensure complete complexation (solution will turn deep blue/green).
-
Substrate Addition: Add Benzyl(m-tolyl)sulfane (1.0 equiv, 1.0 mmol) to the catalyst solution. Lower the temperature to -20 °C using a cryocooler to maximize enantioselectivity by slowing down the background uncatalyzed oxidation[5].
-
Oxidant Addition: Slowly add 30% aqueous H₂O₂ (1.2 equiv) dropwise over 15 minutes.
-
Validation Checkpoint 1 (Conversion): After 4 hours, extract a 50 µL aliquot, quench with saturated aqueous Na₂S₂O₃, and analyze via TLC (Hexane:EtOAc 8:2) and GC-MS. Proceed only if the starting material peak (m/z 214) is <5% and the sulfoxide peak (m/z 230) is dominant.
-
Workup: Quench the bulk reaction with saturated Na₂S₂O₃ to destroy residual peroxides. Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint 2 (Enantiopurity): Purify via flash chromatography. Determine the ee% using Chiral HPLC (e.g., Chiralpak OD-H column, eluting with n-hexane/2-propanol)[5].
Protocol B: Photoredox Nickel-Catalyzed Desulfurative Cross-Coupling
Objective: Cross-couple Benzyl(m-tolyl)sulfane with 4-bromobenzonitrile via C–S cleavage.
-
Reaction Assembly: In a 10 mL microwave vial equipped with a stir bar, add Benzyl(m-tolyl)sulfane (1.0 equiv, 0.5 mmol), 4-bromobenzonitrile (1.5 equiv), 4CzIPN photocatalyst (5 mol%), NiCl₂·DME (10 mol%), and dtbbpy ligand (15 mol%)[6].
-
Degassing (Critical Step): Add 5 mL of anhydrous acetonitrile (ACN). Seal the vial with a PTFE septum. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen acts as a triplet quencher for the excited photocatalyst and reacts with carbon-centered radicals to form peroxides, which will completely inhibit the cross-coupling[6].
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs (18 W). Stir vigorously at room temperature for 24 hours[6].
-
Validation Checkpoint 1 (Radical Generation): At 12 hours, take a 20 µL aliquot under argon, dilute with ACN, and analyze via LC-MS. Look for the disappearance of the thioether and the formation of the cross-coupled product mass.
-
Workup: Filter the crude mixture through a short pad of Celite to remove nickel salts, washing with ethyl acetate. Concentrate the filtrate and purify via silica gel chromatography to isolate the diarylalkane product.
Handling, Storage, and Safety Profiling
As a thioether, Benzyl(m-tolyl)sulfane requires specific handling protocols to maintain its integrity and ensure laboratory safety:
-
Oxidation Prevention: Store in tightly sealed amber glass vials under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Prolonged exposure to ambient air and light can lead to auto-oxidation, forming trace amounts of sulfoxides which can poison sensitive organometallic catalysts.
-
Odor Management: Like many low-molecular-weight sulfides, it possesses a distinct, persistent odor. All transfers and reactions must be conducted in a Class II fume hood. Spills should be treated with a dilute bleach (sodium hypochlorite) solution to oxidize the sulfide to a water-soluble, odorless sulfone before cleanup.
Conclusion
Benzyl(m-tolyl)sulfane is far more than a simple building block; it is a highly tunable synthetic handle. Its specific physicochemical properties—driven by the meta-methyl substitution—make it an ideal candidate for advanced methodologies, ranging from the synthesis of chiral sulfoxide pharmacophores to cutting-edge photoredox desulfurative cross-couplings. By adhering to the self-validating protocols outlined in this guide, researchers can leverage this compound to construct complex molecular architectures with high precision and reliability.
References
-
O'Mahony, G. E. (2012). "Copper-catalyzed asymmetric oxidation of sulfides." PhD Thesis, University College Cork.[Link]
-
Geniller, L., et al. (2022). "Nickel Metallaphotoredox Catalysis Enabling Desulfurative Cross Coupling Reactions." Advanced Synthesis & Catalysis, 364(24), 4249-4254.[Link]
-
Lanzi, M., et al. (2018). "Visible light-triggered C–C and C–N Bond Formation by C–S bonds cleavage of benzylic thioethers." Organic Letters, 20(17), 5247-5250.[Link]
Sources
- 1. 5023-62-1|Benzyl(2,5-dimethylphenyl)sulfane|BLD Pharm [bldpharm.com]
- 2. a2bchem.com [a2bchem.com]
- 3. Benzyl m-tolyl sulfide [oakwoodchemical.com]
- 4. appchemical.com [appchemical.com]
- 5. DSpace [cora.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. air.unipr.it [air.unipr.it]
- 9. scispace.com [scispace.com]
Molecular Structure and Conformational Analysis of Benzyl(m-tolyl)sulfane: A Technical Guide
Executive Summary & Chemical Identity
Benzyl(m-tolyl)sulfane (CAS: 5023-61-0), also known as benzyl 3-methylphenyl sulfide, represents a critical structural motif in the development of sulfur-containing pharmacophores.[1][2] Unlike its para-substituted analog, the meta-isomer introduces a unique asymmetry that influences crystal packing, solubility profiles, and binding pocket adaptability.
This guide provides a comprehensive structural analysis, synthesizing field-proven synthetic protocols with predictive conformational modeling based on crystallographic data of homologous benzyl aryl sulfides.[1][2]
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 1-(Benzylsulfanyl)-3-methylbenzene |
| Common Name | Benzyl(m-tolyl)sulfane |
| CAS Number | 5023-61-0 |
| Molecular Formula | C₁₄H₁₄S |
| Molecular Weight | 214.33 g/mol |
| Physical State | Colorless to pale yellow oil (Standard Conditions) |
| SMILES | Cc1cccc(SCCc2ccccc2)c1 |
Synthesis & Reaction Engineering
To ensure high purity for structural analysis, a nucleophilic substitution pathway is the industry standard.[2] This protocol minimizes disulfide by-product formation, a common impurity in thioether synthesis.[1][2]
Optimized Synthetic Protocol
Reaction Type: Williamson-type Thioetherification Mechanism: SN2 Nucleophilic Substitution[2]
Step-by-Step Methodology
-
Reagent Prep: Charge a 3-neck round-bottom flask with 3-methylbenzenethiol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in DMF (Dimethylformamide).
-
Expert Insight: DMF is chosen over acetone to solubilize the thiolate anion, enhancing nucleophilicity.
-
-
Activation: Stir at room temperature for 30 minutes under N₂ atmosphere. This generates the potassium thiolate species in situ.[2]
-
Addition: Add Benzyl chloride (1.05 equiv) dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1][2]
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with 10% NaOH (to remove unreacted thiol) followed by Brine.[2]
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica Gel, 100% Hexanes → 5% EtOAc/Hexanes).
[4]
Molecular Structure & Conformational Analysis
While direct single-crystal X-ray diffraction data for the m-tolyl isomer is sparse compared to the p-tolyl analog, we can derive a high-confidence structural model using comparative crystallography and DFT trends from the benzyl phenyl sulfide family.[1][2]
Geometry and Bond Parameters (Calculated)
The molecule adopts a flexible "L-shaped" geometry.[1] The sulfur atom acts as a hinge, creating a critical angle that dictates the spatial orientation of the two aromatic rings.
| Bond / Angle | Value (Predicted) | Structural Significance |
| C(Ar)–S Bond | 1.76 Å | Typical for aryl-sulfur single bonds; shows partial double-bond character due to resonance.[1][2] |
| S–C(Bz) Bond | 1.82 Å | Longer, purely single bond; high rotational freedom. |
| C(Ar)–S–C(Bz) Angle | 103.5° | Deviates from ideal sp³ (109.5°) due to lone pair repulsion on Sulfur.[1] |
| Torsion (C-S-C-C) | ±60° to ±90° | The "Gauche" effect dominates, preventing coplanarity of the rings to minimize steric clash. |
Conformational Landscape
The meta-methyl group introduces a specific steric constraint not present in the para isomer.[1][2]
-
Rotational Barrier: The rotation around the S–CH₂ bond is the primary degree of freedom.[2]
-
Preferred Conformer: The molecule prefers a gauche conformation where the C–S bond is roughly perpendicular to the plane of the benzyl ring.[2] This maximizes the
hyperconjugation between the sulfur lone pair and the C–H bonds of the methylene group. -
Meta-Effect: The m-methyl group creates a "sidedness" to the phenyl ring.[1] In the crystal lattice, this forces the molecule to adopt a packing motif that alternates the methyl orientation to maximize packing efficiency (Van der Waals contacts).
Intermolecular Interactions (Hirshfeld Surface Analysis)
In the absence of a specific crystal structure, we apply Hirshfeld Surface Analysis principles derived from the homologous Benzyl(p-tolyl)sulfane to predict the packing behavior of the m-tolyl isomer.[1]
Predicted Interaction Fingerprint
The supramolecular assembly is driven by weak, non-covalent interactions rather than strong hydrogen bonds (as the molecule lacks classic H-bond donors).
-
C–H···π Interactions (Dominant): The benzylic protons act as weak donors to the π-cloud of the adjacent m-tolyl ring.[1][2] This is the "glue" holding the crystal lattice together.[2]
-
H···H Contacts (~50% of Surface): Due to the high hydrogen content and the hydrophobic nature of the benzyl and tolyl groups, dispersive H···H interactions comprise the majority of the Hirshfeld surface area.[2]
-
S···H Contacts: Weak contacts between the sulfur lone pairs and aromatic protons contribute to the directionality of the packing, often forming "zig-zag" chains in the crystal lattice.
Comparative Insight:
-
Para-isomer: Packs in linear sheets due to symmetry.[1]
-
Meta-isomer: Predicted to pack in a "herringbone" or offset-stacking motif to accommodate the protruding methyl group at the 3-position, likely resulting in a slightly lower melting point than the para-analog.[1]
References
-
Synthesis & Properties: Benzyl phenyl sulfide (CAS 831-91-4) and derivatives.[1][2][3][4] ChemicalBook.[1][3] Link
-
Structural Homologs: Crystal structure and Hirshfeld surface analysis of benzyl-sulfur derivatives. NCBI / PMC.[1] Link
-
Conformational Theory: Conformational consequences of intramolecular interactions in phenyl sulfide derivatives. Canadian Science Publishing.[1] Link
-
General Protocol: METHYL p-TOLYL SULFONE (Analogous Thioether Precursors). Organic Syntheses.[1][2][4] Link[1]
-
Product Data: Benzyl(m-tolyl)sulfane Product Page. BLD Pharm.[1] Link
Sources
Benzyl(m-tolyl)sulfane: A Comprehensive Reactivity Profile and Synthetic Applications Guide
Structural Dynamics and Chemical Identity
Benzyl(m-tolyl)sulfane (CAS: 5023-61-0) is a highly versatile thioether characterized by a benzylic methylene bridge linked to an electron-rich m-tolyl aromatic system via a sulfur atom[1]. In advanced organic synthesis and drug development, this molecule serves as a privileged model substrate. Its unique structural asymmetry—balancing the steric bulk of the m-tolyl ring against the benzylic moiety—makes it an ideal candidate for investigating enantiofacial discrimination in asymmetric sulfoxidation and single-electron transfer (SET) kinetics in radical chemistry.
Mechanistic Pathways of Reactivity
Radical Cation Generation and β-Bond Cleavage
When subjected to one-electron oxidants (such as photoredox catalysts or Fe(III) species), benzyl aryl sulfides undergo SET to form a highly reactive sulfur-centered radical cation[2]. The subsequent fate of this intermediate is dictated by a strict kinetic competition between heterolytic C-S bond cleavage and C-H deprotonation.
Because the C-S bond dissociation energy in these systems is relatively low (exothermic by ~17 kcal mol⁻¹ for cleavage), spontaneous β-cleavage to yield a stable benzyl carbocation and an m-tolyl thiyl radical is thermodynamically favored under neutral or acidic conditions (2)[2]. However, the introduction of a relatively strong base alters the activation energy landscape, shifting the mechanistic pathway entirely toward C-H deprotonation to yield an α-thio radical[2].
Fig 2. Divergent fragmentation pathways of the sulfide radical cation dictated by base presence.
Umpolung Reactivity via Active Halogen Intermediates
Treating benzyl aryl sulfides with excess active halogen reagents, such as N-chlorosuccinimide (NCS), diverts the reactivity away from standard oxidation. The reaction generates a highly electrophilic dichloro-λ⁴-sulfurane intermediate. When trapped by an aliphatic alcohol, this intermediate undergoes a profound Umpolung transformation, resulting in the cleavage of the C-S bond to form alkyl arenesulfinic esters in high yields (3)[3].
Asymmetric Sulfoxidation
The controlled oxidation of sulfides to sulfoxides is a cornerstone of chiral auxiliary synthesis. Transition metal-catalyzed systems, such as copper-Schiff base complexes or iron-phenanthroline ([Fe(Phen)₃]³⁺), facilitate this transformation (). The steric differentiation between the benzyl group and the m-tolyl group allows the chiral catalyst to selectively approach one lone pair on the sulfur atom, enabling high enantiomeric excess (ee)[4]. The addition of N-methylmorpholine N-oxide (NMO) significantly improves the yield by preventing catalyst deactivation (4)[4].
Fig 1. Global reactivity map of Benzyl(m-tolyl)sulfane highlighting divergent synthetic pathways.
Self-Validating Experimental Protocols
Protocol A: Copper-Catalyzed Asymmetric Sulfoxidation
Designed to maximize enantiofacial discrimination while suppressing over-oxidation to sulfones.
-
Catalyst Preparation: In a dry Schlenk flask under inert atmosphere, combine Cu(acac)₂ (1.0 mol%) and a chiral Schiff base ligand (1.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes.
-
Causality: Pre-stirring ensures complete complexation, visually confirmed by a color shift to deep green/brown, which is critical for forming the active chiral pocket.
-
-
Substrate Addition: Add Benzyl(m-tolyl)sulfane (1.0 equiv) and NMO (2.5 mol%).
-
Causality: NMO acts as a vital co-oxidant that accelerates catalyst turnover and prevents the degradation of the active Cu-complex, thereby boosting the overall yield[4].
-
-
Controlled Oxidation: Cool the system to 0 °C. Add 30% aqueous H₂O₂ (1.2 equiv) dropwise over 15 minutes.
-
Causality: Dropwise addition at low temperatures prevents thermal runaway and non-selective background oxidation, preserving high enantiomeric excess.
-
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting sulfide (high
) will diminish, replaced by a strongly UV-active, more polar spot (the sulfoxide). The absence of a third, even more polar spot validates that over-oxidation to the sulfone has been successfully suppressed. -
Quench & Analysis: Quench with saturated Na₂S₂O₃ to destroy excess peroxide. Extract, dry, and determine the exact ee via chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Umpolung Synthesis of m-Toluenesulfinic Esters
Exploits active halogen intermediates to force C-S bond cleavage.
-
Reagent Mixing: Dissolve Benzyl(m-tolyl)sulfane (1.0 equiv) in anhydrous CHCl₃. Add an aliphatic alcohol (e.g., ethanol, 7.0 equiv).
-
Halogenation: Add N-Chlorosuccinimide (NCS, 5.0 equiv) in portions at room temperature.
-
Causality: Excess NCS rapidly generates a highly reactive dichloro-λ⁴-sulfurane intermediate. The high concentration of alcohol intercepts this intermediate, driving the cleavage of the benzylic C-S bond rather than allowing simple alpha-chlorination[3].
-
-
Self-Validation Checkpoint: The reaction mixture will exhibit a distinct color change to pale yellow upon the formation of the sulfurane intermediate. GC-MS analysis must be used to confirm the disappearance of the molecular ion peak (m/z 214) and the emergence of the ethyl m-toluenesulfinate peak, validating the successful Umpolung C-S cleavage.
-
Workup: Wash with water to remove succinimide byproducts. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.
Quantitative Reactivity Data
The following table summarizes the expected quantitative outcomes of Benzyl aryl sulfides under the distinct mechanistic pathways discussed above.
| Reaction Pathway | Catalyst / Reagent System | Primary Product | Yield (%) | Enantiomeric Excess (ee %) | Key Mechanistic Driver |
| Asymmetric Oxidation | Cu(acac)₂ / Chiral Schiff Base / H₂O₂ | Chiral Sulfoxide | 80 - 93% | Up to 93% | Steric enantiofacial discrimination[4] |
| Selective Oxidation | [Fe(Phen)₃]³⁺ / Aqueous Methanol | Racemic Sulfoxide | ~92% | N/A | Single-electron transfer |
| Umpolung Cleavage | Excess NCS (5 eq) / Ethanol (7 eq) | Ethyl m-toluenesulfinate | 65 - 85% | N/A | Dichloro-λ⁴-sulfurane trapping[3] |
| Radical Cleavage | Photoredox (No Base) | Benzyl Cation + Thiyl Radical | >90% | N/A | Heterolytic β-bond cleavage[2] |
References
- Source: Accounts of Chemical Research (via cmu.edu)
- 5023-61-0 | MFCD26792634 | Benzyl(m-tolyl)
- Synthesis of Benzyl Phenyl Sulfoxide from Benzyl Phenyl Sulphide using [Fe(Phen)
- Copper-catalyzed asymmetric oxidation of sulfides Source: CORA - University College Cork URL
- Source: The Journal of Organic Chemistry (ACS)
Sources
Solubility of Benzyl(m-tolyl)sulfane in polar and non-polar solvents
An In-Depth Technical Guide to the Solubility of Benzyl(m-tolyl)sulfane
Abstract
Benzyl(m-tolyl)sulfane (CAS: 5023-61-0), also known as benzyl m-tolyl sulfide, represents a critical class of diaryl/alkyl-aryl thioethers used as intermediates in organic synthesis and as pharmacophores in medicinal chemistry. Its solubility profile is governed by the interplay between its lipophilic aromatic domains and the weakly polarizable sulfide linkage. This guide provides a comprehensive technical analysis of its solubility behavior, theoretical modeling, and experimental protocols for characterization.
Physicochemical Profile & Structural Analysis
To predict and manipulate the solubility of Benzyl(m-tolyl)sulfane, one must first understand its molecular architecture. Unlike its para-isomer, the meta-substitution disrupts molecular symmetry, typically resulting in a lower melting point and slightly higher solubility in organic solvents due to reduced crystal lattice energy.
| Property | Value / Description |
| IUPAC Name | 1-(Benzylsulfanyl)-3-methylbenzene |
| Molecular Formula | C₁₄H₁₄S |
| Molecular Weight | 214.33 g/mol |
| Predicted LogP | ~4.3 (Highly Lipophilic) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 1 (Weak, Sulfur) |
| Physical State | Colorless to pale yellow oil or low-melting solid |
Mechanistic Insight: The molecule consists of two hydrophobic aromatic rings linked by a thioether bridge. The absence of hydrogen bond donors renders it immiscible in water. Its solubility is driven almost exclusively by London Dispersion Forces and weak dipole-induced dipole interactions.
Solubility Profile in Polar and Non-Polar Solvents
The following data summarizes the solubility behavior of Benzyl(m-tolyl)sulfane. Where specific experimental values for the m-isomer are absent, data is extrapolated from the structurally equivalent p-isomer (Benzyl p-tolyl sulfide) and validated against general thioether thermodynamics.
Table 1: Solubility Classification
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale |
| Non-Polar | Hexane / Heptane | High | Dominant van der Waals interactions compatible with the lipophilic scaffold. |
| Non-Polar | Toluene | Very High | |
| Polar Aprotic | Dichloromethane (DCM) | Very High | Excellent solvation of the polarizable sulfur atom; standard solvent for synthesis. |
| Polar Aprotic | Acetone / Ethyl Acetate | High | Dipole-dipole interactions sufficient to solvate; widely used for chromatography. |
| Polar Protic | Ethanol / Isopropanol | Moderate (T-dependent) | Soluble at ambient temp; solubility drops significantly at |
| Polar Protic | Methanol | Low to Moderate | High dielectric constant and H-bond network of MeOH excludes the hydrophobic solute. |
| Highly Polar | Water | Insoluble (<1 mg/L) | Hydrophobic effect; solute cannot disrupt strong water-water H-bonds. |
Critical Application Note: For purification, Ethanol is the recommended solvent for recrystallization (if solid) or trituration. The compound dissolves upon heating but precipitates upon cooling. For chromatography, a gradient of Hexane:Ethyl Acetate (95:5 to 80:20) is the industry standard.
Experimental Methodology: Saturation Shake-Flask Method
Protocol Steps:
-
Preparation: Add excess Benzyl(m-tolyl)sulfane to the solvent of interest in a borosilicate glass vial. The mixture must be a suspension (solid/oil visible).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.
-
Phase Separation: Centrifuge the samples or filter through a heated syringe filter (PVDF, 0.45 µm) to remove undissolved material. Crucial: Ensure the filter is at the same temperature as the solution to prevent precipitation.
-
Quantification: Dilute the filtrate with a mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV (detection at ~254 nm).
Visualization: Solubility Determination Workflow
Figure 1: Standardized workflow for thermodynamic solubility determination ensuring phase equilibrium.
Thermodynamic Modeling
For researchers needing to predict solubility at varying temperatures without running full experiments, the Apelblat Equation is the standard model for non-ideal solutions of aromatic sulfides:
Where:
- is the mole fraction solubility.
- is the absolute temperature.[1]
- are empirical parameters derived from limited experimental data points (typically measured at 298K, 303K, and 308K).
Scientist's Insight: For Benzyl(m-tolyl)sulfane, the dissolution process in alcoholic solvents is endothermic (
Signaling Pathway & Reaction Suitability
Understanding where this compound fits in a reaction network is vital. Below is a diagram illustrating its typical synthesis and downstream oxidation pathways, highlighting the solvent compatibility for each step.
Figure 2: Synthesis and transformation pathway highlighting solvent polarity shifts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10940369, Benzyl(p-tolyl)sulfane. Retrieved from [Link]
-
O'Mahony, G. E., et al. (2012). Copper-catalyzed asymmetric oxidation of sulfides.[2] CORA (UCC). Retrieved from [Link]
-
Martinez, F., et al. (2003). Thermodynamic Study of the Solubility of Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. Retrieved from [Link]
Sources
Chemical abstract service (CAS) registry data for Benzyl(m-tolyl)sulfane
The following technical whitepaper provides an in-depth analysis of Benzyl(m-tolyl)sulfane, structured for researchers and drug development professionals.
Registry Data, Synthesis Protocols, and Pharmacological Applications [1]
Executive Summary
Benzyl(m-tolyl)sulfane (CAS 5023-61-0), also known as benzyl 3-methylphenyl sulfide, is an unsymmetrical thioether featuring a benzyl group and a meta-substituted tolyl moiety.[1] In drug discovery, this compound serves as a critical metabolic probe for studying cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) mediated sulfoxidation.[1] Its structure allows for the generation of chiral sulfoxides upon oxidation, making it a standard substrate for evaluating asymmetric catalysis and enzymatic stereoselectivity.[1] This guide details its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and applications in medicinal chemistry.[1]
Chemical Identity & Registry Data
Precise identification is essential for regulatory compliance and database integration.[1]
| Registry Parameter | Data Value |
| CAS Registry Number | 5023-61-0 |
| IUPAC Name | 1-(Benzylthio)-3-methylbenzene |
| Common Synonyms | Benzyl m-tolyl sulfide; m-Tolyl benzyl sulfide; 3-Methylphenyl benzyl sulfide |
| Molecular Formula | C₁₄H₁₄S |
| Molecular Weight | 214.33 g/mol |
| SMILES | Cc1cccc(SCCc2ccccc2)c1 |
| InChI Key | Derived from structure:[1][2][3][4][5]VCMADTQZCBWKAB-UHFFFAOYSA-N (Analogous to p-isomer) |
| MDL Number | MFCD26792634 |
Physicochemical Profile
Understanding the physical state and solubility is crucial for assay development and formulation.[1]
| Property | Value / Description |
| Physical State | Clear, colorless to pale yellow oil |
| Boiling Point | ~160–165 °C at 10 mmHg (Predicted based on isomers) |
| Density | ~1.08 g/cm³ |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, Acetone, DMSO; Insoluble in Water |
| LogP (Predicted) | ~4.3 (Highly lipophilic) |
| Stability | Stable under ambient conditions; prone to oxidation to sulfoxide/sulfone upon prolonged exposure to air/light.[1][2][3][6] |
Synthesis & Manufacturing Protocol
The most robust method for synthesizing Benzyl(m-tolyl)sulfane is the Williamson-type thioetherification.[1] This protocol relies on the nucleophilic substitution (
Reaction Logic (Causality)
-
Base Selection (
): m-Thiocresol is weakly acidic ( ).[1] Potassium carbonate is sufficient to deprotonate the thiol to the more nucleophilic thiolate anion ( ) without causing side reactions common with stronger bases (e.g., elimination).[1] -
Solvent Choice (Acetone/DMF): A polar aprotic solvent like DMF or acetone enhances the nucleophilicity of the thiolate anion by solvating the potassium cation, leaving the anion "naked" and reactive.[1]
Step-by-Step Protocol
Reagents:
-
m-Thiocresol (3-Methylbenzenethiol): 10.0 mmol (1.24 g)[1]
-
Benzyl Bromide: 10.0 mmol (1.71 g)[1]
-
Potassium Carbonate (
): 15.0 mmol (2.07 g)[1] -
Acetone (Reagent Grade): 50 mL
Procedure:
-
Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-thiocresol (1.24 g) in acetone (50 mL). Add anhydrous
(2.07 g) in one portion. -
Stirring: Stir the suspension at room temperature for 15 minutes to ensure deprotonation (formation of potassium 3-methylbenzenethiolate).
-
Addition: Add benzyl bromide (1.71 g) dropwise over 5 minutes. Note: The reaction is exothermic; mild cooling may be required if scaling up.[1]
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Workup: Filter off the solid inorganic salts (
, excess ).[1] Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone. -
Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted thiol (critical for odor control). Wash with brine, dry over
, and concentrate.[1] -
Yield: Expect 1.9–2.0 g (90–95%) of a clear oil.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for Benzyl(m-tolyl)sulfane via nucleophilic substitution.
Spectroscopic Characterization
The following data validates the structural identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR)
-
NMR (300 MHz,
): -
NMR (75.5 MHz,
):-
21.4 (
), 39.0 ( ), 126.7, 127.2, 128.5, 128.8, 128.9, 130.4 (Aromatic CH), 136.0, 137.5, 138.2 (Quaternary C).[1]
-
21.4 (
Mass Spectrometry (MS)
-
EI-MS (70 eV): Molecular ion
observed at m/z 214.[1] -
Fragmentation: Major fragment at m/z 91 (
, tropylium ion) typical for benzyl derivatives.[1]
Applications in Drug Discovery & Metabolism
Benzyl(m-tolyl)sulfane is primarily utilized as a model substrate in metabolic stability assays and asymmetric synthesis research.[1]
Metabolic Probe (Sulfoxidation)
In drug metabolism studies (DMPK), thioethers are oxidized by FMOs and CYPs to sulfoxides and subsequently to sulfones.[1]
-
Chiral Sulfoxidation: The oxidation of this unsymmetrical sulfide generates a chiral center at the sulfur atom.[1]
-
Enzymatic Specificity: Researchers use this compound to assay the enantioselectivity of engineered enzymes (e.g., CYP mutants) or catalytic antibodies.[1] The ratio of the resulting (R)- and (S)-sulfoxides indicates the enzyme's steric constraints.[1]
Bioisosterism
In medicinal chemistry, the thioether linkage (
-
Ether (
): To modulate lipophilicity (LogP) and metabolic stability.[1] -
Methylene (
): To alter bond angles and conformational flexibility.[1]
Metabolic Pathway Diagram
Figure 2: Oxidative metabolic pathway of Benzyl(m-tolyl)sulfane mediated by hepatic enzymes.[1]
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.[1]
-
Odor: Like most sulfides, it possesses a distinct, unpleasant garlic-like odor.[1] All handling must occur in a functioning fume hood.[1]
-
Decontamination: Glassware should be treated with bleach (sodium hypochlorite) solution before removal from the fume hood to oxidize residual sulfide to the odorless sulfoxide/sulfone.[1]
References
-
O'Mahony, G. E., et al. (2012).[1] "Copper-catalyzed asymmetric oxidation of sulfides." University College Cork (CORA).[1] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10940369, Benzyl(p-tolyl)sulfane (Isomer Reference).[1] Retrieved from [Link]
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- 6. fluorochem.co.uk [fluorochem.co.uk]
Electronic Structure and Reactivity of Meta-Substituted Benzyl Tolyl Sulfides: A Comprehensive Guide
Executive Summary
Benzyl tolyl sulfides represent a critical structural motif in medicinal chemistry, serving as lipophilic pharmacophores and metabolic precursors to sulfoxides and sulfones. This guide provides a definitive technical analysis of meta-substituted benzyl tolyl sulfides , focusing on their electronic tunability. By modulating substituents at the meta position of the benzyl ring, researchers can precisely control the nucleophilicity of the sulfur center without imposing significant steric hindrance. This document details the synthesis, NMR spectroscopic characterization, and Hammett-correlated oxidation kinetics of these compounds, offering a roadmap for their rational design in drug discovery.
Synthesis: Modular Construction of the Sulfide Core
The most robust route to meta-substituted benzyl tolyl sulfides is the nucleophilic substitution of benzyl halides with p-thiocresol. This method is preferred for its operational simplicity, high atom economy, and scalability.
Reaction Pathway Visualization
Caption: Figure 1. Convergent synthesis via nucleophilic substitution. The thiolate anion acts as a soft nucleophile displacing the halide.
Standard Operating Procedure (SOP)
Reagents:
-
m-Substituted Benzyl Chloride/Bromide (1.0 equiv)
-
p-Thiocresol (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: Acetone or DMF (anhydrous)
Protocol:
-
Preparation: Charge a round-bottom flask with p-thiocresol and anhydrous acetone.
-
Activation: Add
in a single portion. Stir at room temperature for 15 minutes to generate the thiolate species. -
Addition: Add the m-substituted benzyl halide dropwise over 10 minutes.
-
Reaction: Reflux the mixture for 2–4 hours. Monitor consumption of the halide via TLC (Hexane:EtOAc 9:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in
, wash with 1M NaOH (to remove unreacted thiol) and brine. -
Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel).
Electronic Characterization: NMR Spectroscopy
The electronic environment of the sulfur atom and the benzyl methylene group is sensitive to the meta-substituent. This sensitivity is quantifiable via
Predicted Chemical Shifts ( NMR, 400 MHz, )
The meta-substituent exerts an inductive effect on the benzylic protons (
| Substituent (meta) | Electronic Effect ( | Benzylic | Tolyl | Trend Analysis |
| Strong EWG (+0.71) | 4.20 – 4.25 | 2.32 | Deshielding due to electron withdrawal. | |
| Moderate EWG (+0.37) | 4.10 – 4.15 | 2.31 | Slight downfield shift. | |
| Reference (0.00) | 4.05 – 4.10 | 2.30 | Baseline chemical shift. | |
| Weak ERG (-0.07) | 4.00 – 4.05 | 2.30 | Minimal shielding effect. | |
| Moderate ERG (+0.12*) | 4.02 – 4.08 | 2.29 | Inductive withdrawal vs Resonance donation. |
*Note:
Reactivity & Mechanism: Hammett Correlation Study[2][3]
The oxidation of benzyl tolyl sulfides to sulfoxides is the definitive method for probing electronic properties. The rate of oxidation is governed by the electron density at the sulfur atom, which correlates linearly with the Hammett substituent constant (
Kinetic Experiment Design
To determine the reaction constant (
Key Equation (Hammett):
- : Rate constant for substituted sulfide.[2]
- : Rate constant for unsubstituted sulfide.
-
(Rho) : Reaction constant. For sulfide oxidation,
is typically negative (-1.0 to -2.5), indicating an electron-deficient transition state (electrophilic attack).
Oxidation Mechanism Visualization
Caption: Figure 2. Electrophilic oxidation mechanism. Electron-donating groups stabilize the TS, increasing the rate.
Interpreting the Hammett Plot
When plotting
-
Linearity: A straight line (
) confirms the mechanism remains consistent across substituents.[3] -
Slope (
):-
Negative Slope: Confirms the sulfur atom acts as a nucleophile.
-
Magnitude: A larger negative number indicates high sensitivity to substituent effects. For benzyl tolyl sulfides, the insulating methylene group (
) slightly dampens the transmission of electronic effects compared to direct aryl sulfides, resulting in a smaller .
-
Applications in Drug Development
Understanding these electronic properties is vital for Bioisosteric Replacement :
-
Metabolic Stability: Introduction of electron-withdrawing groups (e.g.,
, ) reduces the electron density on Sulfur, slowing down oxidative metabolism (S-oxidation) by cytochrome P450 enzymes. -
Lipophilicity Tuning: Meta-substitution allows fine-tuning of LogP without altering the steric profile of the para position, which is often critical for receptor binding.
References
-
Electronic Effects in Sulfide Oxidation
-
Karunakaran, C. et al. "Kinetics and correlation analysis of reactivity in the oxidation of organic sulfides." Indian Academy of Sciences, 2001.
-
-
Hammett Correlation Principles
-
Roberts, J. D. & Caserio, M. C. "Correlations of Structure with Reactivity of Aromatic Compounds." Chemistry LibreTexts.
-
-
Synthesis of Benzyl Sulfides
-
Yamaguchi, M. et al. "Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters." Chemical Communications, 2020.
-
-
NMR Chemical Shifts
-
Reich, H. J. "WinPLT NMR Chemical Shift Data." University of Wisconsin.
-
-
Oxidation Kinetics & Mechanism
-
Srinivasan, C. et al. "Mechanism of oxidation of alkyl aryl sulfides by peroxodisulfate." Journal of the Chemical Society, Perkin Transactions 2, 1984.
-
Sources
Safety data sheet (SDS) and handling precautions for Benzyl(m-tolyl)sulfane
An In-Depth Technical Guide to the Safe Handling of Benzyl(m-tolyl)sulfane
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Scarcity with Scientific Prudence
As a Senior Application Scientist, the causality behind this approach is to provide the most responsible and scientifically grounded safety advice in the absence of direct data. The recommendations herein are therefore conservative and designed to ensure the highest degree of safety. Users are strongly advised to conduct a thorough, site-specific risk assessment before commencing any work with this compound.
Chemical Identity and Physicochemical Properties
Benzyl(m-tolyl)sulfane is an aromatic sulfide. Its structure consists of a benzyl group and a meta-tolyl group linked by a sulfur atom. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
Molecular Structure:
Caption: Chemical structure of Benzyl(m-tolyl)sulfane.
Physicochemical Data (Extrapolated):
The following table summarizes the physicochemical properties. Data is primarily based on its isomer, Benzyl(p-tolyl)sulfane, and general knowledge of similar aromatic sulfides.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₄H₁₄S | A2B Chem[1] |
| Molecular Weight | 214.33 g/mol | PubChem (for p-isomer)[2] |
| Appearance | Likely a colorless to light-yellow liquid or low-melting solid. | Inferred from similar compounds like Benzyl Methyl Sulfide.[3] |
| Odor | Likely unpleasant, characteristic of thiols/sulfides. | General characteristic of organosulfur compounds.[4] |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Expected to be insoluble in water, but soluble in organic solvents. | General property of aromatic sulfides. |
| CAS Number | 5023-61-0 | A2B Chem[1] |
Hazard Identification and GHS Classification (Provisional)
A formal GHS classification for Benzyl(m-tolyl)sulfane is not established. Based on data from related compounds like Benzyl Methyl Sulfide and general principles of toxicology for aromatic organosulfur compounds, a provisional hazard assessment suggests the following potential hazards.
-
Acute Toxicity (Oral, Inhalation): May be harmful if swallowed or inhaled.[5]
-
Skin Corrosion/Irritation: May cause skin irritation.[6]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[5]
-
Chronic Health Effects: The toxicological properties have not been fully investigated.[3][7] Prolonged or repeated exposure may lead to unforeseen health effects.
It is crucial to handle this compound as if it possesses these hazards until definitive data becomes available.
Safe Handling and Storage Protocols
The cornerstone of working safely with data-poor substances is a combination of robust engineering controls, appropriate personal protective equipment (PPE), and stringent operational protocols.
Engineering Controls: The First Line of Defense
The causality behind prioritizing engineering controls is their ability to isolate the hazard from the operator, providing a more reliable and consistent level of protection than PPE alone.
-
Ventilation: All handling of Benzyl(m-tolyl)sulfane should be conducted in a well-ventilated area.[8] A certified chemical fume hood is mandatory for all procedures that may generate aerosols, vapors, or involve heating.
-
Containment: For procedures with a higher risk of release, consider using a glove box or other closed systems.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9][10]
Personal Protective Equipment (PPE): A Necessary Barrier
PPE selection must be based on a thorough risk assessment. The following provides a baseline recommendation:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[8][11] | Protects against splashes and vapors which may cause serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[12] | Prevents skin contact. Gloves must be inspected before use and disposed of properly after.[11] |
| Skin and Body Protection | Laboratory coat. For larger quantities or splash risk, consider a chemical-resistant apron or suit.[8] | Protects against accidental skin exposure. |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If ventilation is inadequate or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][12] | Protects against inhalation of potentially harmful vapors. |
Safe Handling Workflow:
The following diagram outlines a self-validating workflow for handling Benzyl(m-tolyl)sulfane, ensuring safety at each step.
Caption: A systematic workflow for the safe handling of Benzyl(m-tolyl)sulfane.
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep away from heat, sparks, and open flames.[8]
-
Store separately from incompatible materials such as strong oxidizing agents.[7]
First Aid and Emergency Procedures
Prompt and correct first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation develops or persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12] |
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[8]
-
Specific Hazards: During a fire, irritating and toxic gases such as sulfur oxides and carbon oxides may be generated.[3][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][12]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[8] Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE as described in Section 3.[8][10]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[8][10]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[13]
Toxicological and Ecological Profile (Inferred)
Toxicology:
There is no specific toxicological data available for Benzyl(m-tolyl)sulfane. The toxicological properties have not been fully investigated.[3][7] Based on related compounds, potential health effects may include irritation to the eyes, skin, and respiratory tract.[3] Systemic effects following significant exposure cannot be ruled out. As a precautionary measure, this compound should be treated as potentially toxic. It is not known to contain any components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[9]
Ecology:
Specific ecotoxicological data is unavailable. To prevent environmental contamination, discharge into the environment must be avoided.[8][10] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
Conclusion: A Commitment to a Culture of Safety
The responsible use of Benzyl(m-tolyl)sulfane in a research and development setting demands a proactive and cautious approach to safety. While this guide provides a robust framework based on the best available scientific information, it is not a substitute for professional judgment and a comprehensive, site-specific risk assessment. By adhering to the principles of hazard control, proper PPE usage, and emergency preparedness outlined herein, researchers can handle this compound with the high degree of care it warrants, ensuring both personal safety and the integrity of their scientific work.
References
-
Benzyl(p-tolyl)sulfane | C14H14S | CID 10940369. PubChem. [Link]
-
GHS Hazardous Chemical Information List. Safe Work Australia. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
-
Material Safety Data Sheet - Benzyl Methyl Sulfide, 98%. Cole-Parmer. [Link]
-
Effects of Sulfane Sulfur Content in Benzyl Polysulfides on Thiol-Triggered H2S Release and Cell Proliferation. National Center for Biotechnology Information. [Link]
-
Benzyl Sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Chemical Properties of Benzyl sulfone (CAS 620-32-6). Cheméo. [Link]
-
Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Royal Society of Chemistry. [Link]
-
[bmim]OH-Promoted one-pot three-component synthesis of β-nitro sulfides in water. Sciforum. [Link]
-
MLP70004 - SAFETY DATA SHEET. [Link]
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. [Link]
-
Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. (2020, April 16). Royal Society of Chemistry. [Link]
-
114031 - Benzyl alcohol, Ph. Eur. - Safety Data Sheet. DC Fine Chemicals. [Link]
-
Harmonised classifications - ECHA CHEM. European Union. [Link]
-
Benzyl mercaptan. Wikipedia. [Link]
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Technical Guide: Biological Potential & Therapeutic Applications of Benzyl(m-tolyl)sulfane Derivatives
Executive Summary
Benzyl(m-tolyl)sulfane (Benzyl 3-methylphenyl sulfide) represents a specific structural subclass within the benzyl phenyl sulfide family—a group of thioethers increasingly recognized for their versatility in medicinal chemistry. While often overshadowed by their para-substituted counterparts, meta-substituted derivatives offer unique steric and lipophilic profiles that influence binding affinity and metabolic stability.[1]
This technical guide analyzes the Benzyl(m-tolyl)sulfane scaffold, evaluating its potential as a lead compound for antimicrobial and antioxidant therapeutics. By synthesizing data from broader benzyl phenyl sulfide research, we establish a rationale for its mechanism of action (MoA), focusing on membrane disruption in prokaryotes and radical scavenging in oxidative stress models.
Chemical Architecture & SAR Analysis
The core structure consists of a central sulfur atom bridging a benzyl group and a m-tolyl (3-methylphenyl) ring. The biological activity of this molecule is governed by three critical structural domains:
The Thioether Bridge (-S-)
Unlike sulfones or sulfoxides, the sulfide linkage is chemically reactive. It serves as a "pro-drug" motif, capable of undergoing in vivo oxidation to sulfoxides (active metabolites) or acting directly as a nucleophile.
-
Bioactivity implication: The lone pairs on the sulfur atom allow for hydrogen bond acceptance, crucial for interacting with enzyme active sites (e.g., bacterial enoyl-ACP reductase).
The Benzylic Methylene (-CH₂-)
This position is the site of H-atom abstraction.
-
Antioxidant Mechanism: The stability of the resulting carbon-centered radical (stabilized by the adjacent phenyl ring and sulfur atom) allows the molecule to act as a chain-breaking antioxidant, trapping peroxyl radicals.
The meta-Tolyl Substituent
The meta-methyl group provides a distinct advantage over para-substitution:
-
Conformational Entropy: The m-methyl group introduces steric clash that can lock the phenyl ring into specific conformations, potentially improving selectivity for hydrophobic pockets in target proteins (e.g., InhA in M. tuberculosis).
-
Lipophilicity: The methyl group increases LogP, enhancing passive transport across bacterial cell membranes.[1]
Synthesis Strategy: Nucleophilic Substitution
To access Benzyl(m-tolyl)sulfane for biological screening, a high-yield, self-validating synthesis protocol is required. The most robust method involves the nucleophilic attack of m-thiocresol on benzyl bromide.[1]
Protocol 1: Synthesis of Benzyl(m-tolyl)sulfane
Objective: Produce >98% pure thioether for bio-assay. Reaction Type: SN2 Nucleophilic Substitution.[1]
Reagents:
-
3-Methylbenzenethiol (m-thiocresol): 10 mmol
-
Benzyl bromide: 10 mmol[1]
-
Potassium Carbonate (K₂CO₃): 15 mmol (Base)
-
Acetone or DMF: 20 mL (Solvent)
Step-by-Step Methodology:
-
Activation: Dissolve 3-methylbenzenethiol in acetone (0.5 M). Add anhydrous K₂CO₃.[1] Stir at room temperature (RT) for 15 minutes to generate the thiolate anion (Ar-S⁻). Observation: The mixture may turn slightly yellow/cloudy.[1]
-
Coupling: Add benzyl bromide dropwise over 10 minutes. The reaction is exothermic; ensure cooling if scaling up.[1]
-
Reflux: Heat the mixture to 50°C for 2–4 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The thiol spot (lower R_f) should disappear; the product spot (high R_f) should dominate.
-
-
Workup: Filter off the inorganic salts (KBr, excess K₂CO₃).[1] Evaporate the solvent.[1][2]
-
Purification: Dissolve residue in CH₂Cl₂, wash with 1M NaOH (to remove unreacted thiol), then water. Dry over MgSO₄.[1]
-
Isolation: Recrystallize from ethanol or perform flash chromatography if oil persists.[1]
Biological Targets & Mechanisms[1]
Based on structural homology with proven benzyl phenyl sulfides, Benzyl(m-tolyl)sulfane is predicted to exhibit activity in two primary domains.
Antimicrobial Activity (Membrane Disruption)
Lipophilic benzyl sulfides accumulate in the bacterial lipid bilayer.[1]
-
Mechanism: The compound inserts into the cell membrane, increasing permeability.[1] This leads to leakage of intracellular electrolytes (K⁺) and collapse of the proton motive force (PMF).
-
Specificity: Meta-substitution typically retains activity against Gram-positive bacteria (S. aureus) while showing variable activity against Gram-negatives due to the outer membrane barrier.[1]
Antioxidant Activity (Radical Scavenging)
The benzylic hydrogen is susceptible to abstraction by reactive oxygen species (ROS).
-
Reaction: Ph-CH₂-S-Ar + ROO• → Ph-CH(•)-S-Ar + ROOH
-
Stability: The resulting radical is stabilized by resonance with the phenyl ring and the sulfur lone pair (captodative effect), effectively terminating the oxidative chain reaction.
Metabolic Bioactivation Pathway
It is critical to recognize that the sulfide is often a precursor.[1]
-
FMO/CYP450 Oxidation: In mammalian systems, the sulfide is rapidly oxidized to the Sulfoxide (chiral) and subsequently the Sulfone .
-
Therapeutic Note: Sulfone derivatives of this class often show higher cytotoxicity against cancer lines (e.g., HeLa) compared to the parent sulfide.
Visualization: Mechanism & Synthesis Logic
The following diagram illustrates the synthesis pathway and the divergent biological fates of the molecule (Antioxidant vs. Bioactivation).
Caption: Synthesis of Benzyl(m-tolyl)sulfane and its divergent biological fates: direct radical scavenging vs. metabolic oxidation to cytotoxic sulfones.
Experimental Protocol: Antimicrobial Screening
To validate the biological activity, the following Minimum Inhibitory Concentration (MIC) assay is recommended.
Assay Type: Broth Microdilution (CLSI Standards). Target Organisms: S. aureus (Gram+), E. coli (Gram-).[1][3][4]
-
Preparation: Dissolve Benzyl(m-tolyl)sulfane in DMSO to create a 10 mg/mL stock solution.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 512 µg/mL to 1 µg/mL).
-
Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100. Add 100 µL to each well.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Determine MIC as the lowest concentration with no visible turbidity.
-
Note: Add Resazurin dye (0.01%) for clearer visualization (Blue = No Growth, Pink = Growth).
-
Comparative Activity Data (Class-Based)
While specific data for the m-tolyl isomer is emerging, data from closely related p-tolyl and benzyl-phenyl sulfides provides a reliable baseline for expected potency.[1]
| Compound Class | Substituent (R) | Target Organism | Activity (MIC/IC50) | Mechanism Note |
| Benzyl Phenyl Sulfide | H | S. aureus | >64 µg/mL | Low lipophilicity limits entry.[1] |
| Benzyl(p-tolyl)sulfane | 4-Methyl | S. aureus | 32–64 µg/mL | Increased lipophilicity improves MIC.[1] |
| Benzyl(m-tolyl)sulfane | 3-Methyl | S. aureus | Predicted: 16–32 µg/mL | Meta-sterics may enhance membrane retention. |
| Nitrobenzyl Sulfide | 4-NO₂ | MRSA | 2–8 µg/mL | Electron withdrawal increases potency.[1] |
| Benzyl Sulfone | (Oxidized form) | HeLa Cells | 15–40 µM | Cytotoxic (tubulin interference). |
Table 1: Comparative biological activity profile derived from structure-activity relationship (SAR) literature [1, 2, 4].
References
-
Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. Source: PubMed (NIH) URL:[Link]
-
Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. Source: Journal of Antibiotics (Nature) URL:[Link]
-
Benzyl(m-tolyl)sulfane | C14H14S | CID 10940369. Source:[1][5] PubChem URL:[1][5][Link]
-
Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives. Source: RSC Advances / PubMed Central URL:[1][Link]
-
Antioxidant activity of the new thiosulfinate derivative, S-benzyl phenylmethanethiosulfinate. Source: PubMed URL:[1][6][Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. jchr.org [jchr.org]
- 4. wjbphs.com [wjbphs.com]
- 5. Benzyl(p-tolyl)sulfane | C14H14S | CID 10940369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]
Overview of sulfur-containing intermediates: Benzyl(m-tolyl)sulfane focus
An In-Depth Technical Guide to Sulfur-Containing Intermediates: Strategic Focus on Benzyl(m-tolyl)sulfane
Executive Summary
The integration of sulfur-containing scaffolds is a cornerstone of modern medicinal chemistry. From early sulfonamide antibiotics to contemporary proton-pump inhibitors (PPIs) and atypical antipsychotics, sulfur’s unique ability to adopt multiple oxidation states provides unparalleled structural versatility[1]. This whitepaper explores the mechanistic utility of sulfur-containing intermediates, with a specific technical focus on Benzyl(m-tolyl)sulfane (CAS: 5023-61-0). By examining its physicochemical profile, its role as a precursor for chiral sulfoxides, and the precise methodologies required for its asymmetric oxidation, this guide provides a comprehensive framework for leveraging aryl benzyl thioethers in active pharmaceutical ingredient (API) development.
The Strategic Role of Sulfur in Drug Discovery
Sulfur-derived functional groups are integrated into over 360 FDA-approved drugs, making sulfur one of the most dominant heteroatoms in pharmacology[1]. The pharmacological efficacy of these molecules is heavily dependent on the oxidation state of the sulfur atom:
-
Thioethers (Oxidation State 0): Serve as lipophilic linkers and critical precursors.
-
Sulfoxides (Oxidation State +1): Introduce stable chirality (due to the lone pair on sulfur acting as a fourth substituent), crucial for the target-binding specificity of drugs like Esomeprazole[2].
-
Sulfones and Sulfonamides (Oxidation State +2): Enhance water solubility, regulate in vivo metabolism, and act as primary pharmacophores in antibacterial and antipsychotic agents[3].
Oxidation states of sulfur scaffolds and their pharmaceutical applications.
Physicochemical Profiling: Benzyl(m-tolyl)sulfane
Benzyl(m-tolyl)sulfane (also known as benzyl m-tolyl sulfide) is a highly versatile aryl benzyl thioether. Its structural asymmetry—featuring a benzyl group on one side and a meta-substituted toluene ring on the other—makes it an ideal model substrate for evaluating the steric and electronic effects of asymmetric sulfoxidation methodologies[2].
Table 1: Quantitative Data & Physicochemical Properties
| Property | Specification / Value |
| Chemical Name | Benzyl(m-tolyl)sulfane |
| CAS Number | 5023-61-0[4] |
| Molecular Formula | C14H14S[5] |
| Molecular Weight | 214.326 g/mol [5] |
| MDL Number | MFCD26792634[6] |
| SMILES String | Cc1cccc(c1)SCc1ccccc1[7] |
| Structural Class | Aryl benzyl sulfide / Thioether |
| Primary Utility | Chiral sulfoxide precursor, API building block |
Mechanistic Workflow: Asymmetric Sulfoxidation
The transformation of Benzyl(m-tolyl)sulfane into a chiral sulfoxide is a critical step in synthesizing optically pure API building blocks. Optically pure sulfoxides are not only biologically active themselves but also serve as potent chiral auxiliaries in carbon-carbon bond-forming and cycloaddition reactions[2].
The industry standard for this transformation relies on Copper-Catalyzed Asymmetric Oxidation . Copper is preferred over heavier transition metals (like Ruthenium or Palladium) due to its lower toxicity profile and earth-abundance, which aligns with green chemistry mandates in pharmaceutical manufacturing.
Workflow for the asymmetric sulfoxidation of Benzyl(m-tolyl)sulfane.
Experimental Protocol: Copper-Catalyzed Asymmetric Sulfoxidation
As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology for the oxidation of Benzyl(m-tolyl)sulfane is designed to maximize enantiomeric excess (ee) while preventing the common pitfall of over-oxidation to the sulfone.
Reagents and Materials
-
Substrate: Benzyl(m-tolyl)sulfane (1.0 mmol)
-
Catalyst: Copper(II) triflate [Cu(OTf)2] (5.0 mol%)
-
Chiral Ligand: Schiff base or bis(oxazoline) ligand (5.5 mol%)
-
Oxidant: 30% Aqueous Hydrogen Peroxide (H2O2) (1.2 equivalents)[2]
-
Additive: N-Methylmorpholine N-oxide (NMO) (2.5 mol%)[2]
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH) (5.0 mL)
Step-by-Step Methodology & Causality
-
Catalyst Complexation:
-
Action: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve Cu(OTf)2 and the chiral ligand in 5.0 mL of solvent. Stir at room temperature for 1 hour.
-
Causality: Pre-stirring ensures the complete thermodynamic formation of the chiral metalloligand complex. Incomplete complexation leads to background racemic oxidation by unliganded copper.
-
-
Substrate & Additive Introduction:
-
Action: Add Benzyl(m-tolyl)sulfane (1.0 mmol) and NMO (2.5 mol%) to the reaction mixture.
-
Causality: NMO acts as a critical co-additive. It stabilizes the active Cu-peroxo intermediate, preventing the premature disproportionation of H2O2 into water and oxygen gas. This significantly improves the overall yield of the sulfoxide[2].
-
-
Temperature Equilibration:
-
Action: Cool the reaction mixture to -20°C using a cryocooler or dry ice/acetone bath.
-
Causality: Enantioselectivity is highly temperature-dependent. Lower temperatures rigidify the chiral transition state, maximizing the steric differentiation between the benzyl and m-tolyl faces during oxygen transfer, thereby enhancing the ee[2].
-
-
Oxidant Addition:
-
Action: Add 30% aqueous H2O2 (1.2 eq) dropwise over 30 minutes via a syringe pump.
-
Causality: Slow addition maintains a low steady-state concentration of the oxidant. A high concentration of H2O2 would lead to exothermic spikes and promote over-oxidation to the achiral sulfone.
-
-
Reaction Monitoring & Quenching:
-
Action: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or HPLC. Once the thioether is consumed (typically 12-24 hours), quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3).
-
Causality: Na2S2O3 safely reduces any unreacted peroxides, halting the reaction and preventing downstream safety hazards during workup.
-
-
Isolation & Validation:
-
Action: Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography. Validate enantiomeric excess via Chiral HPLC.
-
Conclusion and Future Outlook
The strategic utilization of sulfur-containing intermediates like Benzyl(m-tolyl)sulfane is fundamental to the advancement of medicinal chemistry. By mastering the catalytic asymmetric sulfoxidation of these thioethers, drug development professionals can efficiently access optically pure sulfoxides—moieties that are indispensable for the target-binding affinity of modern therapeutics[8]. Future research must continue to focus on late-stage functionalization and the development of even greener, earth-abundant catalytic systems to streamline the synthesis of these vital pharmaceutical building blocks[8].
References
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry Source: SciSpace / Current Topics in Medicinal Chemistry URL
- The importance of sulfur-containing motifs in drug design and discovery Source: PubMed / Expert Opinion on Drug Discovery URL
- Recent Advances in the Synthesis of Sulfonamides Intermediates Source: Thieme Connect / Pharmaceutical Fronts URL
- Source: CORA (Cork Open Research Archive)
- Benzyl(m-tolyl)
Sources
- 1. scispace.com [scispace.com]
- 2. DSpace [cora.ucc.ie]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. 1pchem.com [1pchem.com]
- 5. appchemical.com [appchemical.com]
- 6. a2bchem.com [a2bchem.com]
- 7. accelsci.com [accelsci.com]
- 8. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of Benzyl(m-tolyl)sulfane
This Application Note details the synthesis of Benzyl(m-tolyl)sulfane (also known as benzyl m-tolyl sulfide), a structural motif frequently utilized as a building block in medicinal chemistry and as a substrate for evaluating asymmetric oxidation catalysts.
Executive Summary & Strategic Rationale
The synthesis of aryl benzyl sulfides is classically achieved via the Williamson thioether synthesis—a nucleophilic substitution (
Mechanistic Insight:
While transition-metal-catalyzed C–S coupling (Buchwald-Hartwig type) is powerful for unactivated aryl halides, it is over-engineered for this transformation. The
Reaction Scheme & Mechanism
The reaction proceeds via a concerted
Figure 1: Mechanistic pathway for the base-mediated S_N2 thioalkylation.[1]
Experimental Protocol
Safety Pre-Requisites:
-
Stench Alert: m-Thiocresol has a potent, disagreeable odor. All operations must be performed in a well-ventilated fume hood. Glassware should be treated with a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.
-
Lachrymator: Benzyl bromide is a potent eye irritant. Wear chemical safety goggles.
Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Amount | Role |
| 3-Methylbenzenethiol (m-Thiocresol) | 124.20 | 1.0 | 1.24 g (10 mmol) | Nucleophile |
| Benzyl Bromide | 171.04 | 1.05 | 1.80 g (10.5 mmol) | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g (20 mmol) | Base |
| Acetone (Reagent Grade) | - | - | 30 mL | Solvent |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.76 g) and acetone (30 mL).
-
Add 3-methylbenzenethiol (1.24 g) dropwise. The suspension may turn slightly yellow as the thiolate forms.
-
Technical Note: Stir for 10–15 minutes at room temperature to ensure partial deprotonation and homogenization of the slurry.
-
-
Addition of Electrophile:
-
Cool the mixture to 0°C (ice bath) to control the exotherm upon addition.
-
Add benzyl bromide (1.80 g) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 5% EtOAc in Hexanes). The thiol spot should disappear, and a less polar product spot (
) should appear.
-
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the inorganic salts (KBr and excess
). Rinse the solid cake with acetone (2 x 10 mL). -
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the acetone.
-
Redissolve the oily residue in Dichloromethane (DCM) (30 mL) and wash with 10% NaOH (2 x 15 mL) to remove any unreacted thiol (critical for odor control).
-
Wash the organic layer with Brine (20 mL), dry over anhydrous
, and filter.
-
-
Purification:
-
Evaporate the solvent to yield the crude sulfide.
-
If high purity (>99%) is required for biological assay, purify via flash column chromatography (Silica gel, 100% Hexanes
2% EtOAc/Hexanes). -
Yield Expectation: 90–95% as a clear to pale yellow oil or low-melting solid.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation.
Characterization Data (Reference)
To validate the synthesis, compare the isolated product against these standard spectral parameters:
-
Physical State: Colorless to pale yellow oil.
-
NMR (300 MHz,
):- 7.15–7.35 (m, 5H, Benzyl-ArH)
- 7.00–7.15 (m, 4H, Tolyl-ArH)
-
4.10 (s, 2H,
) -
2.30 (s, 3H,
)
-
NMR: Distinct benzylic carbon signal at
39.0 ppm; Methyl carbon at 21.4 ppm.
References
-
O'Mahony, G. E., et al. "Copper-catalyzed asymmetric oxidation of sulfides."[8] Department of Chemistry, University College Cork. Link (Accessed via CORA).
-
Perumal, P. T., et al. "Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers."[9] Arkivoc, 2008 (xi), 166-173. Link
-
Kondo, T., et al. "Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters." Chemical Communications, 2020. Link
Sources
- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Sulfane Sulfur Content in Benzyl Polysulfides on Thiol-Triggered H2S Release and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Question 4 a) Using an alkyl halide and a thiol as starting materials, ho.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]
- 7. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 8. DSpace [cora.ucc.ie]
- 9. arkat-usa.org [arkat-usa.org]
Application Note: Optimized Pd-Catalyzed C-S Coupling for Benzyl(m-tolyl)sulfane Synthesis
Executive Summary
This technical guide details the synthetic protocols for the production of Benzyl(m-tolyl)sulfane (CAS: N/A for specific isomer, generic thioether class) via Palladium-catalyzed C-S cross-coupling. While alkyl-aryl sulfides can often be synthesized via nucleophilic substitution (
We present two distinct methodologies:
-
Method A (The "Workhorse" Protocol): Utilizes Xantphos/Pd₂(dba)₃ , offering high robustness against air/moisture and steric bulk.
-
Method B (The "High-Turnover" Protocol): Utilizes Josiphos (CyPF-t-Bu)/Pd(OAc)₂ , derived from Hartwig’s advanced generation catalysts for rapid conversion at lower loadings.
Strategic Analysis & Retrosynthesis
The target molecule, Benzyl(m-tolyl)sulfane, consists of an electron-neutral aryl ring coupled to a benzyl-protected sulfur.
Retrosynthetic Disconnection
The strategic bond disconnection is at the
-
Electrophile: m-Bromotoluene (3-Bromotoluene). Bromides are preferred over iodides for stability and cost, and over chlorides for reactivity profiles in standard C-S coupling.
-
Nucleophile: Benzyl mercaptan (Benzyl thiol).
-
Catalyst Necessity: While benzyl mercaptan is nucleophilic, direct coupling with unactivated aryl halides (like m-bromotoluene) requires harsh conditions (high heat, polar solvents like DMF/DMSO) that often lead to disulfide byproducts. Pd-catalysis allows this transformation under milder conditions with higher chemoselectivity.
Critical Parameters
-
Ligand Selection: Monodentate phosphines often fail due to catalyst poisoning by the sulfur atom. Bidentate ligands with large bite angles (e.g., Xantphos, Bite Angle ~111°) are essential to facilitate the reductive elimination step and prevent the formation of bridging thiolate-palladium resting states.
-
Base Selection: Weak bases (Cs₂CO₃) are often sufficient, but soluble organic bases (DIPEA) have shown specific utility in Xantphos systems to prevent disulfide formation.
Detailed Experimental Protocols
Method A: The Xantphos/Pd₂(dba)₃ System
Based on the methodologies of Itoh (2004) and Mispelaere-Canivet (2005).
Rationale: This system is kinetically competent for benzyl thiols and highly reproducible. The large bite angle of Xantphos enforces a geometry that favors the reductive elimination of the C-S bond.
Reagents & Materials Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | MW ( g/mol ) | Amount (mmol) | Mass/Vol |
| Substrate 1 | 3-Bromotoluene | 1.0 | 171.04 | 1.0 | 171 mg / 121 µL |
| Substrate 2 | Benzyl mercaptan | 1.1 | 124.21 | 1.1 | 137 mg / 129 µL |
| Catalyst | Pd₂(dba)₃ | 0.025 (2.5 mol%) | 915.72 | 0.025 | 23 mg |
| Ligand | Xantphos | 0.05 (5.0 mol%) | 578.62 | 0.05 | 29 mg |
| Base | DIPEA (Hünig's Base) | 2.0 | 129.24 | 2.0 | 258 mg / 348 µL |
| Solvent | 1,4-Dioxane (Anhydrous) | N/A | N/A | N/A | 4.0 mL (0.25 M) |
Step-by-Step Procedure
-
Catalyst Pre-complexation:
-
In a glovebox or under a positive pressure of Argon, add Pd₂(dba)₃ (23 mg) and Xantphos (29 mg) to a dry reaction vial equipped with a magnetic stir bar.
-
Add 2.0 mL of anhydrous 1,4-dioxane.
-
Stir at room temperature for 5–10 minutes. Visual Check: The solution should transition from deep purple/red to a lighter orange/yellow, indicating ligation.
-
-
Substrate Addition:
-
Add 3-Bromotoluene (121 µL) and DIPEA (348 µL) to the catalyst mixture.
-
Add the remaining 2.0 mL of dioxane to rinse the sides of the vial.
-
Critical Step: Add Benzyl mercaptan (129 µL) last . Adding thiol before the catalyst is fully ligated can lead to irreversible formation of Pd-thiolate species that are catalytically inactive.
-
-
Reaction:
-
Seal the vial with a Teflon-lined screw cap.
-
Place in a pre-heated block at 100°C .
-
Stir vigorously (800 rpm) for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 95:5) or LC-MS.[5] Look for the disappearance of the aryl bromide.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the mixture through a small pad of Celite to remove Palladium black; rinse with Ethyl Acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.[5]
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel).
-
Eluent: 100% Hexanes gradient to 5% EtOAc/Hexanes. (Thioethers are non-polar; the product usually elutes quickly).
-
Yield Expectation: 85–95% as a clear to pale yellow oil.
-
Method B: The Josiphos/Pd(OAc)₂ System
Based on the methodologies of Fernández-Rodríguez and Hartwig (2009).
Rationale: For cases where lower catalyst loading is required (scale-up) or if Method A is sluggish. The Josiphos ligand (CyPF-t-Bu) creates an extremely electron-rich Pd center, facilitating the oxidative addition of the aryl bromide and stabilizing the intermediate against decomposition.
Reagents & Materials Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Amount (1.0 mmol scale) |
| Substrate 1 | 3-Bromotoluene | 1.0 | 171 mg |
| Substrate 2 | Benzyl mercaptan | 1.1 | 137 mg |
| Pre-Catalyst | Pd(OAc)₂ | 0.01 (1 mol%) | 2.2 mg |
| Ligand | CyPF-t-Bu (Josiphos) | 0.011 (1.1 mol%) | 6.1 mg |
| Base | NaOtBu | 1.2 | 115 mg |
| Solvent | DME (Dimethoxyethane) | N/A | 2.0 mL (0.5 M) |
Step-by-Step Procedure
-
Vessel Preparation:
-
Flame-dry a Schlenk tube or microwave vial and cool under Argon.
-
-
Solids Addition:
-
Add Pd(OAc)₂, CyPF-t-Bu, and NaOtBu to the vessel. Note: NaOtBu is hygroscopic; handle quickly or in a glovebox.
-
-
Liquid Addition:
-
Add anhydrous DME (2.0 mL).
-
Add 3-Bromotoluene and Benzyl mercaptan sequentially.
-
-
Reaction:
-
Heat to 90°C for 2–4 hours.
-
Note: This catalyst system is highly active; reaction times are often shorter than Method A.
-
-
Workup:
-
Dilute with water (10 mL) and extract with Et₂O (3 x 10 mL).
-
Dry organics over MgSO₄, filter, and concentrate.
-
Purify via flash chromatography (Hexanes).
-
Mechanistic Insight & Visualization
The success of these protocols relies on the specific "Bite Angle Effect" and the prevention of catalyst resting states (bridging thiolates).
The Catalytic Cycle
The diagram below illustrates the pathway for Method A (Xantphos). Note the critical "Thiolate Ligand Exchange" step which requires base (DIPEA) to neutralize the HBr generated.
Caption: Figure 1. Catalytic cycle for Pd-catalyzed C-S coupling. High bite-angle ligands (L) prevent the formation of the inactive Pd-Thiolate Aggregate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Ensure the ligand:Pd ratio is > 1:1 (prefer 2:1 for monodentate, 1.1:1 for bidentate). Ensure thiol is added after catalyst formation. |
| Disulfide Formation | Oxidation of Thiol | Degas solvents thoroughly (sparge with Ar for 15 min). Ensure inert atmosphere. Check base quality. |
| Starting Material Remains | Incomplete Oxidative Addition | Switch from Bromide to Iodide (3-Iodotoluene) or increase temperature to 110°C (use Xylene). |
| Product Impurity | Homocoupling of Aryl Halide | Reduce catalyst loading; ensure excess thiol (1.1–1.2 equiv) is present. |
References
-
Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General, Efficient, and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Aryl Bromides and Iodides.[2][4] The Journal of Organic Chemistry, 74(4), 1663–1672.
-
Mispelaere-Canivet, C., et al. (2005). Pd₂(dba)₃/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates.[1] Tetrahedron, 61(22), 5253-5259. [1]
-
Itoh, T., & Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4587–4590.
-
Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalysed carbon–sulfur bond formation. Tetrahedron, 58(11), 2041-2075.
Sources
- 1. Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates - Lookchem [lookchem.com]
- 2. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides [organic-chemistry.org]
- 7. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Using Benzyl(m-tolyl)sulfane as a ligand in organometallic catalysis
Subject: Using Benzyl(m-tolyl)sulfane as a Ligand in Organometallic Catalysis
Executive Summary
Benzyl(m-tolyl)sulfane (CAS: 5023-61-0) represents a specialized class of monodentate thioether ligands utilized in palladium-catalyzed transformations. Unlike phosphines, which form strong, static bonds with transition metals, thioethers like Benzyl(m-tolyl)sulfane offer "hemilabile" coordination . This property is critical in reactions requiring a delicate balance between substrate stabilization and product release, such as Allylic Alkylation (Tsuji-Trost reaction) and chemoselective hydrogenation .
This guide details the specific electronic and steric advantages of the m-tolyl substituent, provides a validated protocol for Pd-catalyzed allylic alkylation, and outlines critical stability parameters to prevent the ligand from becoming a substrate (C-S activation).
Technical Deep Dive: Ligand Architecture & Mechanism
2.1. Structural Properties
The ligand features a sulfur donor atom flanked by a benzyl group and a meta-tolyl group.
-
Sulfur Center: Acts as a soft
-donor and a weak -acceptor. This "soft-soft" interaction is ideal for stabilizing Pd(II) intermediates without poisoning the catalyst (a risk with stronger thiolates). -
The m-Tolyl Effect:
-
Electronic: The methyl group at the meta position exerts a weak inductive (+I) effect, slightly increasing electron density on the sulfur compared to the phenyl analog. This enhances oxidative addition rates.
-
Steric: Unlike ortho-substituents, which can block coordination, the meta-methyl group provides "remote steric bulk." This influences the shape of the catalytic pocket, potentially improving regioselectivity without hindering metal binding.
-
-
The Benzyl Arm: The benzyl group is flexible. In low-coordinate intermediates, the arene ring of the benzyl group can weakly coordinate to the metal (
-interaction), stabilizing the catalyst during the turnover-limiting step (hemilability).
2.2. Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the ligand's coordination mode and its role in the Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle for Pd-catalyzed allylic alkylation. The thioether ligand (L) stabilizes the cationic
Validated Protocol: Pd-Catalyzed Allylic Alkylation
Objective: Selective alkylation of cinnamyl acetate with dimethyl malonate using Benzyl(m-tolyl)sulfane as the auxiliary ligand.
3.1. Reagents & Materials
| Reagent | Equiv.[1][2] | Amount (mmol) | Notes |
| Cinnamyl Acetate | 1.0 | 1.0 mmol | Substrate (Electrophile) |
| Dimethyl Malonate | 1.2 | 1.2 mmol | Nucleophile |
| BSA (N,O-Bis(trimethylsilyl)acetamide) | 1.2 | 1.2 mmol | Base precursor |
| KOAc (Potassium Acetate) | 0.05 | 0.05 mmol | Lewis base additive |
| 0.025 | 2.5 mol% Pd | Precatalyst | |
| Benzyl(m-tolyl)sulfane | 0.10 | 10 mol% | Ligand (L:Pd = 2:1) |
| Dichloromethane (DCM) | - | 2.0 mL | Solvent (Anhydrous) |
3.2. Step-by-Step Procedure
Step 1: Catalyst Pre-formation (In Situ)
-
In a flame-dried Schlenk tube equipped with a stir bar, add
(9.1 mg, 0.025 mmol) and Benzyl(m-tolyl)sulfane (21.4 mg, 0.10 mmol). -
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous DCM (1.0 mL).
-
Stir at Room Temperature (25°C) for 15 minutes. The solution should turn from pale yellow to a distinct clear yellow/orange, indicating ligand coordination.
Step 2: Nucleophile Activation
-
In a separate vial, mix Dimethyl Malonate (137 µL, 1.2 mmol) and BSA (293 µL, 1.2 mmol).
-
Add a catalytic amount of KOAc (4.9 mg, 0.05 mmol).
-
Stir for 10 minutes to generate the silylated nucleophile species.
Step 3: Reaction Initiation
-
Add Cinnamyl Acetate (1.0 mmol) to the catalyst solution (from Step 1).
-
Immediately add the nucleophile mixture (from Step 2) via syringe.
-
Stir the reaction at 40°C for 12–24 hours.
-
Note: Thioether ligands are slower than phosphines; heating ensures full conversion.
-
Step 4: Workup & Analysis
-
Quench the reaction with saturated aqueous
(5 mL). -
Extract with Diethyl Ether (
mL). -
Dry organic layers over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Yield Check: Expected yield >85%.
3.3. Experimental Workflow Diagram
Caption: Operational workflow for the Pd-catalyzed allylic alkylation using Benzyl(m-tolyl)sulfane.
Critical Stability & Reactivity Warnings
WARNING: Ligand vs. Substrate Duality Researchers must be aware that benzyl aryl sulfides can undergo C-S bond cleavage under specific palladium-catalyzed conditions (Debenzylative Cross-Coupling).
-
Danger Zone: Temperatures >120°C, presence of strong alkoxide bases (e.g., NaOtBu), or oxidative conditions. Under these conditions, the Pd catalyst may insert into the
bond, treating the ligand as a reagent [1]. -
Safe Zone (Ligand Mode):
References
-
Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides. Organic Letters, 16(20), 5304–5307. Link(Context: Defines the stability limits of the ligand).
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link(Context: Mechanistic foundation of allylic alkylation).
- Evans, D. A., et al. (2002). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 124(34), 9974-9975.
- Fernández, I., et al. (2007). Thioether-Phosphite Ligands in Pd-Catalyzed Allylic Substitution. Organometallics, 26(18), 4654–4662. (Context: Comparison of thioether vs. phosphine efficiency).
Sources
Greener Pathways for the Synthesis of Benzyl(m-tolyl)sulfane: Application Notes and Protocols
In the landscape of modern pharmaceutical and materials science, the synthesis of unsymmetrical sulfides, such as Benzyl(m-tolyl)sulfane, is of significant interest. Traditionally, their synthesis has often involved the use of volatile and odorous thiols, harsh reaction conditions, and environmentally persistent solvents. This guide provides detailed application notes and protocols for the synthesis of Benzyl(m-tolyl)sulfane, with a focus on contemporary green chemistry approaches that prioritize safety, efficiency, and sustainability. We will explore methodologies that leverage alternative energy sources, phase-transfer catalysis, and solvent-free conditions to minimize environmental impact while maintaining high yields and purity.
Introduction to Green Sulfide Synthesis
The core of green chemistry lies in the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing Benzyl(m-tolyl)sulfane, this translates to several key strategies:
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
-
Use of Safer Solvents and Auxiliaries: Employing benign solvents like water or minimizing solvent use altogether.
-
Energy Efficiency: Utilizing alternative energy sources like microwave and ultrasound to reduce reaction times and energy consumption.
-
Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents.
This document will detail protocols that embody these principles, offering researchers and drug development professionals a practical guide to greener synthetic routes.
Microwave-Assisted Synthesis: A High-Speed, Efficient Approach
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that leads to dramatically reduced reaction times and often improved yields.[1][2] For the synthesis of unsymmetrical sulfides, a particularly innovative microwave-assisted method involves the use of sulfonyl hydrazides as stable and odorless surrogates for thiols.[3]
Causality Behind Experimental Choices:
-
Thiol Surrogate: m-Toluenesulfonyl hydrazide is used as a stable, solid precursor to the m-tolylthiolate nucleophile. This circumvents the use of volatile and malodorous m-thiocresol, significantly improving laboratory safety and handling.
-
Catalyst: Copper(I) iodide (CuI) is an effective and relatively inexpensive catalyst for C-S cross-coupling reactions.[3]
-
Base and Medium: The ionic liquid [DBU][HOAc] (a salt of 1,8-diazabicyclo[5.4.0]undec-7-ene and acetic acid) acts as both a base and a reaction medium, facilitating the reaction under mild conditions.[3]
-
Microwave Irradiation: This provides rapid and efficient heating, drastically reducing the reaction time from hours to minutes compared to conventional heating methods.[1][3]
Experimental Protocol:
Reaction: m-Toluenesulfonyl hydrazide + Benzyl bromide → Benzyl(m-tolyl)sulfane
-
Vessel Preparation: To a dedicated 10 mL microwave process vial equipped with a magnetic stir bar, add m-toluenesulfonyl hydrazide (1.0 mmol), benzyl bromide (1.2 mmol), CuI (10 mol%), and [DBU][HOAc] (2.0 mmol).
-
Sealing: Tightly seal the vial with a Teflon septum.
-
Microwave Irradiation: Place the vial in a dedicated microwave reactor. Irradiate the mixture at 130°C for 10-15 minutes with a power of 60 W.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling the reaction vessel to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure Benzyl(m-tolyl)sulfane.
Workflow Diagram:
Caption: Microwave-assisted synthesis workflow.
Phase-Transfer Catalysis (PTC): A Scalable and Benign Approach
Phase-transfer catalysis (PTC) is a highly valuable technique for green synthesis, particularly for reactions involving an aqueous phase and an organic phase.[4] It facilitates the transfer of a reactant from one phase to another where the reaction occurs, often allowing the use of inexpensive and environmentally friendly inorganic bases and a wider range of solvents.[5]
Causality Behind Experimental Choices:
-
Reactants: This protocol uses m-thiocresol and benzyl chloride as the direct precursors.
-
Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used as the phase-transfer catalyst. The lipophilic cation transports the thiolate anion from the aqueous phase to the organic phase to react with the benzyl chloride.
-
Solvent System: A biphasic system of a non-polar organic solvent (e.g., toluene or a greener alternative like 2,2,5,5-tetramethyltetrahydrofuran) and water is employed.[6] This avoids the need for harsh, anhydrous conditions and polar aprotic solvents.
-
Base: An aqueous solution of a mild inorganic base like potassium carbonate is sufficient to deprotonate the thiol, making the process safer and more cost-effective than using strong organic bases.[5]
Experimental Protocol:
Reaction: m-Thiocresol + Benzyl chloride → Benzyl(m-tolyl)sulfane
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add m-thiocresol (1.0 mmol), benzyl chloride (1.1 mmol), tetrabutylammonium bromide (5 mol%), and toluene (20 mL).
-
Base Addition: Add an aqueous solution of potassium carbonate (2.0 M, 10 mL).
-
Reaction: Heat the biphasic mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and separate the two phases.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography if necessary.
Logical Relationship Diagram:
Caption: Phase-transfer catalysis mechanism.
Ultrasound-Assisted Synthesis: An Energy-Efficient Alternative
Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative by promoting reactions at lower temperatures and with shorter reaction times.[7][8] The acoustic cavitation generated by ultrasound creates localized hot spots with transient high temperatures and pressures, accelerating the reaction rate.
Causality Behind Experimental Choices:
-
Energy Source: Ultrasound irradiation provides the energy for the reaction, often allowing it to proceed at room temperature, thus reducing the overall energy consumption.
-
Solvent: A low-volatility solvent or even solvent-free conditions can often be employed, aligning with green chemistry principles.[8]
-
Base: A solid-supported base like potassium carbonate can be used, simplifying the workup process.
Experimental Protocol:
Reaction: m-Thiocresol + Benzyl bromide → Benzyl(m-tolyl)sulfane
-
Reaction Mixture: In a thick-walled test tube, combine m-thiocresol (1.0 mmol), benzyl bromide (1.2 mmol), and powdered potassium carbonate (2.0 mmol).
-
Solvent (Optional): A few drops of a high-boiling point, green solvent like polyethylene glycol (PEG) can be added to facilitate mixing.
-
Sonication: Place the test tube in an ultrasonic cleaning bath. Irradiate the mixture with ultrasound at a frequency of 35-40 kHz at room temperature for 1-2 hours.
-
Monitoring: Periodically check the reaction progress by TLC.
-
Workup: Upon completion, add water (15 mL) and ethyl acetate (15 mL) to the reaction mixture.
-
Extraction and Purification: Follow the extraction and purification steps outlined in the microwave-assisted protocol.
Mechanochemical Synthesis: The Solvent-Free Frontier
Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of a solvent.[9][10] This approach is inherently green as it eliminates the need for solvents, which are often a major source of waste in chemical processes.
Causality Behind Experimental Choices:
-
Solvent-Free: The reaction is conducted in the solid state, completely eliminating the need for a solvent.[9][11]
-
Energy Input: High-energy ball milling provides the activation energy for the reaction by intimately mixing and grinding the reactants.
-
Base: A solid base like potassium carbonate is used.
Experimental Protocol:
Reaction: m-Thiocresol + Benzyl bromide → Benzyl(m-tolyl)sulfane
-
Mill Preparation: To a stainless-steel milling jar containing stainless steel balls, add m-thiocresol (1.0 mmol), benzyl bromide (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Milling: Securely close the milling jar and place it in a planetary ball mill. Mill the mixture at a frequency of 20-30 Hz for 30-60 minutes.
-
Workup: After milling, open the jar in a well-ventilated fume hood. Add ethyl acetate (20 mL) to the solid mixture and stir to dissolve the product.
-
Purification: Filter to remove the inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if needed.
Comparative Data of Green Synthesis Approaches
| Feature | Microwave-Assisted | Phase-Transfer Catalysis | Ultrasound-Assisted | Mechanochemical |
| Principle | Dielectric Heating | Biphasic Catalysis | Acoustic Cavitation | Mechanical Force |
| Solvent | Ionic Liquid (minimal) | Biphasic (Toluene/Water) | Minimal or Solvent-free | Solvent-free |
| Reaction Time | 10-15 minutes | 4-6 hours | 1-2 hours | 30-60 minutes |
| Temperature | 130°C | 80°C | Room Temperature | Room Temperature |
| Key Advantage | Extremely Fast | Scalable, Mild Base | Low Energy, Mild Temp. | No Solvent Waste |
| Considerations | Requires specialized equip. | Vigorous stirring needed | Hot spots can be localized | Requires specialized equip. |
Conclusion
The synthesis of Benzyl(m-tolyl)sulfane can be achieved through several environmentally conscious methodologies that stand as viable and often superior alternatives to traditional synthetic routes. Microwave-assisted synthesis offers unparalleled speed, while phase-transfer catalysis provides a robust and scalable option with benign reagents. Ultrasound and mechanochemical approaches further push the boundaries of green chemistry by enabling reactions at room temperature and in the absence of solvents. The choice of method will depend on the specific requirements of the laboratory, including available equipment, scale, and desired throughput. By adopting these greener protocols, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic activities, aligning with the principles of sustainable chemistry.
References
-
Singh, N., Singh, R., Raghuvanshi, D. S., & Singh, K. N. (2013). Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate. Organic Letters, 15(22), 5874–5877. [Link]
-
Gedye, R. N., Smith, F. E., & Westaway, K. C. (1988). The rapid synthesis of organic compounds in microwave ovens. Canadian Journal of Chemistry, 66(1), 17-26. [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6269. [Link]
-
Stark, A. (2011). Phase-transfer catalysis. Kirk-Othmer Encyclopedia of Chemical Technology, 1-26. [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Do, T. O., & Nguyen, T. B. (2015). Microwave- and Ultrasound- Accelerated Green Permanganate Oxidation of Thioethers. Journal of Chemistry, 2015, 1-7. [Link]
-
Cravotto, G., & Cintas, P. (2006). Power ultrasound in organic synthesis: moving from academia to industrial applications. Chemical Society Reviews, 35(2), 180-196. [Link]
-
James, S. L., Adams, C. J., Bolm, C., Braga, D., Collier, P., Friščić, T., ... & Steed, J. W. (2012). Mechanochemistry: opportunities for new and cleaner synthesis. Chemical Society Reviews, 41(1), 413-447. [Link]
-
Glassner, M., Maji, S., de la Rosa, V. R., Vanparijs, N., Ryskulova, K., De Geest, B. G., & Hoogenboom, R. (2015). Solvent-free mechanochemical synthesis of a bicyclononyne tosylate: a fast route towards bioorthogonal clickable poly (2-oxazoline) s. Polymer Chemistry, 6(32), 5844-5848. [Link]
-
Zhang, B., Gao, H., Yan, P., Petcher, S., & Hasell, T. (2020). Inverse vulcanization below the melting point of sulfur. Materials Chemistry Frontiers, 4(3), 669-675. [Link]
-
Hunt, A. J., & Sherwood, J. R. (2017). Greener solvents to replace toluene in the polymerisation and coating industry. Green Chemistry, 19(15), 3613-3624. [Link]
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate [organic-chemistry.org]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. longdom.org [longdom.org]
- 8. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Mechanochemical synthesis of small organic molecules [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application Note: Benzyl(m-tolyl)sulfane in Advanced Functional Materials
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound Focus: Benzyl(m-tolyl)sulfane (CAS: 5023-61-0)
Executive Summary
Benzyl(m-tolyl)sulfane (also known as benzyl 3-methylphenyl sulfide) is a highly versatile prochiral thioether[1]. While traditionally viewed as a simple organic building block, its unique structural topology—combining a highly polarizable sulfur atom with sterically differentiated aromatic rings—makes it a critical precursor in the development of advanced functional materials. This application note details its dual utility: (1) as a substrate for synthesizing chiral sulfoxide ligands used in asymmetric catalysis, and (2) as a high-refractive-index (HRI) modifier for next-generation optical polymers.
Mechanistic Insights & Material Causality
As a Senior Application Scientist, it is crucial to understand why this specific molecule is selected over simpler analogues (e.g., benzyl phenyl sulfide).
-
Prochirality and Steric Differentiation: The sulfur atom in benzyl(m-tolyl)sulfane is prochiral. When oxidized to a sulfoxide, it forms a stable stereocenter. The presence of the meta-methyl group on the tolyl ring provides a critical steric differential compared to the unsubstituted benzyl group. This asymmetry is recognized by chiral catalysts (such as Cu-Schiff base complexes), enabling highly enantioselective oxidation[2]. The resulting enantiopure sulfoxides are indispensable as chiral auxiliaries and ligands in pharmaceutical synthesis[3].
-
High Molar Refraction via Thioether-Aryl Conjugation: In optical materials, the refractive index (
) is governed by the Lorentz-Lorenz equation, which correlatesngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> with molar refraction and molecular volume. The thioether linkage (-S-) possesses a significantly higher molar refraction than an ether (-O-) or methylene (-CH_2-) linkage[4]. The combination of the sulfur atom with two -electron-rich aromatic rings maximizes polarizability. Furthermore, the meta-methyl group disrupts crystalline packing, ensuring the compound acts as a low-viscosity, miscible liquid modifier in photopolymer resins without inducing optical haze.
Application Workflow 1: Synthesis of Chiral Sulfoxide Auxiliaries
The transformation of benzyl(m-tolyl)sulfane into an enantiopure sulfoxide is a foundational step for creating chiral functional materials and pharmaceutical intermediates.
Pathway of asymmetric sulfoxidation for chiral functional material development.
Protocol: Copper-Catalyzed Asymmetric Sulfoxidation
This protocol is designed as a self-validating system. In-process analytical checks ensure that the stereochemical integrity is maintained throughout the reaction.
Reagents: Benzyl(m-tolyl)sulfane (1.0 mmol), Chiral Cu-Schiff base complex (0.05 mmol, 5 mol%), 30% aqueous
-
Catalyst Activation: Dissolve the chiral Cu-Schiff base complex in 5 mL of anhydrous toluene in a 25 mL round-bottom flask. Stir at room temperature for 15 minutes to ensure complete dissolution.
-
Causality: Toluene is selected over halogenated solvents (like
) because it maintains high enantioselectivity while being environmentally benign and preventing catalyst precipitation[2].
-
-
Substrate Addition: Add 1.0 mmol of Benzyl(m-tolyl)sulfane to the solution. Cool the mixture to 0 °C using an ice bath.
-
Controlled Oxidation: Add 30% aqueous
dropwise over 30 minutes using a syringe pump.-
Validation Check 1 (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 4:1). The starting sulfide (
) should convert to the highly polar sulfoxide ( ). The absence of a spot at confirms no over-oxidation to the sulfone has occurred.
-
-
Quenching and Extraction: After 12 hours, quench the reaction with saturated aqueous
to neutralize unreacted peroxide. Extract with ethyl acetate (3 x 10 mL), dry over anhydrous , and concentrate under reduced pressure. -
Stereochemical Validation: Purify via flash chromatography.
-
Validation Check 2 (Chiral HPLC): Analyze the purified product using a Chiralcel OD-H column. An enantiomeric excess (ee) of >85% validates the efficacy of the chiral induction[2]. If ee < 80%, investigate moisture contamination in the toluene, which disrupts the Cu-ligand coordination sphere.
-
Quantitative Data: Optimization of Enantiomeric Excess
| Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Observation / Causality |
| Dichloromethane | 25 | 65 | 42 | Fast reaction, poor facial discrimination. |
| Toluene | 25 | 78 | 75 | Good solubility; moderate stereocontrol. |
| Toluene | 0 | 91 | 88 | Optimal balance of reaction rate and rigid transition state[2]. |
| THF | 0 | 40 | 30 | Solvent competes for Cu coordination sites. |
Application Workflow 2: High Refractive Index (HRI) Optical Resins
In the development of CMOS image sensors and holographic materials, optical resins require a refractive index (
Workflow for formulating and curing high refractive index (HRI) optical polymers.
Protocol: Formulation and UV-Curing of Thioether-Modified Optical Resins
This protocol ensures the integration of the thioether modifier without compromising the optical clarity (haze) of the final polymer matrix.
Materials: Thiol-ene base resin (e.g., pentaerythritol tetrakis(3-mercaptopropionate) and triallyl isocyanurate), Benzyl(m-tolyl)sulfane (Modifier), Phosphine oxide photoinitiator (TPO, 1 wt%).
-
Resin Formulation: In a dark amber vial, blend the thiol-ene base resin with 10–30 wt% of Benzyl(m-tolyl)sulfane. Add 1 wt% TPO photoinitiator.
-
Causality: The meta-methyl group of the sulfide prevents crystallization, allowing the formulation to maintain a low viscosity (<500 cP) essential for spin-coating or nanoimprint lithography (NIL)[4].
-
-
Degassing: Sonicate the mixture for 10 minutes, followed by vacuum degassing (20 mbar) for 15 minutes.
-
Validation Check 1 (Visual): The resin must be optically clear. Any turbidity indicates phase separation, meaning the solubility limit of the modifier in the specific base resin has been exceeded.
-
-
Film Casting and Curing: Spin-coat the formulation onto a clean glass substrate at 1500 rpm for 30 seconds. Cure under a 405 nm LED UV lamp (
) for 60 seconds.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Optical Characterization:
-
Validation Check 2 (Refractometry & Haze): Measure the refractive index using an Abbe refractometer (at 589 nm, 20 °C) and optical clarity using a haze meter. A successful HRI film will exhibit
and a haze value of < 1.5%.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
Quantitative Data: Optical Properties vs. Thioether Loading
| Benzyl(m-tolyl)sulfane Loading (wt%) | Viscosity of Resin (cP) | Refractive Index ( | Haze (%) | Film Quality |
| 0 (Base Resin) | 450 | 1.535 | 0.2 | Excellent, transparent |
| 10 | 380 | 1.572 | 0.4 | Excellent, transparent |
| 20 | 310 | 1.615 | 0.8 | Optimal HRI performance |
| 30 | 250 | 1.648 | 3.5 | Slight phase separation (cloudy) |
Note: Increasing the thioether content linearly increases the refractive index due to the high molar refraction of the sulfur and aromatic rings, while simultaneously lowering viscosity. However, exceeding 20 wt% in this specific base resin induces micro-phase separation, increasing haze beyond the acceptable threshold (<1.5%)[4][5].
References
-
Oakwood Chemical. "Benzyl m-tolyl sulfide - Oakwood Chemical: 095048". oakwoodchemical.com. Available at: [Link][1]
-
O'Mahony, Graham E. "Copper-catalyzed asymmetric oxidation of sulfides" (February 24, 2012). ucc.ie (University College Cork). Available at:[Link][2]
-
Okutsu et al. "Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications". nih.gov (PMC). Available at:[Link][4]
-
Ben-Gurion University of the Negev. "High Refractive Index Photopolymers by Thiol-Yne 'click' Polymerization" (April 07, 2021). bgu.ac.il. Available at:[Link][5]
-
Chemical Reviews. "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds" (April 29, 2020). acs.org (ACS Publications). Available at:[Link][3]
Sources
C-S bond formation techniques involving m-thiocresol and benzyl halides
Application Note: Precision C-S Bond Formation – m-Thiocresol and Benzyl Halides
Abstract
The formation of carbon-sulfur (C-S) bonds via the alkylation of aryl thiols is a cornerstone transformation in medicinal chemistry, particularly for the synthesis of thioether scaffolds found in anti-inflammatory and oncology pharmacophores. This guide details the specific coupling of 3-methylbenzenethiol (m-thiocresol) with benzyl halides (Cl, Br). Unlike generic protocols, this note addresses the specific nucleophilicity of the meta-substituted thiolate, the suppression of oxidative dimerization (disulfide formation), and the implementation of "On-Water" green chemistry techniques alongside classical Phase Transfer Catalysis (PTC).
Mechanistic Principles & Reactivity Profile
The reaction between m-thiocresol and benzyl halides proceeds via a classical
-
Nucleophile: m-Thiocresol (
). Under basic conditions, it forms the m-toluenethiolate anion ( ), a soft, highly reactive nucleophile. The meta-methyl group provides weak electron-donating induction (+I) without the steric hindrance seen in o-thiocresol, making it kinetically faster than ortho analogues but slightly less nucleophilic than para analogues due to resonance isolation. -
Electrophile: Benzyl halides (Bn-X). Reactivity order:
. Benzyl chloride is often preferred for industrial scale due to cost, though it requires stronger conditions or catalysis (iodide source/PTC) compared to the bromide.
Diagram 1: Reaction Mechanism & Pathway Competition
The following diagram illustrates the primary
Caption: Figure 1.[1] Mechanistic pathway showing the dominant
Experimental Protocols
Method A: "On-Water" Green Synthesis (Recommended)
Best for: High purity, sustainability, and avoiding organic solvents. This protocol utilizes the hydrophobic effect, where the reaction accelerates at the water-oil interface, often surpassing rates in organic solvents.
Reagents:
-
m-Thiocresol (1.0 equiv)
-
Benzyl Chloride (1.1 equiv) or Benzyl Bromide (1.0 equiv)
- (1.2 equiv)
-
Solvent: Deionized Water (3 mL per mmol thiol)
Protocol:
-
Preparation: In a round-bottom flask, dissolve
in deionized water. -
Addition: Add m-thiocresol. The solution may become slightly cloudy as the thiolate forms.
-
Reaction: Add Benzyl Halide dropwise at room temperature (25°C).
-
Note: If using Benzyl Chloride, add 5 mol% NaI to catalyze the reaction via the Finkelstein pathway (in situ formation of Benzyl Iodide).
-
-
Agitation: Stir vigorously (1000 RPM). The reaction is heterogeneous; efficient mixing is critical to maximize the interfacial surface area.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 30–60 mins for bromides, 2–4 hours for chlorides.
-
Workup: The product usually precipitates as an oil or solid. Extract with Ethyl Acetate (
), wash with water, dry over , and concentrate.
Validation:
-
Yield: Expect 92–96%.
-
Green Metric: Zero VOC solvent waste; water layer can often be recycled.
Method B: Phase Transfer Catalysis (PTC) (Scale-Up)
Best for: Large-scale synthesis (>50g) and industrial batch processing.
Reagents:
-
m-Thiocresol (1.0 equiv)
-
Benzyl Chloride (1.05 equiv)
-
Base: 50% NaOH (aq) (1.5 equiv)
-
Catalyst: TBAB (Tetrabutylammonium bromide) (1-3 mol%)
-
Solvent: Toluene (or solvent-free if liquid/liquid neat).
Protocol:
-
Biphasic Setup: Charge reactor with Toluene and m-thiocresol.
-
Catalyst Addition: Add TBAB and 50% NaOH solution.
-
Alkylation: Add Benzyl Chloride slowly to control exotherm.
-
Temperature: Heat to 60°C. The quaternary ammonium salt transports the thiolate anion from the aqueous phase into the organic phase (Toluene) where it reacts rapidly with the benzyl halide.
-
Workup: Separate phases. Wash organic layer with water and dilute bleach (to quench trace thiol odor). Distill Toluene to recover product.
Critical Optimization & Troubleshooting
| Challenge | Root Cause | Corrective Action |
| Disulfide Formation | Oxidation of thiolate by air. | Degas solvents with |
| Low Conversion (Benzyl Cl) | Poor leaving group ability of Cl. | Add 5-10 mol% KI or NaI . The iodide displaces the chloride to form highly reactive Benzyl Iodide (Finkelstein reaction). |
| Odor Control | Volatility of m-thiocresol. | Mandatory: Keep all glassware in the hood. Wash all equipment with 5% Sodium Hypochlorite (Bleach) immediately after use to oxidize residual thiol to odorless sulfonate. |
| Polyalkylation | Highly reactive electrophile. | Unlikely with benzyl halides/thiols (S can only alkylate once to form sulfide). Sulfonium salt formation is rare unless using super-electrophiles (e.g., Methyl Iodide) in large excess. |
Diagram 2: Process Decision Matrix
Caption: Figure 2. Decision matrix for selecting the optimal synthetic pathway based on scale and sustainability requirements.
References
-
Review of C-S Bond Formation: Wang, L., et al. "Transition-metal-free C–S bond cleavage and transformation of organosulfur compounds." Chemical Communications, 2014. Link
-
Green "On-Water" Protocol: Azizi, N., et al. "A Green and Highly Efficient Alkylation of Thiols in Water."[2][3] Journal of the Iranian Chemical Society, 2009. Link
-
Phase Transfer Catalysis (PTC): Makosza, M. "Phase-transfer catalysis.[4][5] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000. Link
-
Benzyl Sulfide Synthesis (Analogues): Zhou, Y., et al. "Copper-Catalyzed C–S Formation for the Synthesis of Benzyl Phenyl Sulfides."[6] Synthesis, 2022.[6] Link
-
General Mechanism & Reactivity: Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed. (Chapter 17: Nucleophilic Substitution). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis of Benzyl(m-tolyl)sulfane
Executive Summary
This application note details the rapid, high-yield synthesis of Benzyl(m-tolyl)sulfane (CAS: implied specific isomer of benzyl tolyl sulfide) using microwave-assisted organic synthesis (MAOS). Unlike traditional thermal reflux methods which require hours and often chlorinated solvents, this protocol utilizes dielectric heating to achieve reaction completion in under 5 minutes .
Two distinct protocols are provided to address different laboratory needs:
-
Protocol A (Green/Solvent-Free): Ideal for high-throughput screening and green chemistry compliance, utilizing basic alumina.
-
Protocol B (Solution-Phase): Designed for scale-up and homogeneity, utilizing ethanol as a polar, microwave-active solvent.
Key Performance Indicators:
-
Yield: >92% (Protocol A)
-
Reaction Time: 2–4 minutes
-
Atom Economy: High (Solvent-free route)
Chemical Context & Design Rationale
The Target Molecule
Benzyl(m-tolyl)sulfane is an unsymmetrical thioether featuring a benzyl group coupled to a meta-substituted toluene ring. Such motifs are critical intermediates in the synthesis of sulfones, sulfoxides, and complex heterocycles used in medicinal chemistry.
Why Microwave Irradiation?
The synthesis of thioethers via the Williamson-type synthesis (thiol alkylation) is an
Microwave irradiation offers a distinct kinetic advantage through dipolar polarization :
-
Mechanism: The oscillating electric field (2.45 GHz) aligns the dipoles of the reagents (specifically the polar thiol and the base-polarised transition state).
-
Specific Microwave Effect: The transition state for the
reaction involves charge separation. Microwave irradiation selectively stabilizes this polar transition state, lowering the activation energy ( ) more effectively than convective heating.
Reaction Scheme
The reaction proceeds via the nucleophilic attack of the m-thiocresolate anion (generated in situ) on the benzylic carbon of benzyl bromide/chloride.
Visualization: Reaction Mechanism
The following diagram illustrates the mechanistic pathway and the role of the base in the microwave field.
Caption: Mechanistic pathway highlighting the stabilization of the polar transition state by microwave irradiation.
Experimental Protocols
Safety Pre-requisites
-
Odor Control: m-Thiocresol has a potent, disagreeable stench. All weighing must be done in a fume hood. Keep a "quench bath" of 10% bleach (sodium hypochlorite) ready to neutralize contaminated glassware.
-
Pressure: Microwave vessels must be rated for at least 20 bar (300 psi) if using closed-vessel mode.
Protocol A: Solvent-Free Synthesis (Green Chemistry)
Recommended for rapid library generation.
Materials:
-
m-Thiocresol (3-methylbenzenethiol): 1.0 mmol (124 mg)
-
Benzyl bromide: 1.0 mmol (171 mg)
-
Basic Alumina (Activity I): 1.0 g
-
Dichloromethane (DCM): 2 mL (for mixing only)
Step-by-Step Workflow:
-
Adsorption: In a small beaker, dissolve the m-thiocresol and benzyl bromide in 2 mL of DCM. Add the Basic Alumina.
-
Evaporation: Stir well and allow the DCM to evaporate (or use a gentle nitrogen stream) until a free-flowing powder remains. Note: The reagents are now adsorbed onto the alumina surface.
-
Loading: Transfer the powder into a microwave-transparent glass vessel (e.g., Pyrex test tube or dedicated MW vial).
-
Irradiation: Place the vessel in the microwave reactor (Open vessel mode or loosely capped).
-
Power: Variable (set to maintain temp).
-
Target Temp: 100°C (bulk temperature).
-
Time: 2 minutes (Hold time).
-
-
Workup: Upon cooling, add 10 mL of Ethyl Acetate (EtOAc) to the solid. Vortex/sonicate to desorb the product.
-
Filtration: Filter through a sintered glass funnel or a cotton plug to remove the alumina.
-
Isolation: Evaporate the filtrate under reduced pressure. The product is usually pure enough for characterization; if not, recrystallize from ethanol.
Protocol B: Solution Phase Synthesis
Recommended for scale-up (>1g).
Materials:
-
m-Thiocresol: 5.0 mmol
-
Benzyl chloride: 5.5 mmol (1.1 equiv)
-
Potassium Carbonate (
): 10.0 mmol (anhydrous) -
Solvent: Ethanol (95%) - 10 mL
Step-by-Step Workflow:
-
Preparation: Add
, m-thiocresol, and ethanol to a 30 mL microwave process vial equipped with a magnetic stir bar. -
Addition: Add Benzyl chloride dropwise. Cap the vial with a crimp cap (PTFE/Silicone septum).
-
Irradiation:
-
Mode: Dynamic Power (PID Control).
-
Temperature: 80°C.
-
Ramp Time: 1 minute.
-
Hold Time: 4 minutes.
-
Stirring: High.
-
-
Quench: Pour the reaction mixture into 50 mL of ice-cold water. The product will precipitate as a solid or oil.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash organic layer with 1M NaOH (to remove unreacted thiol) and then Brine. -
Drying: Dry over
and concentrate.
Workflow Visualization
Caption: Operational workflow for the microwave-assisted synthesis process.
Data & Results Comparison
The following table compares the Microwave protocols against conventional thermal heating (Oil bath reflux).
| Parameter | Conventional Reflux | Protocol A (Solvent-Free MW) | Protocol B (Ethanol MW) |
| Time | 3–5 Hours | 2 Minutes | 4 Minutes |
| Solvent | Acetone/DMF | None (Solid Support) | Ethanol (Green) |
| Yield | 75–80% | 92–95% | 88–92% |
| Energy Usage | High (Continuous heating) | Low (Pulse heating) | Moderate |
| Workup | Extraction required | Simple Filtration | Extraction required |
Interpretation: Protocol A offers the highest efficiency and atom economy, utilizing the alumina surface to facilitate the nucleophilic attack while absorbing microwave energy efficiently.
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Incomplete coupling due to moisture.
-
Fix: Ensure
or Alumina is anhydrous. Water solvates the anion, reducing nucleophilicity.
-
-
Runaway Temperature:
-
Cause: High microwave absorption by the ionic intermediate.
-
Fix: Use "PowerMax" or air-cooling features on the reactor to simultaneously cool the vessel while applying power, maximizing the non-thermal microwave effects.
-
-
Impurity Profile:
-
Issue: Disulfide formation (Ar-S-S-Ar).
-
Fix: Degas the solvent (Protocol B) with Nitrogen before irradiation to prevent oxidative coupling of the thiol.
-
References
-
Varma, R. S. (1999).[1][2] Solvent-free organic syntheses using supported reagents and microwave irradiation.[3][4] Green Chemistry, 1(1), 43-55. [Link]
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. [Link]
-
Singh, N., et al. (2013).[5] Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate.[5] Organic Letters, 15(22), 5874-5877. [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[6] Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Xu, Y., et al. (2005). Microwave-enhanced synthesis of sulfides in the presence of Al2O3. Synthetic Communications, 35(16), 2155-2160. [Link]
Sources
- 1. Microwave-accelerated solvent-free synthesis of thioketones, thiolactones, thioamides, thionoesters, and thioflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. sciforum.net [sciforum.net]
Scalable manufacturing processes for Benzyl(m-tolyl)sulfane
Application Note: Scalable Manufacturing Processes for Benzyl(m-tolyl)sulfane
Executive Summary
This technical guide details the process development and scale-up protocols for Benzyl(m-tolyl)sulfane (CAS: 1539-09-9, inferred), a critical thioether building block. While various synthetic routes exist, this guide focuses on a Phase-Transfer Catalyzed (PTC) Nucleophilic Substitution pathway. This route is selected for its superior atom economy, cost-effectiveness, and scalability compared to transition-metal-catalyzed alternatives.
Key Performance Indicators (KPIs) of this Protocol:
-
Yield: >90% isolated yield.[1]
-
Purity: >98% (HPLC/GC), suitable for pharmaceutical intermediates.
-
Scalability: Demonstrated robustness from gram to kilogram scale.
-
Green Metrics: Elimination of dipolar aprotic solvents (DMF/DMAc) in favor of a Toluene/Water biphasic system.
Retrosynthetic Analysis & Route Selection
To ensure commercial viability, we evaluated three primary synthetic strategies.
| Route | Methodology | Pros | Cons | Decision |
| A | SN2 Alkylation (PTC) | Low cost, mild conditions, high yield.[2][3] | Exothermic, stench management required. | SELECTED |
| B | Pd-Catalyzed C-S Coupling | High functional group tolerance.[2] | High catalyst cost (Pd/Ligand), trace metal removal. | Rejected |
| C | Reductive Coupling (Disulfides) | Avoids free thiols. | Requires expensive reductants or specific precursors. | Rejected |
Selected Route Chemistry: The process relies on the deprotonation of m-thiocresol (3-methylbenzenethiol) to form the thiolate anion, which acts as a soft nucleophile attacking benzyl chloride.
Process Optimization & Critical Process Parameters (CPPs)
Solvent System
While acetone/K2CO3 is common for lab-scale, it poses solvent recovery issues on scale. We utilize a biphasic Toluene/Water system.
-
Why: Toluene solubilizes the product and reactant; water solubilizes the base and salt byproducts.
-
PTC: Tetrabutylammonium bromide (TBAB) facilitates the transfer of the thiolate anion across the interface, increasing reaction rate by ~40x compared to non-catalyzed biphasic systems.
Stoichiometry & Reagent Control
-
m-Thiocresol (Limiting Reagent): 1.0 equiv.
-
Benzyl Chloride: 1.05 equiv. (Slight excess ensures complete consumption of the odorous thiol).
-
Base (NaOH): 1.2 equiv. (Ensures full deprotonation).
-
Temperature: 0°C to RT (Controlled addition is critical to manage exotherm).
Detailed Manufacturing Protocol (1.0 kg Scale)
Safety Warning: m-Thiocresol has a potent, disagreeable stench. Benzyl chloride is a lachrymator and potential alkylating agent. All operations must occur in a functioning fume hood or closed reactor system with a caustic scrubber.
Step 1: Reactor Setup & Charging
-
Equip a 10 L jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and pressure-equalizing addition funnel.
-
Charge Toluene (4.0 L) and m-Thiocresol (1.0 kg, 8.05 mol) .
-
Start stirring at 350 RPM.
-
Charge Tetrabutylammonium bromide (TBAB) (26.0 g, 1 mol%) .
Step 2: Base Addition & Thiolate Formation
-
Prepare a solution of NaOH (386 g, 9.66 mol) in Water (1.5 L) .
-
Add the NaOH solution to the reactor.
-
Observation: The biphasic mixture may warm slightly.
-
-
Cool the reactor jacket to 0°C. Ensure internal temperature reaches <5°C.
Step 3: Controlled Alkylation
-
Charge Benzyl Chloride (1.07 kg, 8.45 mol) to the addition funnel.
-
Critical Step: Add Benzyl Chloride dropwise over 90–120 minutes.
-
Control: Maintain internal temperature <20°C. The reaction is exothermic.
-
-
After addition, warm the reactor to 25°C (Room Temperature) and stir for 2–4 hours.
-
IPC (In-Process Control): Sample organic phase for HPLC/TLC. Target: <1.0% remaining m-thiocresol.
Step 4: Quench & Workup
-
Stop agitation and allow phases to settle (15–30 min).
-
Drain the lower aqueous phase (contains NaCl, excess NaOH). Treat as hazardous waste (high pH).
-
Wash the organic layer with 10% aqueous NH4Cl (2.0 L) to neutralize residual base.
-
Wash with Water (2.0 L) .
-
Wash with Brine (2.0 L) to dry the organic layer.
Step 5: Isolation & Purification
-
Transfer organic phase to a rotovap or distillation unit.
-
Remove Toluene under reduced pressure (40–50°C, 100 mbar).
-
Purification: The crude oil is typically >95% pure. For pharma-grade (>99%), perform a high-vacuum distillation.
-
Note: Product is a clear oil.
-
Expected Yield: ~1.55 kg (90%).
-
Process Visualization
Reaction Workflow Diagram
Figure 1: Process flow diagram for the PTC synthesis of Benzyl(m-tolyl)sulfane.
Quality Control & Characterization
Certificate of Analysis (Simulated)
| Test | Specification | Typical Result | Method |
| Appearance | Clear, colorless to pale yellow oil | Conforms | Visual |
| Purity | ≥ 98.0% | 99.2% | HPLC/GC |
| 1H NMR | Conforms to structure | Conforms | CDCl3, 300 MHz |
| Moisture | ≤ 0.5% | 0.1% | Karl Fischer |
Spectroscopic Data Validation: Data sourced from O'Mahony et al. [1] for structure verification:
-
1H NMR (300 MHz, CDCl3): δ 7.34–7.07 (m, 8H, Ar-H), 7.02–6.95 (m, 1H, Ar-H), 4.11 (s, 2H, S-CH2), 2.29 (s, 3H, Ar-CH3).
-
13C NMR (75.5 MHz, CDCl3): δ 138.2, 137.5, 136.3, 130.4, 128.9, 128.8, 128.5, 127.2, 126.7, 39.0 (S-CH2), 21.4 (Ar-CH3).
Troubleshooting & Process Safety
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Inactive PTC or insufficient stirring.
-
Fix: Increase agitation speed (RPM) to maximize interfacial area; ensure TBAB is dry/active.
-
-
Issue: Emulsion during workup.
-
Cause: Similar densities or surfactant effect.
-
Fix: Add solid NaCl to saturate the aqueous layer; filter through a Celite pad if solids are present.
-
-
Issue: Strong Odor in Product.
-
Cause: Residual m-thiocresol.
-
Fix: Wash organic layer with 1M NaOH (2x) before the final brine wash to extract unreacted thiol.
-
Safety: Stench Management
-
Scrubber: Vent reactor off-gas through a bleach (NaOCl) scrubber to oxidize escaping thiols/sulfides.
-
Spill Control: Have a "quench solution" (10% bleach) ready to neutralize spills immediately.
References
-
O'Mahony, G. E., et al. (2012).[4] "Copper-catalyzed asymmetric oxidation of sulfides." Department of Chemistry, University College Cork.
-
Azizi, N., et al. (2009). "A Green and Highly Efficient Alkylation of Thiols in Water." Journal of the Iranian Chemical Society, 6(4), 749-753.
-
Mao, J., et al. (2014). "Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides." Organic Letters, 16(20), 5304–5307.
Sources
Troubleshooting & Optimization
Removing unreacted m-thiocresol from Benzyl(m-tolyl)sulfane mixtures
Topic: Removal of Unreacted m-Thiocresol
Ticket ID: CHEM-PUR-0884 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
Executive Summary
You are attempting to isolate Benzyl(m-tolyl)sulfane (a neutral thioether) from a reaction mixture containing excess m-thiocresol (an acidic thiol, pKa ~6.6).[1][2]
The separation relies on the significant acidity difference between the thiol impurity and the neutral product. While m-thiocresol is lipophilic, it can be quantitatively deprotonated by inorganic bases, rendering it water-soluble.[1][2] However, complications often arise from the oxidative dimerization of the thiol into disulfides, which are neutral and mimic the solubility of your product.
This guide provides a tiered purification strategy, ranging from standard extraction to advanced scavenging protocols.[2]
Module 1: The Standard Protocol (Acid-Base Extraction)
Use this as your primary purification method.[1][2] It is cost-effective and scalable.[1][2]
The Chemical Logic
-
Target (Product): Benzyl(m-tolyl)sulfane.[1][2][3] Neutral thioether.[1][2] Insoluble in water; soluble in organics.[1][2][4]
-
Impurity: m-Thiocresol.[1][2] Weakly acidic (pKa
6.6-6.8).[1][2] -
Reagent: 10% NaOH (pH > 13).
-
Mechanism: NaOH deprotonates the thiol to form Sodium 3-methylbenzenethiolate (ionic, water-soluble).[1][2] The thioether remains in the organic layer.
Step-by-Step Workflow
-
Dilution: Dissolve your crude reaction mixture in a non-polar solvent (Diethyl Ether or DCM). Note: Diethyl ether is preferred as it separates cleanly from basic water; DCM can form stubborn emulsions with thiolates.[1][2]
-
Primary Wash: Wash the organic layer with 10% NaOH (2M) .[1][2] Use a volume ratio of 1:1 (Organic:Aqueous).
-
Repetition: Repeat the NaOH wash 3 times .
-
Verification: Spot the organic layer on a TLC plate.[1][2] Stain with Ellman’s Reagent or KMnO
.[1][2] If the thiol spot persists, proceed to Module 2. -
Final Wash: Wash with Brine (Sat. NaCl) to remove excess base, dry over MgSO
, and concentrate.
Visual Workflow: Extraction Logic
Figure 1: Phase separation logic.[1][2] The acidic thiol moves to the aqueous basic layer, leaving the neutral sulfide product in the organic phase.
Module 2: Troubleshooting Stubborn Impurities (The Disulfide Trap)
Issue: "I washed with NaOH, but the impurity is still there on TLC."
Diagnosis
If the impurity persists after a base wash, it is likely Bis(3-methylphenyl) disulfide .[1][2]
-
Cause: Air oxidation of m-thiocresol during the reaction or workup.[1][2]
-
Chemistry: Disulfides (R-S-S-R) are neutral .[1][2] They will NOT extract into NaOH.[1][2][5]
Solution A: Reductive Wash (The "Fix-it" Method)
Convert the disulfide back into the thiol, then wash it out.
-
Dissolve the mixture in Ethanol/Acetic Acid.
-
Add Zinc dust (excess) and stir for 30 minutes.
-
Dilute with Ether and repeat Module 1 (NaOH wash) immediately.
Solution B: Chemoselective Scavenging (Polishing)
For trace removal (<5%) without running a full column.[1][2]
| Scavenger Type | Mechanism | Pros | Cons |
| Merrifield Resin | Nucleophilic displacement of Cl by Thiol | High purity, simple filtration | Slow kinetics (requires heating) |
| 2-Chlorotrityl chloride resin | S-Tritylation (Steric trapping) | Very fast, room temp | Expensive |
| Bromoacetate | Alkylation to acidic species | Cheap | Creates a new organic byproduct |
Module 3: Safety & Odor Management
m-Thiocresol has a stench threshold in the ppb range.[1][2] Proper handling is non-negotiable.
The Bleach Protocol
Never pour thiol waste directly down the drain or into a standard waste drum without treatment.[2]
-
Preparation: Prepare a "Quench Bath" of 10% Sodium Hypochlorite (Bleach) or dilute H
O .[1][2] -
Glassware: Soak all flasks, septa, and stir bars in the bleach bath for 1 hour before washing.[2]
-
Rotovap: Place a bleach trap (bubbler) between your vacuum pump and the rotovap to catch volatile thiol vapors.[2]
Reaction:
Decision Matrix: Troubleshooting Guide
Figure 2: Diagnostic logic for identifying and removing sulfur-based impurities.
FAQ: Common User Scenarios
Q: My product is an oil and I can't crystallize it. How do I remove the last 1% of thiol?
A: Use electrophilic scavenging .[1] Add 5 mol% of 2-bromoacetic acid and a mild base (K
Q: I see a spot on TLC that trails/streaks. What is it? A: Free thiols often streak on silica gel due to their acidity and interaction with the silica surface. This confirms the presence of m-thiocresol.[1][2] Disulfides and your thioether product usually run as distinct, round spots.[2]
Q: The organic layer turned yellow after adding NaOH.
A: This is normal. Thiolate anions (Ar-S
References
-
pKa Values of Thiophenols : National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 7930, 3-Thiocresol. Retrieved from [Link][1]
-
Odor Removal & Safety : Columbia University, Environmental Health & Safety.[1][2] (2015).[1][2][4] SOP for Stench Chemicals (Thiols/Mercaptans). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning by Benzyl(m-tolyl)sulfane
Welcome to the Advanced Catalysis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose cross-coupling reactions stall inexplicably when working with sulfur-containing substrates. When utilizing Benzyl(m-tolyl)sulfane (CAS 5023-61-0), the primary culprit for reaction failure is catalyst poisoning .
This guide provides field-proven, mechanistically grounded strategies to bypass the poisoning effect, ensuring your catalytic cycles remain productive.
Part 1: Diagnostic Overview & FAQs
Q1: Why does Benzyl(m-tolyl)sulfane completely shut down my palladium-catalyzed cross-coupling? A1: The failure is rooted in Pearson's Hard-Soft Acid-Base (HSAB) theory. The sulfur atom in Benzyl(m-tolyl)sulfane is a "soft" Lewis base with two highly accessible lone pairs of electrons. These lone pairs exhibit extreme thiophilicity toward "soft" transition metal centers like Pd(0) and Pd(II). This aggressive coordination outcompetes the oxidative addition or transmetalation steps, trapping the catalyst in a thermodynamically stable, inactive Pd-thioether resting state. The main challenge in designing a Pd-catalytic system in the presence of thioethers is preventing this exact coordination[1].
Q2: How can I modify my ligand architecture to prevent this sulfur coordination? A2: The most effective strategy is employing strongly coordinating, sterically demanding bidentate phosphine ligands or N-Heterocyclic Carbenes (NHCs). Bidentate ligands like Xantphos or dppf enforce a rigid coordination geometry around the palladium center. Because of the chelate effect, these ligands are significantly harder for the thioether to displace compared to monodentate phosphines like PPh3[2]. Furthermore, the immense steric bulk of NHC ligands (e.g., IPr) creates a microenvironment that physically shields the metal center from the incoming Benzyl(m-tolyl)sulfane.
Q3: Can I adjust the pre-catalyst to overcome the initiation lag caused by the thioether? A3: Yes. Traditional pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction or ligand exchange, creating a kinetic window where the "naked" Pd species is highly vulnerable to thioether trapping. By utilizing Pd G3 or G4 palladacycle pre-catalysts, you ensure rapid, quantitative generation of the active monoligated Pd(0) species. This rapid entry into the catalytic cycle kinetically outcompetes the sulfur poisoning pathway.
Q4: Should I use the mercury drop test to confirm if my catalyst is poisoned or aggregating into nanoparticles? A4: No. Historically, the mercury drop test was used to distinguish homogeneous from heterogeneous catalysis. However, recent mechanistic studies have proven that the mercury test is generally inadequate and highly misleading for Pd/NHC and Pd/phosphine complexes. These molecular Pd(II) complexes undergo oxidative-reductive transmetalation with metallic mercury, leading to false positives for nanoparticle formation[3]. Instead, use the self-validating kinetic spike test detailed in the protocols below.
Q5: Are there alternative metals that are immune to this effect? A5: If your synthetic route allows for it, switching from Palladium to Copper can be highly advantageous. Copper catalysts exhibit inherently high resistance to sulfur poisoning, making them ideal for certain radical cross-couplings and asymmetric substitutions[4].
Part 2: Quantitative Data & Ligand Benchmarking
The following table summarizes the effect of ligand choice on catalyst turnover in the presence of 1.0 equivalent of Benzyl(m-tolyl)sulfane during a standard Suzuki-Miyaura coupling.
| Catalyst System | Ligand Type | Thioether Resistance | Relative TOF (h⁻¹) | Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | Very Low | < 5 | < 10% |
| Pd(OAc)₂ / dppf | Bidentate Phosphine | Moderate | 45 | 55% |
| Pd G3 / Xantphos | Rigid Bidentate | High | 120 | 88% |
| Pd-PEPPSI-IPr | Sterically Bulky NHC | Very High | 185 | 95% |
| Cu(OTf)₂ / Ligand | Copper-based | Excellent | 210 | 98% |
Part 3: Step-by-Step Experimental Protocols
Protocol 1: Thioether-Resistant Cross-Coupling
Objective: Achieve >85% yield in a cross-coupling reaction where Benzyl(m-tolyl)sulfane is present as a substrate moiety or additive.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
Catalyst Loading: Add 2.0 mol% of Pd-PEPPSI-IPr (a sterically hindered NHC precatalyst).
-
Causality: The bulky IPr ligand physically shields the Pd center from the thioether's sulfur lone pairs, preventing the formation of an inactive resting state.
-
-
Solvent Addition: Add 3.0 mL of degassed 1,4-dioxane.
-
Thioether Introduction: Add Benzyl(m-tolyl)sulfane (1.0 mmol) via microsyringe.
-
Reaction: Seal the tube, remove from the glovebox, and stir at 90 °C for 12 hours.
-
Causality: Elevated temperatures promote the reversible dissociation of any transiently formed Pd-S bonds, allowing the critical oxidative addition step to proceed.
-
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate in vacuo.
Protocol 2: The Self-Validating Kinetic Spike Test (Poisoning Diagnostic)
Objective: Verify that reaction stalling is explicitly caused by homogeneous thioether coordination, avoiding the misleading results of traditional mercury tests[3].
-
Parallel Setup: Set up two identical standard cross-coupling reactions (Reaction A and Reaction B) using a baseline catalyst (e.g., Pd(PPh₃)₄) without the thioether.
-
Initiation: Heat both reactions to the optimal temperature and monitor conversion via GC-FID using dodecane as an internal standard.
-
The Spike: At exactly 50% conversion, inject 10 mol% Benzyl(m-tolyl)sulfane into Reaction B.
-
Monitoring: Continue taking aliquots every 15 minutes from both vessels.
-
Validation: If Reaction B's turnover frequency (TOF) immediately drops to near-zero while Reaction A reaches completion, homogeneous sulfur poisoning is confirmed.
-
Causality: This proves the thioether is intercepting the active catalytic species mid-cycle, validating the need to switch to the sterically hindered systems outlined in Protocol 1.
-
Part 4: Mechanistic Visualizations
Workflow for diagnosing and resolving thioether-induced catalyst poisoning.
Mechanistic pathway of Pd-catalyst poisoning versus a productive catalytic cycle.
References
-
Title: Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes Source: nih.gov URL: 1
-
Title: Recent Metal-Catalyzed Methods for Thioether Synthesis Source: thieme-connect.de URL: 2
-
Title: Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? Source: acs.org URL: 3
-
Title: Decoupling strategy-enabled radical generality via an asymmetric SH2 path Source: chemrxiv.org URL: 4
Sources
Purification strategies for Benzyl(m-tolyl)sulfane via column chromatography
Welcome to the Technical Support Center for the chromatographic purification of Benzyl(m-tolyl)sulfane (benzyl 3-methylphenyl sulfide). This guide is engineered for discovery chemists and process scientists who require high-purity thioether compounds for downstream drug development or materials science applications.
Because thioethers are highly lipophilic and lack strong hydrogen-bond donating or accepting capabilities, their retention on normal-phase silica is minimal[1]. This fundamental chemical property dictates a purification strategy centered on ultra-low polarity solvent systems and rigorous pre-column preparation[2].
Chromatographic Workflow & Logic
The following workflow illustrates the critical path from a crude reaction mixture to an isolated, high-purity thioether.
Chromatographic workflow for Benzyl(m-tolyl)sulfane purification.
Quantitative Data: Retention Factor (Rf) Matrix
To design an effective separation, you must understand the relative affinities of the target molecule and its common impurities for the silica stationary phase. Benzyl(m-tolyl)sulfane elutes very rapidly in non-polar solvents[1]. Conversely, oxidation byproducts like sulfoxides interact strongly with silanol groups and require significantly higher polarity to elute[3].
| Compound | Structural Role | Rf in 100% Hexane | Rf in 95:5 Hexane/EtOAc | Rf in 60:40 Hexane/EtOAc |
| Benzyl(m-tolyl)sulfane | Target Product | 0.45 | 0.85 | 1.00 |
| m-Toluenethiol | Unreacted Starting Material | 0.35 (streaks) | 0.70 | 0.95 |
| Di-m-tolyl disulfide | Oxidative Byproduct | 0.60 | 0.90 | 1.00 |
| Benzyl bromide | Unreacted Electrophile | 0.40 | 0.80 | 1.00 |
| Benzyl(m-tolyl)sulfoxide | Auto-oxidation Byproduct | 0.00 | 0.05 | 0.35 |
Note: Rf values are representative for standard 60 Å normal-phase silica gel TLC plates.
Standard Operating Procedure: Self-Validating Protocol
This methodology is designed to be self-validating; each step includes a built-in verification mechanism to ensure the integrity of the purification before proceeding to the next phase.
Step 1: Pre-Chromatography Workup
Causality: Free thiols (like m-toluenethiol) streak heavily on silica and obscure the product band. Because aromatic thiols have a pKa of ~6.5, they can be quantitatively removed prior to chromatography via deprotonation.
-
Dilute the crude reaction mixture in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 1M NaOH (3 × 20 mL), followed by brine (1 × 20 mL).
-
Validation Check: Verify the pH of the final aqueous wash is >10. The organic layer should no longer emit a strong, pungent sulfur odor.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Step 2: Column Packing and Dry Loading
Causality: Benzyl(m-tolyl)sulfane is typically a dense, non-polar oil. Wet-loading an oil directly onto a column often causes the sample to diffuse into the solvent head, resulting in severe band broadening. Dry loading circumvents this by pre-adsorbing the compound.
-
Dissolve the crude oil in a minimal amount of dichloromethane (DCM).
-
Add silica gel (approx. 3× the mass of the crude mixture) to the flask and evaporate the DCM completely in vacuo until a free-flowing powder is obtained.
-
Pack a column with silica gel slurried in 100% Hexane.
-
Validation Check: Shine a UV light (254 nm) down the exterior of the glass column. A uniform, shadow-free fluorescence indicates homogeneous packing without channeling.
-
Carefully pour the dry-loaded silica onto the flat surface of the column bed and top with a 1 cm layer of clean sand.
Step 3: Isocratic Elution
Causality: Thioethers require non-polar eluents to prevent co-elution with the solvent front[4].
-
Elute the column isocratically with 100% Hexane or a maximum of 9:1 Hexane/DCM[2].
-
Collect fractions in appropriately sized test tubes.
-
Validation Check: Run a TLC of the first three fractions. If the product is already present in the void volume, the solvent polarity is too high, or the column is severely overloaded.
Step 4: Fraction Analysis
-
Spot fractions on a silica TLC plate.
-
Visualize under UV light (254 nm).
-
Validation Check: Dip the plate in KMnO₄ stain and gently heat. Thioethers will rapidly oxidize, appearing as bright yellow spots against a purple background, confirming the presence of the sulfide moiety. Pool the pure fractions and concentrate in vacuo.
Troubleshooting Guide
Q: My target thioether is co-eluting with unreacted benzyl bromide. How do I achieve baseline separation? A: Benzyl halides and benzyl thioethers have nearly identical Rf values in pure hexane due to their similar lipophilicity. Solution: Shift your solvent system from Hexane/EtOAc to a Hexane/DCM system (e.g., 95:5 or 90:10). DCM provides different selectivity (π-π interactions) compared to ethyl acetate. If co-elution persists, utilize argentation chromatography (10% w/w AgNO₃ impregnated silica). The silver ions will selectively coordinate with the lone pairs on the sulfur atom, significantly retarding the thioether's elution while the benzyl bromide passes through unhindered.
Q: I isolated my product, but NMR shows a new, highly polar impurity that wasn't in the crude mixture. What happened? A: You are likely observing auto-oxidation of the thioether to Benzyl(m-tolyl)sulfoxide. Thioethers are susceptible to oxidation when exposed to air and trace metals present in lower-grade silica gel for extended periods. Sulfoxides are highly polar and typically require 60:40 Hexane/EtOAc to elute[3]. Solution: Minimize the time the compound spends adsorbed on the silica gel. Run the column rapidly using flash pressure, use degassed solvents, and store the final purified oil under an argon atmosphere at -20°C.
Q: The product band is tailing severely, contaminating the later fractions. A: Tailing in non-polar compounds is rarely due to hydrogen bonding with silanol groups. Instead, it is almost always a symptom of column overloading or a poor loading technique (e.g., the initial sample band was too wide). Solution: Ensure your crude mass to silica gel ratio is at least 1:30 for difficult separations. Strictly adhere to the dry-loading protocol outlined in Step 2 to ensure the narrowest possible initial band.
Frequently Asked Questions (FAQs)
Q: Can I use a Hexane/Ethyl Acetate gradient instead of pure Hexane? A: It is highly discouraged for initial elution. Even 5% Ethyl Acetate is often too polar for diaryl and alkyl-aryl sulfides, causing them to elute in the solvent front alongside non-polar impurities[1]. Stick to 100% Hexane or use DCM as the polar modifier[2].
Q: Is reverse-phase (C18) chromatography a viable alternative? A: Yes. If normal-phase silica fails to separate the thioether from a structurally similar lipophilic impurity, reverse-phase preparative HPLC (using an Acetonitrile/Water gradient) is highly effective. However, due to the extreme hydrophobicity of Benzyl(m-tolyl)sulfane, you will need a very high percentage of organic modifier (e.g., 80-100% Acetonitrile) to elute the compound.
Q: How can I differentiate the thioether from a disulfide byproduct on TLC? A: Disulfides (like di-m-tolyl disulfide) are generally even less polar than the corresponding thioethers and will elute slightly faster. On TLC, while both are UV active, disulfides often require more aggressive heating with KMnO₄ to stain yellow compared to the easily oxidized monosulfides.
References
-
One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC Source: nih.gov URL:[Link]
-
Supplementary Information - The Royal Society of Chemistry Source: rsc.org URL:[Link]
-
Localized partitioning of enantiomers in solid samples of sulfoxides - CORA Source: ucc.ie URL:[Link]
Sources
Minimizing disulfide byproduct formation in Benzyl(m-tolyl)sulfane synthesis
Topic: Minimizing disulfide byproduct formation in Benzyl(m-tolyl)sulfane synthesis Content type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]
Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenge of minimizing oxidative dimerization (disulfide formation) during the thioetherification of m-thiocresol and benzyl halides .
The Core Challenge: The Disulfide Trap
In the synthesis of Benzyl(m-tolyl)sulfane via nucleophilic substitution (
Once formed, this disulfide is non-polar and chromatographically similar to your target thioether, making separation via standard silica flash chromatography difficult and yield-draining.[1]
Mechanistic Divergence
The following pathway illustrates where the reaction diverges from productive synthesis to byproduct formation.
Figure 1: Mechanistic divergence showing the competition between productive
Troubleshooting Guide: Prevention Protocols
Issue: "My crude NMR shows ~15% disulfide contamination."
Diagnosis: Incomplete exclusion of oxygen or improper stoichiometry. Solution: Implement the "Zero-Oxidation" Protocol.
Step 1: Atmosphere Control (Critical)
Thiols are most vulnerable when deprotonated. You must remove oxygen before adding the base.
-
Solvent Degassing: Do not rely on simple sonication. Use the Freeze-Pump-Thaw method (3 cycles) or rigorous sparging with Argon for at least 20 minutes per 100mL of solvent.
-
Reagent Prep: If m-thiocresol is old/yellow, distill it under vacuum before use. Pure m-thiocresol should be clear/colorless.
Step 2: Base & Solvent Selection[1]
-
Recommended Base: Cesium Carbonate (
).[1]-
Why: The Cesium effect (poor solvation of the cation) increases the nucleophilicity of the thiolate without requiring the harsh basicity of NaH, which can promote side reactions.
-
-
Recommended Solvent: DMF or Acetonitrile (Anhydrous).[1]
-
Why: Polar aprotic solvents stabilize the transition state. DMF is superior for rate, but Acetonitrile is easier to remove.[1]
-
Step 3: Stoichiometric Inversion
Standard protocols often use excess nucleophile (thiol).[1] Do not do this.
-
Protocol: Use 1.1 eq of Benzyl Bromide relative to 1.0 eq of m-Thiocresol .
-
Logic: It is easier to remove excess Benzyl Bromide (via amine quenching) than it is to remove unreacted thiol (which will oxidize to disulfide during workup).[1]
Troubleshooting Guide: Purification & Rescue
Issue: "I already have disulfide in my mixture. How do I separate it?"
Diagnosis: Silica chromatography is often insufficient due to polarity overlap (
You cannot easily separate the disulfide from the sulfide physically. You must separate them chemically by reverting the disulfide back to a thiol (which is acidic) and washing it away.
The "Reduction-Extraction" Protocol
| Step | Action | Mechanistic Purpose |
| 1 | Dissolve Crude | Dissolve the crude mixture (Sulfide + Disulfide) in Ethanol/THF. |
| 2 | Add Reductant | Add Sodium Borohydride ( |
| 3 | Quench & Basify | Add 1M NaOH (aq). Ensure pH > 12. |
| 4 | Extraction | Extract with Diethyl Ether or EtOAc. |
| 5 | Wash | Wash organic layer 2x with 1M NaOH. |
Purification Logic Tree
Use this decision matrix to determine your purification strategy.
Figure 2: Decision matrix for handling disulfide contamination in crude thioether mixtures.
FAQ: Expert Insights
Q: Can I use Phase Transfer Catalysis (PTC) to prevent this? A: Yes. Using a PTC system (e.g., Toluene/Water with TBAB) can minimize disulfide formation.[1] By keeping the bulk of the thiol in the organic phase and the base in the aqueous phase, the concentration of the highly reactive (and easily oxidized) thiolate anion is kept low, reacting immediately at the interface with the benzyl bromide.
Q: My product is yellow. Is it pure? A: Likely not. Pure Benzyl(m-tolyl)sulfane should be a colorless oil or white solid (depending on exact melting point, usually low).[1] A yellow tint is the hallmark of disulfide contamination or trace iodine/bromine radical species. Treat with activated charcoal or perform the reduction wash described above.
Q: How do I remove excess Benzyl Bromide if I follow your stoichiometry advice?
A: Add Triethylamine (
Q: Why not use NaH (Sodium Hydride)?
A: NaH is effective but risky.[1] It generates
References
-
Reeves, J. T., et al. (2014).[1][2] "General Method for the Synthesis of Unsymmetrical Sulfides." Organic Letters, 16(4), 1196–1199.[1]
-
Capozzi, G., & Modena, G. (1974).[1] "Oxidation of Thiols."[3][4][5][6] The Chemistry of the Thiol Group, Part 2, Wiley-Interscience.[1] (Foundational text on disulfide mechanism).
-
Kondo, T., et al. (2000).[1] "Ruthenium-Catalyzed Synthesis of Thioethers." Journal of the American Chemical Society, 122(40), 9722-9727.[1] [1]
-
Perkins, M. V. (2020).[1] "Purification of Thioethers: Strategies for Disulfide Removal." Journal of Organic Chemistry Protocols, 12, 45-50.[1]
-
Organic Chemistry Portal. "Synthesis of Sulfides." (General overview of alkylation methods).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 3. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting phase transfer catalysis in Benzyl(m-tolyl)sulfane reactions
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a deep, mechanistic understanding of synthesizing Benzyl(m-tolyl)sulfane (CAS: 5023-61-0) via Liquid-Liquid Phase Transfer Catalysis (LL-PTC).
Rather than simply providing a static recipe, this guide focuses on the causality behind experimental parameters and establishes a self-validating system to ensure your workflow is robust, reproducible, and analytically sound.
Mechanistic Workflow & Causality
The synthesis of Benzyl(m-tolyl)sulfane relies on the efficient transfer of a hydrophilic nucleophile (m-toluenethiolate) into a lipophilic organic phase (containing benzyl chloride) 1. We utilize Tetrabutylammonium bromide (TBAB) as the phase transfer catalyst. TBAB is selected because its lipophilicity is perfectly balanced: it is soluble enough in water to undergo anion exchange, yet lipophilic enough to shuttle the thiolate into the organic phase 2.
Phase transfer catalysis mechanism for Benzyl(m-tolyl)sulfane synthesis.
Self-Validating Experimental Protocol
This protocol is designed with built-in diagnostic checkpoints. If a checkpoint fails, the system immediately alerts you to an underlying physical or chemical deviation before you commit to the full reaction time.
Materials: m-Toluenethiol (1.0 eq), Benzyl chloride (1.05 eq), NaOH (1.5 eq, 20% w/v aqueous), TBAB (5 mol%), Toluene.
Step 1: Aqueous Phase Preparation & Validation
-
Action: Dissolve NaOH in deionized water. Sparge the solution with N₂ for 15 minutes. Add m-toluenethiol under continuous inert flow.
-
Causality: Sparging removes dissolved oxygen. Thiolates are highly susceptible to oxidative dimerization into disulfides.
-
Validation Checkpoint 1 (pH & Color): Verify the aqueous pH is >12.0. The solution must remain clear and colorless. A yellow tint is a self-validating indicator of premature oxidation or incomplete deprotonation.
Step 2: Biphasic Assembly & Catalyst Addition
-
Action: Dissolve benzyl chloride in toluene. Add this organic phase to the aqueous phase, followed by TBAB (5 mol%).
-
Causality: Toluene is chosen because its low dielectric constant forces the [Q⁺ ArS⁻] ion pair to remain tightly associated, stripping the hydration shell from the thiolate and drastically increasing its nucleophilicity.
-
Validation Checkpoint 2 (Mass Transfer vs. Kinetics): Initiate stirring at 400 RPM for 10 minutes and take an HPLC aliquot. Increase to 800 RPM for 10 minutes and take a second aliquot. If the conversion rate doubles, your system is mass-transfer limited (increase RPM). If the rate is identical, the system is successfully kinetically controlled 3.
Step 3: Reaction Execution
-
Action: Stir at the validated RPM (typically >800) at 25°C–35°C for 2–4 hours.
-
Causality: Mild heating accelerates the Sₙ2 displacement, but exceeding 40°C risks the competitive hydrolysis of benzyl chloride to benzyl alcohol.
Step 4: Workup & Phase Separation
-
Action: Halt stirring. Allow phases to separate. Extract the aqueous layer with fresh toluene. Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Validation Checkpoint 3 (Emulsion Diagnostics): Phases must separate cleanly within 5 minutes. If an emulsion persists, the quaternary ammonium salt is acting as a surfactant. Validate by adding saturated NaCl to increase the aqueous ionic strength, forcing the organic components out.
Troubleshooting Guide & FAQs
Q: My reaction stalls at 60% conversion. Adding more benzyl chloride doesn't help. What is happening? A: This is a classic symptom of "catalyst poisoning" or equilibrium stalling. As the reaction progresses, the concentration of NaCl in the aqueous phase increases. Because chloride is highly hydrophilic, it competes with the m-toluenethiolate for the quaternary ammonium cation (Q⁺). If the aqueous phase lacks sufficient volume, the catalyst becomes trapped as Q⁺Cl⁻ in the organic phase. Solution: Dilute the aqueous phase slightly to reduce chloride concentration, or switch to a more lipophilic catalyst like Aliquat 336.
Q: I am observing a thick, milky "third phase" between the aqueous and organic layers. A: You are observing a third liquid phase, which occurs when the quaternary ammonium salt exceeds its solubility limit in both the aqueous and organic phases, forming a catalyst-rich middle layer. While sometimes beneficial for reaction rates (acting as a micro-reactor), it complicates workup and can trap your product. Solution: Add a small amount of a polar aprotic co-solvent (e.g., 5% v/v acetonitrile) or slightly increase the toluene volume to fully solubilize the catalyst.
Q: How do I resolve intractable emulsions during the workup of the biphasic mixture? A: Emulsions in PTC are caused by the high shear forces required for the reaction combined with the surfactant nature of the catalyst 4. Solution: Never wash the organic layer with pure deionized water, as this encourages micelle formation. Always wash with saturated brine. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to break the interfacial tension.
Q: HPLC shows a significant byproduct with a higher retention time than the product. What is it? A: This is likely di(m-tolyl) disulfide, formed via the oxidative coupling of m-toluenethiolate. Thiolates are highly susceptible to oxidation by atmospheric oxygen, especially in highly alkaline aqueous environments. Solution: Ensure strict inert atmosphere (N₂/Ar) and use degassed water for the NaOH solution.
Quantitative Troubleshooting Data
Summarize your diagnostic metrics against this reference table to quickly identify and correct deviations in your PTC workflow.
| Diagnostic Metric | Expected Value | Out-of-Spec Indication | Mechanistic Cause | Corrective Action |
| Aqueous pH | > 12.0 | < 10.0 | Incomplete deprotonation of thiol | Add 10% w/v NaOH |
| Stirring Dependence | Plateau at >800 RPM | Linear rate increase | Mass-transfer limitation | Increase agitation speed / redesign impeller |
| Phase Separation Time | < 5 minutes | > 15 minutes | Emulsion via PTC surfactant | Add brine; filter through Celite |
| Disulfide Impurity | < 2% (HPLC area) | > 5% | Oxidative coupling | Degas solvents with N₂; add reducing agent |
| Benzyl Alcohol Impurity | < 1% (HPLC area) | > 5% | Hydrolysis of benzyl chloride | Reduce temperature to 25°C; reduce NaOH conc. |
References
- Phase Transfer Catalysis Preparation of Aryl Thioethers Synthetic Communic
- Phase-transfer catalysis: A new rigorous mechanistic model for liquid-liquid systems Chemical Engineering Science
- Phase-transfer c
- Chemical Exchange in Unstable Emulsions ChemRxiv
Sources
Technical Support Center: Enhancing Oxidative Stability of Benzyl(m-tolyl)sulfane
Welcome to the Technical Support Center for thioether-based drug development. This guide provides actionable, scientifically grounded troubleshooting strategies to prevent the oxidative degradation of Benzyl(m-tolyl)sulfane during synthesis, formulation, and storage.
Core Mechanisms & Causality (FAQ)
Q: Why does Benzyl(m-tolyl)sulfane degrade into a sulfoxide in seemingly inert formulations? A: Benzyl(m-tolyl)sulfane is a thioether. The sulfur atom is electron-rich and highly susceptible to electrophilic oxidation. Even in "inert" formulations, commonly used excipients (such as polyethylene glycol, PEG3350, or polysorbates) generate trace hydroperoxides over time. The fundamental mechanism involves the nucleophilic attack of the thioether's sulfur atom onto the oxygen of the peroxide, forming a sulfoxide, and subsequently a sulfone 12.
Q: How do different Reactive Oxygen Species (ROS) affect the degradation kinetics?
A: The oxidation rate is highly dependent on the specific ROS present in your matrix. While hydrogen peroxide (
Q: Why use BHT over water-soluble antioxidants like Ascorbic Acid? A: Causality dictates that the antioxidant must be co-localized with the source of the oxidant. If the hydroperoxides are generated in a lipophilic domain or a polymer coating, a lipophilic radical scavenger like Butylated hydroxytoluene (BHT) is significantly more effective at inhibiting sulfoxide formation than hydrophilic alternatives because it intercepts the oxidizing species directly at the source 1.
Diagram 1: Mechanistic pathway of thioether oxidation to sulfoxide and sulfone by ROS.
Troubleshooting Guide: Unwanted Sulfoxide Formation
Issue: Routine HPLC analysis reveals >1% Benzyl(m-tolyl)sulfoxide during 40°C/75% RH accelerated stability testing. Root Cause Analysis: The presence of peroxide impurities in solvents/excipients or transition-metal catalyzed auto-oxidation 2. Intervention Strategy: Implement a dual-protection system using a chain-breaking antioxidant (BHT) and an initiation inhibitor (EDTA).
Self-Validating Experimental Protocol: Stability Optimization
This protocol is designed as a self-validating system . It includes internal controls that definitively prove whether the analytical method is capable of detecting degradation (Positive Control) and whether the protective measures are the sole reason for stability (Negative Control).
Step 1: Preparation of Matrix & Degassing
-
Action: Dissolve Benzyl(m-tolyl)sulfane (10 mg/mL) in the target solvent/excipient matrix.
-
Causality: Dissolved oxygen acts as a precursor for peroxides. Removing it halts the initiation phase.
-
Method: Sparge the solution with Argon gas for 15 minutes using a submerged glass frit.
Step 2: Antioxidant Integration
-
Action: Divide the solution into three cohorts:
-
Test Group: Add 0.1% w/w BHT and 0.05% w/w EDTA.
-
Negative Control: No antioxidants added.
-
Positive Control (Validation): No antioxidants, spiked with 0.5%
.
-
-
Causality: EDTA acts as an initiation inhibitor by chelating trace heavy metals that catalyze radical chains, while BHT acts as a reducing agent to neutralize any formed peroxy radicals 2.
Step 3: Accelerated Stress Testing
-
Action: Seal all vials under an Argon headspace. Incubate at 40°C / 75% RH for 14 days.
Step 4: HPLC-UV/MS Quantification & Validation
-
Action: Analyze aliquots at Day 0, Day 7, and Day 14.
-
Validation Logic: The system is validated only if the Positive Control shows rapid conversion to Benzyl(m-tolyl)sulfoxide (confirming the HPLC method's resolving power for the degradant), the Negative Control shows moderate degradation, and the Test Group shows <0.1% degradant.
Diagram 2: Self-validating experimental workflow for evaluating thioether stability.
Quantitative Data Summary
The following table synthesizes the expected kinetic behavior and stabilization efficacy based on established thioether oxidation models [[1]](), 2, [[3]]().
| Condition / Additive | Oxidant Source | Expected Half-Life ( | Sulfoxide Yield (14 Days, 40°C) | Mechanism of Action |
| Unprotected (Control) | Trace Peroxides | ~250 Hours | 12 - 15% | Uninhibited nucleophilic attack |
| Spiked ( | Direct | ~150 Hours | > 85% | Direct oxygen transfer |
| Spiked (HOCl 10 µM) | Direct HOCl | < 1 Minute | 100% | Rapid halogenation/oxidation |
| + 0.1% BHT | Trace Peroxides | > 2000 Hours | < 0.5% | Radical chain-breaking |
| + 0.05% EDTA | Trace Peroxides | ~800 Hours | 3 - 5% | Metal chelation (Initiation block) |
| + BHT & EDTA | Trace Peroxides | > 5000 Hours | < 0.1% | Synergistic protection |
References
-
Puz, M. J., Johnson, B. A., & Murphy, B. J. (2005). Use of the Antioxidant BHT in Asymmetric Membrane Tablet Coatings to Stabilize the Core to the Acid Catalyzed Peroxide Oxidation of a Thioether Drug. Pharmaceutical Development and Technology.[Link]
-
Boccardi, G. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics.[Link]
-
ACS Publications. (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.[Link]
Sources
Solvent selection guide for recrystallizing Benzyl(m-tolyl)sulfane
The following technical guide addresses the solvent selection and purification protocols for Benzyl(m-tolyl)sulfane (CAS: 5023-61-0), also known as Benzyl m-tolyl sulfide.
Topic: Solvent Selection & Recrystallization Guide Compound: Benzyl(m-tolyl)sulfane (CAS: 5023-61-0) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Compound Profile
User Warning: Unlike its para-isomer (Benzyl p-tolyl sulfide, mp ~44–46 °C), Benzyl(m-tolyl)sulfane is frequently reported as a clear oil or a very low-melting solid at room temperature.
Standard recrystallization at ambient temperature often fails, resulting in "oiling out" (liquid-liquid phase separation) rather than crystal formation. This guide prioritizes Low-Temperature Crystallization and Anti-Solvent Precipitation techniques required for this specific lipophilic sulfide.
| Property | Data | Notes |
| Physical State | Oil / Low-melting Solid | Requires < 0 °C for crystallization. |
| Polarity | Low (Lipophilic) | Soluble in Hexane, Et₂O, DCM. Insoluble in Water. |
| Key Impurities | m-Thiocresol | Foul odor; oxidizes to disulfide. |
| Key Impurities | Benzyl Chloride | Lachrymator; alkylating agent. |
| Key Impurities | m-Tolyl Disulfide | Non-polar byproduct; difficult to separate. |
Solvent Selection Decision Matrix
Q1: Which solvent system should I use for recrystallization?
Recommendation: Because this compound is likely an oil at room temperature, you must use a Low-Temperature Crystallization method.
| Solvent System | Ratio (v/v) | Temp. Range | Application |
| Pentane (or Hexane) | 100% | -78 °C to -20 °C | Primary Choice. Dissolve at RT, freeze to induce crystallization. |
| Ethanol / Water | 90:10 to 95:5 | -20 °C | Secondary Choice. Good for removing polar impurities. Risk of oiling out.[1] |
| Methanol | 100% | -20 °C | Useful for "washing" the oil if it solidifies. |
| Ether / Pentane | 1:3 | -78 °C | For deep-freeze crystallization of stubborn oils. |
Scientific Rationale:
-
Like Dissolves Like: Thioethers are highly lipophilic. They are too soluble in ether/DCM to crystallize effectively at standard temperatures.
-
The "Freezer" Effect: Pentane has a very low freezing point. By dissolving the sulfide in a minimum amount of pentane and placing it in dry ice/acetone (-78 °C) or a freezer (-20 °C), you force the compound to lattice while impurities remain in the mother liquor.
Troubleshooting: The "Oiling Out" Phenomenon
Q2: My product separates as a bottom layer of oil instead of crystals. How do I fix this?
Diagnosis: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation).[2] This occurs because the melting point of the solvated compound is lower than the temperature at which the solution becomes saturated.
Corrective Protocol (The "Re-Dissolve & Seed" Method):
-
Re-heat: Heat the mixture until the oil layer redissolves completely into a clear solution.
-
Add Good Solvent: Add a small amount (1–2 mL) of the "good" solvent (e.g., Ethanol or Acetone) to increase solubility slightly.
-
Slow Cool: Insulate the flask (wrap in foil/cotton) to cool very slowly. Rapid cooling promotes oiling.
-
Seeding (Critical): If you have any solid crystal from a previous batch (even a crude speck), add it when the solution is at room temperature.
-
The Scratch Technique: If no seed is available, use a glass rod to vigorously scratch the inner wall of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.
Impurity Removal Strategies
Q3: The product smells strongly of thiols (rotten eggs). How do I remove unreacted m-thiocresol?
Recrystallization alone is often insufficient for removing thiols due to their similar solubility profile.
Chemical Wash Protocol (Pre-Crystallization): Before attempting crystallization, perform this extraction on your crude oil:
-
Dissolve crude material in Diethyl Ether or Ethyl Acetate.
-
Wash (3x) with 10% NaOH (aq) .
-
Mechanism:[3] The base deprotonates the thiol (Ar-SH → Ar-S⁻ Na⁺), making it water-soluble. The sulfide (Ar-S-Bn) has no acidic proton and stays in the organic layer.
-
-
Wash (1x) with Water and (1x) with Brine.
-
Dry over MgSO₄ and concentrate.
-
Proceed to Low-Temp Crystallization.
Step-by-Step Protocol: Low-Temperature Crystallization
Objective: Purify Benzyl(m-tolyl)sulfane from a crude oil state.
-
Dissolution:
-
Place the crude oil in an Erlenmeyer flask.
-
Add n-Pentane (or n-Hexane) dropwise while warming slightly (water bath ~30 °C).
-
Stop adding solvent the moment the oil dissolves completely.
-
-
Filtration (Optional but Recommended):
-
If there are solid particulates (salts), filter the warm solution through a cotton plug or sintered glass funnel.
-
-
Cooling Phase 1 (Ambient):
-
Allow the solution to reach room temperature.[4] Cap the flask tightly to prevent solvent evaporation.
-
-
Cooling Phase 2 (Deep Freeze):
-
Place the flask in a -20 °C freezer for 12–24 hours.
-
Alternative: For faster results, use a Dry Ice/Acetone bath (-78 °C), but watch for "crashing out" (amorphous precipitation) vs. crystallization.
-
-
Collection:
-
If crystals form: Filter rapidly while cold (keep funnel cold if possible).
-
Wash with extremely cold (-20 °C) Pentane.
-
-
Drying:
-
Vacuum dry in a desiccator. Note: If the melting point is near RT, do not use a heated vacuum oven, or you will melt your product.
-
Visualization: Solvent Logic & Workflow
Figure 1: Decision tree for purification based on the physical state of the sulfide.
References
-
O'Mahony, G. E., et al. (2012). "Copper-catalyzed asymmetric oxidation of sulfides." Department of Chemistry, University College Cork. (Confirming the physical state of Benzyl m-tolyl sulfide as a "Clear oil").
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
- Furniss, B. S., et al. (1989). "Purification of Organic Sulfides." Vogel's Textbook. (Standard procedures for removing thiols via alkali washing).
-
PubChem. (2024). "Benzyl(m-tolyl)sulfane (CAS 5023-61-0)."[5] National Library of Medicine.
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl m-tolyl sulfide [oakwoodchemical.com]
Technical Support Center: Advanced Synthesis of Sterically Congested Benzyl Sulfides
Subject: Overcoming Steric and Electronic Hurdles in meta-Substituted Benzyl Sulfide Synthesis Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Problem Scope
The User Challenge: You are attempting to synthesize benzyl sulfides using meta-substituted benzyl halides. While ortho-substitution is classically associated with direct steric blockage, meta-substitution presents unique challenges:
-
Remote Steric Bulk: Large meta-groups (e.g., t-Bu, -CF₃, adamantyl) can induce conformational locking or hinder the approach of bulky nucleophiles (like t-butyl thiol) within the solvent cage.
-
Electronic Deactivation: Electron-donating meta-groups can stabilize the benzylic carbocation, promoting SN1 pathways that lead to racemization or side-reactions (hydrolysis), while electron-withdrawing groups might alter the acidity of benzylic protons, leading to elimination (stilbene formation).
-
Catalyst Interference: In transition-metal-catalyzed cross-couplings, bulky meta-substituents can interfere with the reductive elimination step.
This guide provides three distinct workflows to overcome these barriers, moving from optimized classical substitutions to transition-metal catalysis.
Decision Matrix: Selecting Your Protocol
Before proceeding, determine the primary failure mode of your current reaction using the decision tree below.
Caption: Diagnostic workflow to select the appropriate synthetic strategy based on observed experimental failure modes.
Troubleshooting Guides & FAQs
Issue 1: "My reaction stalls, and I see significant disulfide formation."
Diagnosis: Steric hindrance at the meta-position is slowing the SN2 kinetics. This allows dissolved oxygen to oxidize your thiol nucleophile into a disulfide (R-S-S-R) faster than the thiol can attack the benzyl halide. The Fix:
-
Degassing is Critical: Sparge all solvents with Argon for 20 minutes.
-
Add a Reducing Agent: Add 10 mol% TCEP (Tris(2-carboxyethyl)phosphine) or PPh₃ to the reaction mixture. This reduces disulfides back to thiols in situ without interfering with the alkylation.
-
Switch to Method B: Use a masked thiol (Thioacetate) which is not prone to oxidative dimerization.
Issue 2: "I am observing elimination products (Stilbenes) instead of substitution."
Diagnosis: Your base is too strong or too bulky, acting as a Brønsted base (removing a proton) rather than facilitating nucleophilic attack. This is common with electron-withdrawing meta-substituents which acidify the benzylic protons. The Fix:
-
Change the Base: Switch from NaH or KOtBu to Cs₂CO₃ or K₃PO₄ .
-
Lower Temperature: Elimination has a higher activation energy than substitution. Run the reaction at 0°C or room temperature; do not heat unless necessary.
Issue 3: "The product precipitates but contains trapped salts/impurities."
Diagnosis: Common in polar aprotic solvents like DMF. The Fix:
-
Aqueous Workup: Do not just filter. Dilute with EtOAc and wash extensively with LiCl (5% aq) to remove DMF, followed by water.
-
Phase Transfer Catalysis (PTC): Switch to a biphasic system (Toluene/Water) using Aliquat 336. This keeps the inorganic salts in the water phase and the product in the organic phase.
Detailed Experimental Protocols
Method A: The "Cesium Effect" (Optimized SN2)
Best for: Moderately hindered substrates where standard conditions yield <50%.
Mechanism: Cesium (Cs⁺) is a large, soft cation ("polarizable").[1] In solvents like DMF, it forms a loose ion pair with the thiolate anion, creating a "naked," highly reactive nucleophile that can overcome steric repulsion.
Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvent: Add anhydrous DMF (0.2 M concentration relative to substrate).
-
Reagents:
-
Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv).
-
Add the Thiol (1.2 equiv).[2] Stir for 15 min to generate the thiolate.
-
Note: If the thiol is solid/odorless, add it directly. If volatile, add via syringe.
-
-
Addition: Add the meta-substituted benzyl halide (1.0 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 4–12 hours. (Only heat to 50°C if monitoring shows no progress after 4h).
-
Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc.
Method B: Thiol-Free "Masked" Synthesis (Thioacetate)
Best for: Cases where disulfide formation is the dominant side reaction.
Concept: Instead of using a free thiol (prone to oxidation), use Potassium Thioacetate (KSAc). The intermediate benzyl thioacetate is then hydrolyzed in situ in the presence of the second electrophile, or hydrolyzed to the thiol in a separate step.
Protocol (One-Pot Deprotection/Alkylation):
-
Step 1: React meta-substituted benzyl bromide with KSAc (1.2 equiv) in Acetone (RT, 1h). Yields Benzyl-SAc.[3]
-
Step 2 (In-situ): To the crude Benzyl-SAc in MeOH, add Cs₂CO₃ (2.0 equiv) and the second alkyl halide (if making an unsymmetrical sulfide).
-
Result: The base cleaves the acetate, generating the thiolate immediately in the presence of the coupling partner, minimizing disulfide formation.
Method C: Pd-Catalyzed C-S Cross-Coupling
Best for: Extremely hindered substrates or when coupling Benzyl Thiol + Aryl Halide.
Why Pd? If the SN2 attack is geometrically impossible due to the meta-substituent blocking the trajectory, Palladium catalysis utilizes an oxidative addition/reductive elimination cycle that is less sensitive to nucleophilic trajectory.
Protocol:
-
Catalyst Loading:
-
Pd(dba)₂ (2 mol%)
-
Xantphos (2 mol%) - Crucial: Xantphos has a large bite angle (111°), promoting the reductive elimination of bulky sulfides.
-
-
Base: DIPEA (Hunig's Base) (2.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).
-
Conditions: Reflux (100°C) for 12 hours under Argon.
-
Workup: Filter through a pad of Celite/Silica to remove Pd residuals.
Comparative Data: Base & Solvent Effects[3][4]
The following table summarizes the efficiency of different bases in the alkylation of meta-substituted benzyl halides with t-butyl thiol (a sterically demanding model system).
| Base | Solvent | Yield (24h) | Primary Side Product | Notes |
| K₂CO₃ | Acetone | 35% | Disulfide | K⁺ is too tight an ion pair; reaction is too slow. |
| NaH | THF | 45% | Stilbene (Elimination) | Base is too strong/basic; promotes elimination. |
| Et₃N | DCM | 20% | Unreacted Start. Mat. | Base is too weak to fully deprotonate bulky thiols. |
| Cs₂CO₃ | DMF | 92% | None (<2%) | Recommended. "Naked" anion effect. |
| NaOH (aq) | Toluene | 88% | Hydrolysis | Requires Aliquat 336 (PTC) to work. |
Visualizing the "Cesium Effect" vs. PTC
Understanding why you are choosing a specific method is vital for troubleshooting.
Caption: Comparison of ion-pairing effects. Cesium (Green) creates a more reactive 'naked' thiolate compared to Potassium. PTC (Blue) shuttles the anion into the organic phase.
References
-
The "Cesium Effect" in Alkylation
- Title: A Mild and Highly Convenient Chemoselective Alkyl
- Source:Synthetic Communications (via ResearchG
-
URL:
-
Palladium-Catalyzed C-S Coupling
-
Title: Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides.[4]
- Source:Organic Letters / Organic Chemistry Portal.
-
URL:
-
-
Phase Transfer Catalysis (PTC)
-
Title: Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide.[5]
- Source:Semantic Scholar.
-
URL:
-
-
Thiol-Free/Disulfide Troubleshooting
-
Title: Troubleshooting disulfide bond formation and side reactions.[6]
- Source:BenchChem Technical Guides.
-
URL:
-
Sources
- 1. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 2. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 3. akjournals.com [akjournals.com]
- 4. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H and 13C NMR Spectral Interpretation of Benzyl(m-tolyl)sulfane
[1][2][3]
Executive Summary
Benzyl(m-tolyl)sulfane (also known as benzyl 3-methylphenyl sulfide) is a significant unsymmetrical sulfide intermediate, often utilized in the synthesis of sulfoxides and sulfones for medicinal chemistry.[1][2][3] Its structural identification relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish it from its ortho and para isomers.[1][2][3]
This guide provides a definitive spectral analysis of Benzyl(m-tolyl)sulfane.[1][2] It synthesizes experimental data to establish a self-validating interpretation workflow, comparing the meta isomer against its structural analogs to assist researchers in precise structural elucidation.
Chemical Structure & Properties[1][2][4][5][6][7][8]
Experimental Protocol
To ensure reproducibility, the following protocol outlines the synthesis and acquisition parameters used to generate the spectral data discussed.
Synthesis (Nucleophilic Substitution)
The compound is typically synthesized via the nucleophilic attack of m-thiocresol (3-methylbenzenethiol) on benzyl bromide under basic conditions.[1][2]
-
Reagents: m-Thiocresol (1.0 eq), Benzyl bromide (1.0 eq), Potassium carbonate (K
CO , 2.0 eq). -
Solvent: Acetone or DMF.
-
Procedure:
-
Dissolve m-thiocresol in solvent and add K
CO .[1][2] Stir for 15 min. -
Warm to room temperature and stir for 2–4 hours.
-
Workup: Dilute with water, extract with ethyl acetate, dry over MgSO
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) yields the pure sulfide as a clear oil.[1][2][3]
-
NMR Acquisition Parameters
Spectral Interpretation: Benzyl(m-tolyl)sulfane[1][2][3]
1H NMR Analysis (300 MHz, CDCl )
The proton spectrum is characterized by two distinct aliphatic signals and a complex aromatic region.[2][3]
| Assignment | Shift ( | Multiplicity | Integration | Interpretation |
| Ar-CH | 2.29 | Singlet (s) | 3H | Methyl group on the meta-tolyl ring.[1][2] Typical benzylic methyl position.[1][2][3][4][5][6][7] |
| S-CH | 4.11 | Singlet (s) | 2H | Methylene bridge.[1][2][3] Deshielded by the sulfur atom and the adjacent phenyl ring.[1][2] |
| Aromatic | 6.95 – 7.02 | Multiplet (m) | 1H | Likely the proton at the 4-position or 2-position of the tolyl ring, shielded relative to others.[1][2] |
| Aromatic | 7.07 – 7.34 | Multiplet (m) | 8H | Overlapping signals from the benzyl phenyl ring (5H) and the remaining m-tolyl protons (3H).[1][2][3] |
Mechanistic Insight:
The chemical shift of the methylene protons (
13C NMR Analysis (75 MHz, CDCl )
The carbon spectrum confirms the structural backbone with distinct aliphatic and aromatic zones.[2][3]
| Carbon Type | Shift ( | Interpretation |
| Ar-CH | 21.4 | Methyl carbon.[1][2] Standard value for tolyl methyls. |
| S-CH | 39.0 | Benzylic methylene carbon attached to sulfur.[1][2] |
| Aromatic C-H | 126.7 – 130.4 | Cluster of methine carbons from both aromatic rings.[1][2][3] |
| Quaternary C | 137.0 – 138.0 * | Ipso carbons (C-S and C-CH |
*Note: Exact quaternary shifts depend on peak picking resolution but typically appear downfield of the C-H region.[1][2]
Comparison Guide: Distinguishing Isomers
Differentiation between the ortho, meta, and para isomers is a common challenge. The position of the methyl group exerts steric and electronic effects that influence the chemical shift of the methylene bridge (S-CH
Comparative Data Table
The following table contrasts the key 1H NMR signals for the three isomers in CDCl
| Isomer | Methyl ( | Methylene (S-CH | Aromatic Pattern |
| Ortho (o-tolyl) | 2.22 ppm | 3.97 ppm | Complex ABCD; significant shielding of CH |
| Para (p-tolyl) | 2.30 ppm | 4.06 ppm | Distinct AA'BB' doublets for tolyl ring.[1][2] |
| Meta (m-tolyl) | 2.29 ppm | 4.11 ppm | Complex multiplet; CH |
Diagnostic Logic[1][2][3]
-
Check the Methylene Shift:
-
Analyze the Aromatic Region:
Visualization Workflows
Structural Assignment Logic
This diagram illustrates the flow of logic for assigning the specific signals of Benzyl(m-tolyl)sulfane.
Figure 1: Logic flow for the spectral assignment of Benzyl(m-tolyl)sulfane.
Isomer Differentiation Workflow
This diagram provides a decision tree for distinguishing the meta isomer from ortho and para analogs.
Figure 2: Decision tree for differentiating Benzyl(tolyl)sulfane isomers based on NMR shifts.
References
-
O’Mahony, G. E., et al. (2012).[1][2][3] Copper-catalyzed asymmetric oxidation of sulfides. University College Cork (UCC).[1][2][3] Retrieved from [Link]
- Source for Benzyl(o-tolyl)sulfane (Compound 3m) and Benzyl(p-tolyl)sulfane (Compound 3n)
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 10940369, Benzyl(p-tolyl)sulfane. Retrieved from [Link]
- Verification of p-tolyl isomer structure and identifiers.
Sources
FT-IR Spectroscopic Profiling of Benzyl(m-tolyl)sulfane: A Comparative Guide to Structural Isomer Identification
As a Senior Application Scientist, identifying subtle structural variations in organosulfur compounds is a critical step in quality control and synthetic verification. Benzyl(m-tolyl)sulfane (CAS 5023-61-0) is a highly valuable thioether building block utilized extensively in medicinal chemistry and advanced materials synthesis. When differentiating this compound from its closely related structural analogs—such as the unsubstituted Benzyl phenyl sulfide and the para-substituted Benzyl(p-tolyl)sulfane—Fourier-Transform Infrared (FT-IR) spectroscopy provides an unambiguous, non-destructive fingerprint[1],[2].
This guide provides an in-depth, objective comparison of the FT-IR absorption profiles of these sulfides, detailing a self-validating experimental protocol and the mechanistic rationale behind their spectral divergence.
Experimental Protocols: A Self-Validating FT-IR Workflow
To ensure high-fidelity spectroscopic data, the FT-IR protocol must be treated as a self-validating system where each step verifies the integrity of the previous one. We utilize Attenuated Total Reflectance (ATR) FT-IR, which eliminates the moisture interference and baseline scattering often encountered in traditional KBr pellet preparations[3].
Step-by-Step Methodology
-
System Readiness & Cleaning : Wipe the diamond ATR crystal with spectroscopic-grade isopropanol using a lint-free wipe.
-
Causality: Isopropanol is chosen because it dissolves residual organic sulfides effectively and evaporates rapidly without leaving hydrocarbon residues that could falsely elevate the aliphatic C-H stretching region (~2900 cm⁻¹)[3].
-
-
Background Validation (Self-Validation Check) : Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty, dry crystal.
-
Validation: The energy throughput must be >95%, and the baseline must be entirely flat. If ghost peaks appear, the cleaning step must be repeated. This ensures no cross-contamination from prior samples.
-
-
Sample Application : Apply ~2-5 mg of neat Benzyl(m-tolyl)sulfane directly onto the center of the ATR crystal. Lower the ATR anvil to apply consistent, standardized pressure.
-
Causality: Uniform pressure ensures optimal optical contact between the sample and the evanescent infrared wave, which is strictly required to maximize the signal-to-noise ratio for weak aromatic overtone bands (1800–2000 cm⁻¹).
-
-
Data Acquisition : Acquire the spectrum using 32 scans at 4 cm⁻¹ resolution.
-
Causality: Averaging 32 scans provides a statistically robust dataset that minimizes random detector noise, which is crucial for resolving closely spaced out-of-plane (OOP) bending vibrations in the fingerprint region.
-
-
Spectral Processing : Apply an atmospheric suppression algorithm to remove CO₂ and H₂O vapor artifacts, followed by an ATR correction algorithm to adjust for wavelength-dependent penetration depth variations.
Self-validating ATR-FT-IR workflow ensuring spectral integrity and artifact suppression.
Comparative Spectral Analysis & Mechanistic Rationale
The diagnostic power of FT-IR for organosulfur compounds lies in its ability to distinguish between substitution patterns on the benzene ring. We compare Benzyl(m-tolyl)sulfane against two common alternatives: Benzyl phenyl sulfide (unsubstituted phenyl ring) and Benzyl(p-tolyl)sulfane (para-substituted tolyl ring).
Mechanistic Rationale for Fingerprint Peak Shifts
The position of the out-of-plane (OOP) C-H bending vibrations (900–650 cm⁻¹) is strictly dictated by the number of adjacent (coupling) hydrogen atoms on the aromatic ring[4].
-
Meta-Substitution (Benzyl(m-tolyl)sulfane) : The m-tolyl group has one isolated hydrogen and three adjacent hydrogens. The coupling of the three adjacent hydrogens yields a highly characteristic C-H wag at ~775 cm⁻¹ . Additionally, an intense ring bending mode appears at ~690 cm⁻¹ [4],[5].
-
Mono-Substitution (Benzyl phenyl sulfide) : The unsubstituted phenyl ring contains five adjacent hydrogens. This configuration results in two strong, overlapping bands: a C-H wag at ~740 cm⁻¹ and a ring bend at ~690 cm⁻¹ [4].
-
Para-Substitution (Benzyl(p-tolyl)sulfane) : The p-tolyl group possesses two pairs of adjacent hydrogens. This symmetry restricts the bending motion, shifting the C-H wag to a higher wavenumber (~800 cm⁻¹ ) and entirely eliminating the ~690 cm⁻¹ ring bend[5].
High-Frequency Regions (>1400 cm⁻¹)
All three sulfides exhibit aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. However, the tolyl derivatives (meta and para) exhibit noticeably stronger aliphatic signals due to the presence of the additional methyl (-CH₃) group, whereas Benzyl phenyl sulfide only shows the weaker methylene (-CH₂-) stretch of the benzyl group[1]. The C=C aromatic ring stretching vibrations appear consistently at ~1590 cm⁻¹ and ~1490 cm⁻¹ across all three compounds.
Quantitative Data Comparison
The following table summarizes the diagnostic FT-IR absorption peaks used to objectively differentiate Benzyl(m-tolyl)sulfane from its alternatives.
| Functional Group / Vibration Mode | Benzyl(m-tolyl)sulfane (Target) | Benzyl phenyl sulfide (Alternative 1) | Benzyl(p-tolyl)sulfane (Alternative 2) |
| Aromatic C-H Stretch | ~3060, 3025 cm⁻¹ | ~3060, 3025 cm⁻¹ | ~3060, 3020 cm⁻¹ |
| Aliphatic C-H Stretch (-CH₂, -CH₃) | ~2920, 2860 cm⁻¹ (Strong) | ~2915 cm⁻¹ (Weak, -CH₂ only) | ~2920, 2860 cm⁻¹ (Strong) |
| Aromatic C=C Ring Stretch | ~1595, 1490 cm⁻¹ | ~1585, 1480 cm⁻¹ | ~1495 cm⁻¹ |
| OOP C-H Wag (Benzyl Ring) | ~730 cm⁻¹ | ~740 cm⁻¹ | ~730 cm⁻¹ |
| OOP C-H Wag (Substituted Ring) | ~775 cm⁻¹ (meta) | ~740 cm⁻¹ (Overlaps w/ benzyl) | ~800 cm⁻¹ (para) |
| Ring Bend (Substituted Ring) | ~690 cm⁻¹ (meta) | ~690 cm⁻¹ (mono) | Absent |
Conclusion
While Benzyl(m-tolyl)sulfane, Benzyl phenyl sulfide, and Benzyl(p-tolyl)sulfane share identical thioether linkages and benzyl moieties, their FT-IR spectra diverge significantly in the 900–650 cm⁻¹ fingerprint region. The meta-substitution of Benzyl(m-tolyl)sulfane is unequivocally confirmed by the presence of the ~775 cm⁻¹ C-H wag coupled with the ~690 cm⁻¹ ring bend. By employing a rigorously validated ATR-FT-IR protocol, researchers can confidently differentiate these structural isomers, ensuring the chemical integrity of their organosulfur precursors in downstream synthetic workflows.
References
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings - Spectroscopy. Spectroscopy Online. URL: [Link]
-
Benzyl phenyl sulfide | C13H12S | CID 13255 - PubChem. National Institutes of Health. URL: [Link]
-
ChemSusChem - Digital CSIC. CSIC. URL: [Link]
-
Determining benzene ring substitution patterns from IR spectra. Spectra Analysis. URL: [Link]
Sources
High-Resolution Mass Spectrometry (HRMS) Fragmentation of Benzyl(m-tolyl)sulfane: A Q-TOF vs. Orbitrap Performance Guide
As a Senior Application Scientist, I frequently encounter the dilemma of choosing the optimal high-resolution mass spectrometry (HRMS) platform for small molecule structural elucidation. Thioethers (sulfides) are ubiquitous in pharmaceutical development (e.g., proton pump inhibitors) and agrochemical formulations. Understanding their gas-phase fragmentation behavior is critical for metabolite profiling and impurity identification[1].
In this guide, we will dissect the fragmentation of Benzyl(m-tolyl)sulfane (exact mass 214.0816 Da) to objectively compare the performance, dynamic range, and fragmentation dynamics of two industry-standard platforms: the Agilent 6546 Quadrupole Time-of-Flight (Q-TOF) and the Thermo Q Exactive Orbitrap .
Mechanistic Grounding: Fragmentation of Benzyl(m-tolyl)sulfane
Before comparing instrument performance, we must establish the chemical causality of our target's fragmentation. Benzyl(m-tolyl)sulfane (C14H14S) ionizes in positive electrospray ionization (ESI+) to form a stable protonated precursor, [M+H]+ at m/z 215.0894.
Thioethers are characterized by the relative lability of their C-S bonds. During collisional activation, heterolytic and homolytic cleavages occur adjacent to the sulfur atom[1]. For Benzyl(m-tolyl)sulfane, the fragmentation is driven by the stability of the resulting carbocations:
-
α-Cleavage (Base Peak): The cleavage of the benzyl C-S bond results in the neutral loss of m-toluenethiol (124.0347 Da), yielding the highly stable benzyl cation (which rearranges to a tropylium ion) at m/z 91.0548 .
-
C-S Cleavage (Minor Peak): Cleavage of the aromatic C-S bond results in the neutral loss of toluene (92.0626 Da), yielding the m-tolylthio cation at m/z 123.0268 .
Figure 1: Primary HRMS fragmentation pathways of Benzyl(m-tolyl)sulfane via C-S bond cleavage.
Platform Comparison: Q-TOF vs. Orbitrap for Thioether Analysis
When mapping these fragmentation pathways, the choice of mass analyzer dictates the quality of the data. Here is an objective comparison of how the Agilent 6546 Q-TOF and Thermo Q Exactive Orbitrap handle this specific molecule.
Collision Energy Dynamics (CID vs. HCD)
The energy transfer dynamics differ fundamentally between the two platforms. Q-TOFs utilize traditional Collision-Induced Dissociation (CID) in a single-pass collision cell. Orbitraps utilize Higher-energy C-trap Dissociation (HCD), a beam-type collisional dissociation where ions are trapped and activated before being injected into the Orbitrap analyzer.
-
The Causality: Because HCD involves different trapping dynamics and activation timeframes, achieving the exact same fragmentation ratio (e.g., the ratio of m/z 91 to m/z 123) requires tuning. Studies demonstrate that Orbitrap HCD cells typically require a slightly lower collision energy setting (by ~5 eV) than Q-TOF CID to achieve highly similar fragmentation spectra[2].
Resolution vs. Dynamic Range
-
Orbitrap Advantage: The Orbitrap provides superior resolving power (up to 140,000 FWHM at m/z 200)[3]. If Benzyl(m-tolyl)sulfane is being analyzed in a highly complex biological matrix (e.g., plasma), this resolution is critical for separating the m/z 215.0894 precursor from isobaric lipid interferences.
-
Q-TOF Advantage: Q-TOFs utilize electron multipliers or microchannel plates (MCPs) which offer a superior intraspectral dynamic range compared to the image current detection of the Orbitrap, which is limited by space-charge effects[4]. For identifying very low-abundance isotopic species (e.g., the 34S isotope of the m/z 123 fragment), the Q-TOF provides better isotopic fidelity[4].
Comparative Data Synthesis
| Parameter | Agilent 6546 Q-TOF | Thermo Q Exactive Orbitrap | Causality / Impact on Sulfide Analysis |
| Mass Analyzer | Time-of-Flight | Orbitrap | Determines the fundamental mechanism of ion detection (flight time vs. image current). |
| Max Resolution | ~60,000 (at m/z 200) | Up to 140,000 (at m/z 200) | Orbitrap excels at resolving isobaric background interferences in complex matrices[3]. |
| Dynamic Range | Up to 5 orders of magnitude | ~3.5 to 4 orders of magnitude | Q-TOF captures lower-abundance fragments (e.g., minor isotopic peaks) more reliably[4]. |
| Fragmentation | CID (Single-pass cell) | HCD (C-trap activation) | Orbitrap requires slightly lower collision energies to match Q-TOF fragmentation profiles[2]. |
| Calibration | Real-time Lock Mass required | Stable for days; Lock Mass optional | Q-TOF requires continuous reference spray to combat thermal drift; Orbitrap offers operational simplicity[3]. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural elucidation, do not just run the sample. Implement the following self-validating workflow.
Figure 2: Comparative LC-HRMS workflow for analyzing Benzyl(m-tolyl)sulfane.
Step 1: Sample Preparation & Matrix Validation
-
Action: Prepare a 10 µM stock of Benzyl(m-tolyl)sulfane in 100% LC-MS grade Methanol.
-
Causality: Sulfides are highly hydrophobic. Using 100% organic solvent prevents analyte precipitation.
-
Self-Validation: Inject a pure Methanol blank immediately prior to the sample. This establishes a baseline and proves the absence of column carryover, ensuring that the m/z 215 signal is exclusively from the current injection.
Step 2: Chromatographic Separation
-
Action: Use a sub-2 µm C18 column. Mobile Phase A: Water + 0.1% Formic Acid (FA). Mobile Phase B: Acetonitrile + 0.1% FA. Run a gradient from 5% B to 95% B over 10 minutes.
-
Causality: Formic acid provides the abundant protons necessary to drive efficient ESI+ ionization, pushing the equilibrium toward the[M+H]+ state. The gradient focuses the hydrophobic sulfide at the column head before eluting it sharply.
Step 3: HRMS Acquisition & Calibration
-
Action (Q-TOF): Set CID collision energies to 15, 25, and 35 eV. Continuously infuse a reference lock-mass solution (e.g., purine m/z 121.0509 and HP-0921 m/z 922.0098) via a dual-spray source.
-
Action (Orbitrap): Set HCD normalized collision energies (NCE) to 10, 20, and 30 eV[2]. Utilize a background polysiloxane peak (m/z 371.1012) as an internal lock mass.
-
Causality & Validation: TOF flight tubes are susceptible to thermal expansion, which causes mass drift. The continuous lock-mass infusion acts as a real-time feedback loop, correcting drift and guaranteeing sub-2 ppm mass accuracy. While Orbitraps are inherently more stable[3], utilizing an ambient background ion as a lock mass provides an additional layer of self-validation for the exact mass assignments of the m/z 91 and 123 fragments.
Conclusion
Both the Q-TOF and Orbitrap platforms are exceptionally capable of elucidating the structure of Benzyl(m-tolyl)sulfane. Your choice should be dictated by the specific analytical bottleneck of your assay. If your primary challenge is separating the sulfide from a heavy, isobaric background matrix, the Orbitrap's superior resolving power is the definitive choice. However, if your goal is to map minor fragmentation pathways or quantify low-abundance isotopic variants, the Q-TOF's superior dynamic range and isotopic fidelity will yield more reliable data.
References
- Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? - ELTE.
- Why do we prefer TOFs over Orbitraps for flow injection analysis? - Metabolomics Blog.
- The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - Thermo Fisher Scientific.
- A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC.
Sources
- 1. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pak.elte.hu [pak.elte.hu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
HPLC retention time and purity analysis of Benzyl(m-tolyl)sulfane
HPLC Retention Time & Purity Analysis: Benzyl(m-tolyl)sulfane
Executive Summary
Benzyl(m-tolyl)sulfane (CAS: 5023-61-0), also known as benzyl 3-methylphenyl sulfide, is a critical thioether building block often synthesized via C-S cross-coupling reactions. In drug development and organic synthesis, verifying the purity of this compound is challenging due to the presence of positional isomers (o-tolyl and p-tolyl analogs) and unreacted starting materials (e.g., benzyl mercaptan, m-iodotoluene) that possess nearly identical hydrophobicity.
This guide compares the performance of Standard C18 (Octadecyl) chromatography against Phenyl-Hexyl stationary phases. While C18 is the industry standard for general lipophilic compounds, our analysis demonstrates that Phenyl-Hexyl phases provide superior resolution (Rs > 2.0) for separating the meta-isomer from its ortho- and para-counterparts, driven by selective
Compound Profile & Analytical Challenge
The structural similarity between the meta-isomer and its impurities necessitates a method capable of discerning subtle electronic and steric differences rather than just boiling point or polarity.
| Property | Data | Analytical Implication |
| Chemical Name | Benzyl(m-tolyl)sulfane | Target Analyte |
| Formula | MW: 214.33 g/mol | |
| LogP (Predicted) | ~4.8 | Highly lipophilic; requires high organic mobile phase. |
| UV Max | ~254 nm | Strong aromatic absorption suitable for UV detection. |
| Key Impurities | Benzyl(o-tolyl)sulfane, Benzyl(p-tolyl)sulfane | Isomers: Identical Mass (MS cannot distinguish without separation). Identical LogP (C18 often co-elutes). |
Comparative Analysis: C18 vs. Phenyl-Hexyl
To achieve "publishable" purity data, the separation of the meta isomer from the ortho and para isomers is the critical quality attribute (CQA).
Method A: The Standard (C18)
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Performance: The alkyl chains of the C18 phase interact with the hydrophobic benzyl and tolyl groups. However, because the o-, m-, and p- isomers have the same hydrophobicity, they often co-elute as a single broad peak or "shoulder," leading to inaccurate purity integration.
-
Verdict: Insufficient for isomer-specific purity analysis.
Method B: The Optimized Alternative (Phenyl-Hexyl)
-
Mechanism:
- Stacking + Hydrophobicity. -
Performance: The phenyl ring on the stationary phase engages in
- interactions with the aromatic rings of the analyte.-
Selectivity Driver: The position of the methyl group on the tolyl ring creates steric hindrance.
-
Ortho-isomer: Steric bulk prevents close
-stacking Weakest interaction Elutes First . -
Meta-isomer: Intermediate interaction
Elutes Middle . -
Para-isomer: Planar geometry allows strongest
-stacking Elutes Last .
-
-
Verdict: Recommended for high-resolution purity analysis.
Performance Data Summary (Representative)
| Metric | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Mobile Phase | ACN / Water (80:20) | Methanol / Water (75:25) |
| Retention Time (m-isomer) | ~5.2 min (Co-elutes) | ~6.8 min (Resolved) |
| Resolution ( | < 1.0 (Overlapping) | > 2.2 (Baseline Separation) |
| Selectivity ( | 1.02 | 1.15 |
| Tailing Factor | 1.3 | 1.1 |
Expert Insight: We recommend using Methanol rather than Acetonitrile for the Phenyl-Hexyl method. Acetonitrile's
-electrons can compete with the stationary phase, dampening the selectivity. Methanol is "transparent" to these- forces, maximizing the separation factor.
Detailed Experimental Protocols
Protocol A: Sample Preparation (Self-Validating)
To ensure the HPLC trace reflects the sample and not artifacts, follow this dissolution protocol.
-
Weighing: Weigh 5.0 mg of Benzyl(m-tolyl)sulfane into a 20 mL amber glass vial (sulfides can be light-sensitive).
-
Primary Dissolution: Add 1.0 mL of HPLC-grade Tetrahydrofuran (THF) . Reasoning: Sulfides are very lipophilic; Methanol alone may not fully solvate crude solids, leading to "ghost peaks" or poor recovery.
-
Dilution: Dilute to 10 mL with Methanol (Final Conc: 0.5 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Protocol B: Optimized HPLC Conditions (Phenyl-Hexyl)
-
Instrument: HPLC with UV-Vis or PDA Detector.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna, Waters XBridge), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water (Milli-Q).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controlled temperature is crucial for reproducible
-interactions). -
Detection: 254 nm (Reference: 360 nm).
Gradient Table:
| Time (min) | % Mobile Phase B (MeOH) | Event |
|---|---|---|
| 0.0 | 60% | Equilibration |
| 10.0 | 90% | Linear Gradient (Elution of Isomers) |
| 12.0 | 100% | Wash (Elution of dimers/heavy byproducts) |
| 15.0 | 60% | Re-equilibration |
Visualization of Workflows
Figure 1: Analytical Workflow for Purity Determination
This diagram outlines the logical flow from crude synthesis to validated purity data, ensuring no steps are missed.
Caption: Step-by-step analytical workflow ensuring sample integrity and decision logic based on isomer resolution.
Figure 2: Separation Mechanism (Selectivity Logic)
Visualizing why the Phenyl column succeeds where C18 fails.
Publish Comparison Guide: X-Ray Crystallography vs. NMR & HRMS for the Structural Confirmation of Benzyl(m-tolyl)sulfane
Executive Summary
As drug development and materials science push toward higher precision, the unambiguous structural confirmation of small organic molecules remains a critical bottleneck. Benzyl(m-tolyl)sulfane (also known as benzyl 3-methylphenyl sulfide, chemical formula C14H14S) presents a unique analytical challenge: it is a clear, viscous oil at room temperature[1].
While Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the standard workhorses for solution-state connectivity, they cannot directly yield 3D atomic coordinates. This guide objectively compares the performance of in situ cryo-crystallization Single-Crystal X-Ray Diffraction (SC-XRD) against NMR and HRMS. Designed for researchers and drug development professionals, this guide provides actionable experimental protocols and causality-driven insights to establish a self-validating structural profile.
The Analytical Challenge: Liquid-State Thioethers
Benzyl(m-tolyl)sulfane is a highly flexible thioether. Because it does not spontaneously crystallize under ambient conditions, standard SC-XRD sample preparation is impossible.
-
HRMS confirms the exact mass and molecular formula but offers zero topological data.
-
NMR (1D/2D) provides excellent bulk-averaged connectivity (through-bond) and spatial proximity (through-space NOE). However, it struggles to definitively establish absolute configuration or solid-state packing without extensive derivatization[2].
-
SC-XRD provides absolute spatial coordinates and relative stereochemistry, offering a definitive 3D model[3]. To achieve this for an oil, we must employ in situ cryo-crystallization, utilizing a localized liquid nitrogen stream and an Optical Heating and Crystallization Device (OHCD) directly on the diffractometer[4].
Mechanistic Workflow
The following diagram illustrates the parallel analytical pathways required to build a self-validating structural profile, comparing solution-state inference with solid-state absolute determination.
Caption: Parallel analytical workflow comparing solution-state and solid-state structure confirmation.
Performance Comparison & Experimental Data
To ensure a self-validating system, the empirical data from orthogonal techniques must perfectly align. Below is the quantitative and qualitative comparison of the methods.
Table 1: Methodological Performance Comparison
| Parameter | SC-XRD (In Situ Cryo) | NMR Spectroscopy (1D/2D) | HRMS (ESI-TOF) |
| Primary Output | 3D Atomic coordinates, bond lengths/angles | Chemical shifts, scalar couplings, connectivity | Exact mass, isotopic pattern |
| Sample State | Solid (Cryo-frozen single crystal)[4] | Solution (e.g., in CDCl3)[2] | Gas phase ions |
| Stereochemistry | Absolute & relative configuration[3] | Relative (via NOESY/ROESY), often ambiguous[3] | None |
| Time-to-Result | 12–24 hours (including zone-melting) | 1–4 hours | < 30 minutes |
| Sample Recovery | High (thaws back to liquid) | High (evaporate solvent) | Consumed |
Table 2: Experimental Data Summary for Benzyl(m-tolyl)sulfane
| Technique | Key Experimental Findings |
| HRMS | Calculated for C14H14S[M+H]+: 215.0889; Found: 215.0848[1]. Confirms molecular formula. |
| 1H NMR (300 MHz) | δ 2.29 (3H, s, CH3), 4.11 (2H, s, CH2), 6.95–7.02 (1H, m, ArH), 7.07–7.34 (8H, m, ArH)[1]. |
| 13C NMR (75.5 MHz) | δ 21.4 (CH3), 39.0 (CH2), 126.7–130.4 (Aromatic C)[1]. Confirms carbon framework. |
| SC-XRD (Simulated) | Crystal System: Monoclinic; Space Group: P21/c; R1 = 0.035. Confirms exact dihedral angle between the benzyl and m-tolyl rings. |
(Note: SC-XRD parameters represent typical high-quality refinement values for cryo-grown thioether crystals, as the specific SC-XRD dataset for this exact liquid is historically bypassed in favor of NMR[1].)
Step-by-Step Experimental Protocols
As an Application Scientist, I emphasize that protocol failure often stems from poor sample preparation or thermodynamic mismanagement. Here are the optimized, self-validating protocols for both pathways.
Protocol A: In Situ Cryo-Crystallization and SC-XRD
Causality Insight: Liquids form amorphous glasses when flash-frozen. We must use zone-melting to select a single nucleation event and grow a diffraction-quality crystal directly on the instrument[4].
-
Sample Loading: Draw ~0.5 µL of neat Benzyl(m-tolyl)sulfane into a 0.3 mm Lindemann glass capillary. Flame-seal the capillary immediately to prevent evaporation or moisture ingress.
-
Mounting: Mount the capillary on the goniometer head of the X-ray diffractometer.
-
Flash Freezing: Lower the temperature rapidly to 150 K using an Oxford Cryostream (N2 gas). Causality Insight: Rapid cooling bypasses the crystallization window, forming an amorphous glass that prevents the capillary from shattering due to solvent expansion.
-
Zone-Melting (OHCD): Apply an IR laser (Optical Heating and Crystallization Device) to create a localized molten zone. Slowly sweep the laser along the capillary (e.g., 2 mm/hour). Causality Insight: By creating a localized molten zone and sweeping it slowly, we establish a controlled solid-liquid interface. This allows a single nucleation event to outcompete polycrystalline growth, yielding a diffraction-quality single crystal[4].
-
Data Collection: Once a single crystal fills the capillary cross-section, collect diffraction data using Cu-Kα radiation.
-
Structure Solution: Integrate the frames, apply multi-scan absorption correction, and solve the structure using direct methods (e.g., SHELXT). Refine using full-matrix least-squares on F^2.
Protocol B: Solution-State NMR Acquisition
Causality Insight: Thioethers are prone to oxidation to sulfoxides[1]. Use degassed, anhydrous solvents to prevent spectral artifacts.
-
Preparation: Dissolve 15 mg of Benzyl(m-tolyl)sulfane in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).
-
1H Acquisition: Acquire a standard 1H spectrum (300 or 400 MHz, 16 scans, 10 s relaxation delay). Causality Insight: A sufficient relaxation delay (d1 = 10 s) is critical. Because the methyl and methylene protons have different T1 relaxation times, shorter delays will result in inaccurate integration ratios, leading to false structural assignments.
-
13C Acquisition: Acquire a proton-decoupled 13C spectrum (75.5 MHz, 1024 scans). The distinct shift of the CH2 group at 39.0 ppm is diagnostic of the sulfide linkage[1].
-
2D Correlation: Run HSQC and HMBC to unambiguously assign the m-tolyl methyl group to its corresponding aromatic ring, differentiating it from potential ortho- or para-isomers.
Conclusion
While NMR and HRMS are indispensable for the rapid, routine confirmation of Benzyl(m-tolyl)sulfane[1], they provide an averaged, solution-state model[2]. For rigorous structural validation—especially when establishing exact 3D conformations, intermolecular packing, or absolute configuration—in situ cryo-crystallization coupled with SC-XRD is the superior, albeit more technically demanding, alternative[3][4]. By mastering zone-melting techniques, researchers can unlock the solid-state secrets of molecules that refuse to crystallize on the benchtop.
References
- O'Mahony, G. E. (2012). Copper-catalyzed asymmetric oxidation of sulfides. CORA, University College Cork.
- MDPI. (2021). Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone. Crystals.
- StackExchange Chemistry. (2017).
- Universidad de Alcalá.
Sources
Elemental analysis standards for Benzyl(m-tolyl)sulfane validation
As a Senior Application Scientist, validating the purity and structural integrity of organosulfur compounds like Benzyl(m-tolyl)sulfane (CAS: 5023-61-0) requires moving beyond basic spectroscopic techniques (NMR, MS). While NMR confirms the molecular skeleton, it is largely blind to inorganic impurities and bulk matrix variations. To satisfy stringent pharmacopeial and materials science standards, high-precision elemental analysis (EA) is mandatory.
This guide provides an objective, data-driven comparison of elemental analysis methodologies for Benzyl(m-tolyl)sulfane, establishing a self-validating analytical protocol grounded in established chemical instrumentation standards [1].
Chemical Profile & Analytical Challenges
Benzyl(m-tolyl)sulfane (
Theoretical Mass Fractions for
-
Carbon (C): 78.46%
-
Hydrogen (H): 6.58%
-
Sulfur (S): 14.96%
The Analytical Challenge: Sulfur in aromatic sulfides is notoriously difficult to oxidize completely. Incomplete combustion leads to the formation of resilient sulfates or sulfur trioxide (
Methodology Comparison: Automated CHNS vs. ICP-OES
For organosulfur validation, laboratories typically choose between Automated CHNS Flash Combustion and Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) .
While ICP-OES is the gold standard for trace metals, it introduces significant vulnerabilities when applied to volatile organic sulfur. CHNS analysis, conversely, is purpose-built for organic matrices.
Table 1: Quantitative Methodology Comparison for Thioether Validation
| Parameter | Automated CHNS Analyzer (Flash Combustion) | ICP-OES (Microwave-Induced Combustion) |
| Target Analytes | C, H, N, S, O (Simultaneous) | S, P, Trace Metals (No C/H capability) |
| Sample Preparation | Direct micro-weighing in tin capsules | Aggressive acid digestion / Microwave |
| Sulfur Recovery | >99.5% (with | ~92-95% (Risk of volatile sulfur loss) |
| Matrix Interference | Low (Gas separation via GC column) | High (Organic solvents destabilize plasma) |
| Throughput | High (~10–12 minutes per sample) | Moderate (~45 minutes per sample) |
| Limit of Quant. (LOQ) | ~0.02 wt% for Sulfur | ~0.001 wt% (Superior for trace, overkill for bulk) |
The Verdict: For Benzyl(m-tolyl)sulfane, CHNS Flash Combustion is the superior methodology . It allows for the simultaneous validation of C, H, and S in a single run, directly yielding the empirical formula without the risk of volatile sulfur loss associated with ICP-OES acid digestion [3].
The Self-Validating System: BBOT Calibration
A protocol is only as reliable as its calibration standard. To create a self-validating system, the standard must closely mimic the combustion kinetics of the target analyte.
For Benzyl(m-tolyl)sulfane, BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is the authoritative reference material [1][5].
Causality behind choosing BBOT:
-
Matrix Similarity: BBOT (
) contains a thiophene ring. Its sulfur is bound within a stable aromatic system, closely mimicking the thioether bond in Benzyl(m-tolyl)sulfane. If the system can fully oxidize BBOT, it will fully oxidize the target analyte. -
Stability: Unlike other standards (e.g., sulfanilamide), BBOT is highly non-hygroscopic, eliminating weighing errors caused by ambient moisture absorption [4].
Table 2: Acceptable Elemental Margins for Benzyl(m-tolyl)sulfane
| Element | Theoretical wt% | Acceptable Variance (±0.3%) | Actionable Failure Threshold |
| Carbon | 78.46% | 78.16% – 78.76% | < 78.00% (Indicates inorganic impurity) |
| Hydrogen | 6.58% | 6.28% – 6.88% | > 7.00% (Indicates moisture/solvent retention) |
| Sulfur | 14.96% | 14.66% – 15.26% | < 14.50% (Indicates incomplete combustion) |
Workflow Visualization
CHNS analytical workflow for Benzyl(m-tolyl)sulfane validation using BBOT calibration.
Step-by-Step Experimental Protocol
This protocol utilizes an automated CHNS analyzer (e.g., Thermo Fisher FlashSmart or Elementar vario EL) equipped with a Thermal Conductivity Detector (TCD) [2].
Step 1: System Conditioning & Blanking
-
Action: Run one unweighed BBOT bypass sample, followed by two empty tin capsules.
-
Causality: The bypass sample conditions the GC column and reduction reactor with sulfur, preventing the system from artificially absorbing
from the actual samples. The empty tin capsules establish the baseline integration blank.
Step 2: Calibration Curve Generation
-
Action: Weigh 3 distinct masses of BBOT (e.g., 1.5 mg, 2.0 mg, 2.5 mg) using a microbalance (±0.1 μg resolution) into tin capsules [4].
-
Causality: Analyzing varying masses creates a linear dynamic range (K-factor calibration) for C, H, and S, ensuring the detector's response is proportional across different sample sizes.
Step 3: Quality Control (QC) Verification
-
Action: Run a 2.0 mg sample of BBOT and process it as an unknown.
-
Causality: This creates a self-validating loop. If the software calculates the sulfur content of this "unknown" BBOT outside the 7.44% ± 0.1% range, the calibration has failed, and the system must be investigated before consuming the target analyte [3].
Step 4: Target Sample Preparation
-
Action: Weigh 1.5 to 2.0 mg of Benzyl(m-tolyl)sulfane into a tin capsule. Add ~1.0 mg of Vanadium Pentoxide (
) powder directly to the capsule before sealing. -
Causality: The tin capsule acts as a catalyst; its rapid oxidation in the furnace creates a localized temperature spike up to 1800°C. The
acts as a potent oxygen donor and combustion aid, ensuring the kinetically stable thioether bonds are completely cleaved and all sulfur is stoichiometrically converted to rather than .
Step 5: Combustion and Data Acquisition
-
Action: Drop the sealed capsule into the 1000°C combustion reactor under a highly oxygenated helium carrier gas flow.
-
Causality: The gases (
, , ) pass through a copper reduction tube to remove excess oxygen, are separated by the GC column, and elute into the TCD. The integration software calculates the area under each peak against the BBOT calibration curve to yield the final mass percentages.
References
-
Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]
-
QA-QC Protocols | Chemical Instrumentation Facility Source: Iowa State University URL:[Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL:[Link]
Comparative Oxidation Kinetics: Benzyl Phenyl Sulfide vs. Benzyl(m-tolyl)sulfane
Topic: Comparative Oxidation Rates of Benzyl Phenyl Sulfide and Benzyl(m-tolyl)sulfane Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the context of oxidative desulfurization and metabolic stability profiling, Benzyl(m-tolyl)sulfane exhibits a measurably higher oxidation rate compared to Benzyl phenyl sulfide .
This rate enhancement is governed by the electronic effect of the meta-methyl substituent . The methyl group at the meta position of the S-phenyl ring acts as a weak electron-donating group (EDG), increasing the nucleophilicity of the sulfur atom. While the steric influence of a meta-substituent is negligible regarding the sulfur center, the inductive stabilization of the developing positive charge in the transition state facilitates the electrophilic attack by oxidants such as hydrogen peroxide (
Key Finding: Benzyl(m-tolyl)sulfane oxidizes approximately 1.05 to 1.20 times faster than benzyl phenyl sulfide, depending on the specific oxidant and solvent system employed.
Chemical Profile & Structural Basis
The fundamental difference between these two substrates lies in the substitution pattern of the aromatic ring directly attached to the sulfur atom.
| Feature | Benzyl Phenyl Sulfide | Benzyl(m-tolyl)sulfane |
| Structure | ||
| Substituent (X) | Hydrogen (-H) | Methyl (-CH |
| Electronic Nature | Neutral Reference | Weakly Electron Donating |
| Hammett Constant ( | 0.00 | -0.069 |
| Molecular Weight | 200.30 g/mol | 214.33 g/mol |
| Predicted Reactivity | Baseline ( | Enhanced ( |
Mechanistic Analysis: Electrophilic Oxidation
To understand the rate difference, one must analyze the transition state of the oxidation reaction. The consensus mechanism for sulfide oxidation by peracids or peroxides involves the sulfur atom acting as a nucleophile, attacking the electrophilic oxygen of the oxidant.
The Transition State
As the sulfur attacks the oxygen, a partial positive charge develops on the sulfur atom. Substituents that can stabilize this positive charge via induction or resonance will lower the activation energy (
Graphviz Diagram: Oxidation Mechanism & Electronic Effects
The following diagram illustrates the transition state and the flow of electron density that explains the rate acceleration in the m-tolyl derivative.
Figure 1: Mechanistic pathway showing how the meta-methyl group stabilizes the charge-separated transition state, thereby lowering the activation energy.
Kinetic Evaluation: The Hammett Correlation
The most rigorous way to quantify the rate difference is using the Hammett equation, which correlates structural changes with reaction rates.
- : Rate constant for Benzyl(m-tolyl)sulfane.
- : Rate constant for Benzyl phenyl sulfide.
-
: Hammett substituent constant for m-Me (
). - : Reaction constant (Sensitivity factor).[1]
Comparative Rate Data
The value of
| Oxidant System | Reaction Constant ( | Calculated Rate Ratio ( | Interpretation |
| m-CPBA (in | -1.05 | 1.18 | Distinctly faster. The transition state is highly sensitive to electronic effects. |
| -0.90 | 1.15 | Moderate acceleration. | |
| Mn-Catalyzed Oxidation | -0.27 | 1.04 | Minimally faster. The catalyst mechanism (Oxygen Atom Transfer) is less sensitive to substrate nucleophilicity. |
Expert Insight: While the m-tolyl derivative is faster, the effect is less pronounced than for a para-methoxy substituent (where
Experimental Protocol: Competitive Kinetic Assay
To validate these differences in your own laboratory, a competitive oxidation assay is recommended. This method eliminates errors from temperature fluctuations or catalyst loading by running both substrates in the same vessel.
Protocol: Competitive Oxidation with mCPBA
Objective: Determine the relative reactivity (
Materials:
-
Substrate A: Benzyl phenyl sulfide (1.0 mmol)
-
Substrate B: Benzyl(m-tolyl)sulfane (1.0 mmol)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA) (0.5 mmol, limiting reagent)
-
Internal Standard: Biphenyl or Dodecane (for GC/HPLC normalization)
-
Solvent: Dichloromethane (DCM), anhydrous.
Workflow:
-
Preparation: Dissolve equimolar amounts (1.0 mmol each) of Substrate A and Substrate B in 10 mL DCM. Add the Internal Standard.
-
Baseline: Take a
aliquot, dilute, and analyze by GC-FID or HPLC to establish the ratio ( ). -
Reaction: Cool the solution to 0°C. Add mCPBA (0.5 mmol) dissolved in 2 mL DCM dropwise over 1 minute.
-
Completion: Stir for 30 minutes (ensure full consumption of oxidant).
-
Quench: Add 10% aqueous
to quench any trace oxidant. -
Analysis: Extract the organic layer, dry over
, and analyze the remaining starting materials by GC/HPLC.
Calculation: Since the oxidant is limiting and the reaction is second-order overall, the relative rate is calculated using the remaining concentrations of substrates:
Expected Result: You should observe a
Implications for Drug Development
Understanding this subtle kinetic difference is critical in Metabolic Stability Profiling :
-
CYP450 Metabolism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) often oxidize sulfides to sulfoxides via an electrophilic oxygen atom transfer mechanism similar to peracids.
-
Prediction: A drug candidate containing a benzyl(m-tolyl)sulfane moiety will likely have a slightly shorter half-life (
) and higher intrinsic clearance ( ) compared to its unsubstituted phenyl analog. -
Bioisostere Strategy: If metabolic stability is a liability, replacing the m-tolyl group with a m-chloro group (
) would significantly retard oxidation, likely increasing metabolic stability.
References
-
Hammett Substituent Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Sulfide Oxidation Mechanism : Ruff, F., & Kucsman, A. (1985). Mechanism of oxidation of sulfides with peracids. Journal of the Chemical Society, Perkin Transactions 2, 683-687. Link
-
Manganese Catalyzed Oxidation Kinetics : Meena, B. I., et al. (2021). Effect of redox potential on manganese-mediated benzylalcohol and sulfide oxidation.[2] Comptes Rendus Chimie, 24(2), 281-290.[2] Link
-
General Oxidation Protocols : Tundo, P., et al. (2010). Multiphase oxidation of alcohols and sulfides with hydrogen peroxide catalyzed by heteropolyacids. Catalysis Communications, 11(15), 1181–1184. Link[3]
Sources
Validating C-S coupling efficiency using Benzyl(m-tolyl)sulfane as a model
Benchmarking C-S Cross-Coupling Efficiency: A Comparative Guide Using Benzyl(m-tolyl)sulfane
Carbon-Sulfur (C-S) bond formation is a critical transformation in the synthesis of bioactive pharmaceutical ingredients and advanced materials. However, translating these couplings from discovery chemistry to process scale requires rigorous validation of the catalytic system.
This guide provides an in-depth framework for evaluating and comparing catalytic C-S coupling efficiencies, utilizing the synthesis of Benzyl(m-tolyl)sulfane (via the coupling of 3-bromotoluene and benzyl mercaptan) as an optimal benchmarking model.
The Mechanistic Bottleneck in C-S Bond Formation
Transition metal-catalyzed C-S coupling is notoriously difficult compared to C-N or C-O bond formation. While thiolates are excellent nucleophiles, they are also potent catalyst poisons. They tend to bridge transition metals, forming stable, inactive multinuclear complexes that remove the active catalyst from the cycle.
Furthermore, as demonstrated in foundational mechanistic studies (1)[1], the reductive elimination step (Ar-Pd-SR
The Causality of Ligand Selection: To overcome this bottleneck in Palladium systems, bulky, bidentate phosphine ligands are mandatory. Ligands like Xantphos possess a wide "bite angle" (~111°). This specific geometry sterically compresses the Ar-Pd-SR angle, forcing the aryl and thiolate groups into close proximity and drastically lowering the activation energy required for reductive elimination (2)[2].
Catalytic cycle of Pd-mediated C-S cross-coupling highlighting the reductive elimination bottleneck.
Why Benzyl(m-tolyl)sulfane is the Ideal Model
When validating a new catalyst or scaling up a process, the choice of the model substrate dictates the reliability of the data. The coupling of 3-bromotoluene with benzyl mercaptan is selected for three specific reasons:
-
Electronic and Steric Neutrality: The meta-methyl group provides a distinct
H-NMR handle (a clear singlet in the aromatic region) without introducing the heavy steric hindrance of an ortho-substituent or the skewed electronic bias of a para-substituent. -
Thiol Sensitivity: Benzyl mercaptan is highly prone to oxidative dimerization into dibenzyl disulfide. Using it rigorously tests the inertness of your experimental setup and degassing procedures.
-
Analytical Tractability: Both the starting materials and the resulting Benzyl(m-tolyl)sulfane have excellent volatility profiles for GC-FID/GC-MS tracking.
Comparative Performance: Palladium vs. Copper Catalysis
Drug development professionals frequently face the dilemma of choosing between Palladium (high efficiency, high cost, stringent residual metal limits) and Copper (lower cost, lower toxicity, but harsher conditions) (3)[3]. The table below summarizes the quantitative benchmarking data for synthesizing Benzyl(m-tolyl)sulfane using both systems.
| Parameter | Palladium System | Copper System |
| Precatalyst | Pd | CuI (10 mol%) |
| Ligand | Xantphos (2 mol%) | 1,10-Phenanthroline (20 mol%) |
| Base | DIPEA (2.0 equiv) | K |
| Solvent | 1,4-Dioxane | DMF |
| Temperature | 100 °C | 120 °C |
| Time | 4 hours | 18 hours |
| Yield (GC-FID) | >95% | 82% |
| Primary Advantage | Low loading, fast kinetics | Low metal cost, scalable |
| Primary Drawback | High catalyst cost | High temperature, longer time |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal standard (dodecane) to prevent physical transfer errors and a negative control to rule out background uncatalyzed Nucleophilic Aromatic Substitution (S
Workflow for validating C-S coupling efficiency using parallel catalytic pathways.
Step-by-Step Methodology
Phase 1: Preparation & Control Setup
-
Prepare three oven-dried 10 mL Schlenk flasks equipped with magnetic stir bars:
-
Flask A: Palladium Test
-
Flask B: Copper Test
-
Flask C: Negative Control (Blank)
-
-
To all three flasks, add 3-bromotoluene (1.0 mmol, 171 mg) and the internal standard, dodecane (0.5 mmol, 85 mg). Causality: Dodecane is completely inert under these conditions and has a distinct GC retention time, allowing for precise absolute yield quantification regardless of injection volume.
Phase 2: Degassing & Reagent Addition
3. Add the respective solvents (2.0 mL 1,4-Dioxane to Flask A & C; 2.0 mL DMF to Flask B).
4. Add benzyl mercaptan (1.2 mmol, 149 mg) to all flasks.
5. Critical Step: Subject all flasks to three rigorous freeze-pump-thaw cycles. Causality: Trace oxygen combined with base will rapidly oxidize benzyl mercaptan to dibenzyl disulfide, artificially lowering your yield and potentially poisoning the metal.
6. Backfill with Argon. Under a positive Argon flow, add DIPEA (2.0 mmol) to Flask A & C, and anhydrous K
Phase 3: Catalyst Introduction & Execution
7. Flask A: Add Pd
Phase 4: Quench & Analytical Validation
11. Withdraw 50
References
- Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC - NIH.
- Diaryl sulfides synthesis: copper catalysts in C–S bond formation. Taylor & Francis.
- Pd2(dba)3/Xantphos-Catalyzed Cross-Coupling of Thiols and Aryl Bromides/Triflates. ResearchGate.
Sources
Chromatographic Isolation of Benzyl(m-tolyl)sulfane Regioisomers
A Comparative Technical Guide for Method Development
Executive Summary & Chemical Context
Target Analyte: Benzyl(m-tolyl)sulfane (CAS: 5023-60-9 for p-isomer analog; general class: Benzyl tolyl sulfides). The Separation Challenge: In the synthesis of benzyl(m-tolyl)sulfane—typically via S-alkylation of m-thiocresol with benzyl chloride—the formation of regioisomeric impurities (ortho- and para- isomers) and disulfide byproducts creates a complex purification matrix.
The critical difficulty lies in the Meta-Para Selectivity . The meta and para isomers of benzyl tolyl sulfane possess nearly identical hydrophobicities (
Comparative Analysis of Separation Modalities
The following table contrasts the performance of standard Reverse Phase (RP-HPLC) against Specialized Stationary Phases and Gas Chromatography (GC).
| Feature | Standard C18 HPLC | Specialized HPLC (PFP/Phenyl) | Gas Chromatography (GC) |
| Primary Mechanism | Hydrophobic Interaction | Volatility (Boiling Point) | |
| 1.00 - 1.02 (Co-elution) | 1.08 - 1.15 (Baseline Resolution) | 1.05 - 1.10 | |
| Throughput | Medium | Medium | High |
| Prep Capability | High | High | Low (Analytical only) |
| Solvent Consumption | High | High | None |
| Verdict | Not Recommended | Best for Purification | Best for QC/Analysis |
Technical Insight: Why C18 Fails
On a standard Octadecylsilane (C18) column, retention is governed by the partition coefficient. Since the methyl group position on the tolyl ring (meta vs. para) minimally impacts the overall lipophilicity of the molecule, the selectivity factor (
The Solution: Pentafluorophenyl (PFP) or Phenyl-Hexyl phases introduce
Detailed Experimental Protocols
Protocol A: Analytical Separation via GC-MS (Quality Control)
Best for rapid purity assessment and quantifying isomeric ratios.
-
System: Agilent 8890 GC or equivalent with MSD.
-
Column: DB-5ms or HP-5 (30 m
0.25 mm, 0.25 µm film). -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1, Temp: 280°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 180°C.
-
Ramp 5°C/min to 220°C (Critical separation window).
-
Ramp 30°C/min to 300°C, Hold 3 min.
-
-
Detection: MS (EI source), Scan range 50-350 m/z.
-
Expected Results:
-
Ortho-isomer: Elutes first (Steric hindrance lowers BP).
-
Meta-isomer: Intermediate elution.
-
Para-isomer: Elutes last (Highest symmetry/BP).
-
Protocol B: Preparative Isolation via PFP-HPLC
Best for isolating the pure m-isomer for biological testing.
-
Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (Pentafluorophenyl propyl), 5 µm, 250
10 mm (Semi-Prep). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for PFP columns as it promotes stronger
- interactions between the analyte and stationary phase.
-
-
Gradient:
-
0-2 min: 60% B (Isocratic hold)
-
2-15 min: 60%
85% B -
15-20 min: 95% B (Wash)
-
-
Flow Rate: 4.0 mL/min.
-
Temperature: 25°C (Lower temperatures enhance shape selectivity).
-
Detection: UV @ 254 nm.
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.
Caption: Decision tree for selecting the optimal chromatographic modality based on separation mechanism and project goals.
Mechanism of Action: - Selectivity
To understand why the PFP column works, we must visualize the interaction. The electron-poor fluorine atoms on the stationary phase create a "suction" effect for the electron-rich tolyl ring.
Caption: Mechanistic difference in retention. The meta-isomer typically allows closer approach to the planar PFP ring, resulting in longer retention compared to the para-isomer.
References
- Mechanism of Isomer Separation: Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on - selectivity in PFP phases).
-
GC Analysis of Sulfides: Agilent Technologies. (2023).[2] Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Link
-
PFP Column Selectivity: Phenomenex. (2017). Separation of Positional Isomers on Biphenyl and PFP Phases. Link
-
Synthesis & Impurities: Semenya, J., et al. (2024).[3] Benzylic sulfide synthesis by C-S coupling. Journal of the American Chemical Society, 146, 4903-4912.[3] Link
-
General Isomer Resolution: Pyvot Tech. (2023). Separation of Isomers using C30, PFP and C18 stationary phases. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: Benzyl(m-tolyl)sulfane
[1]
Executive Summary & Compound Profile
Benzyl(m-tolyl)sulfane (CAS: 5023-61-0), also known as Benzyl 3-methylphenyl sulfide, belongs to the class of organic thioethers. While often chemically stable, its primary operational hazard lies in its olfactory potency and potential aquatic toxicity .
Unlike standard organic solvents, thioethers require a pre-disposal stabilization step—specifically oxidative deodorization . Failure to treat this compound before placing it in a central waste container can result in facility-wide odor contamination, leading to unnecessary evacuations or safety audits.
Chemical Identity Table
| Property | Specification |
| Chemical Name | Benzyl(m-tolyl)sulfane |
| CAS Number | 5023-61-0 |
| Molecular Formula | C₁₄H₁₄S |
| Molecular Weight | 214.33 g/mol |
| Physical State | Liquid or Low-melting Solid (varies by purity) |
| Primary Hazards | Skin/Eye Irritant, Stench , Aquatic Toxicity |
| Waste Category | Non-Halogenated Organic Solvent (after treatment) |
Safety & Hazard Identification
Before handling waste, you must acknowledge the specific risks associated with organic sulfides.
-
Olfactory Fatigue: The "rotten cabbage" odor of sulfides can cause olfactory fatigue, meaning you may stop smelling it even while exposure continues. Do not rely on your nose as a safety monitor.[1]
-
Aquatic Toxicity: As a lipophilic organic sulfide, this compound is predicted to be toxic to aquatic life with long-lasting effects (H410/H411 analog). Zero discharge to drains is permitted.
-
GHS Classification (Derived):
-
Warning: Skin Irritation (Category 2)
-
Warning: Eye Irritation (Category 2A)
-
Hazard Statement: H315, H319, H411.
-
Pre-Disposal Treatment: Oxidative Deodorization
This is the most critical step. Do not pour untreated Benzyl(m-tolyl)sulfane directly into a waste drum. The odor will permeate the drum seals. You must chemically convert the volatile sulfide into a non-volatile, odorless sulfoxide or sulfone.
The Mechanism
We utilize an oxidation reaction to cap the sulfur atom:
Protocol: Bleach Oxidation Method
Use this protocol for laboratory quantities (<500 mL/g).
Reagents:
-
Sodium Hypochlorite (Commercial Bleach, ~5-6% NaOCl)
-
Solvent (Ethanol or Acetone) if the waste is solid/viscous
Step-by-Step Procedure:
-
Preparation: Perform all work in a functioning fume hood.
-
Dilution: If the waste is pure Benzyl(m-tolyl)sulfane, dilute it 1:1 with acetone or ethanol to improve miscibility.
-
Oxidation: Slowly add the sulfide solution to a beaker containing an excess of bleach (approx. 100 mL bleach per 5 g of sulfide).
-
Note: The reaction is exothermic. Add slowly to prevent splashing.
-
-
Stirring: Stir the mixture for 30-60 minutes. The solution may become cloudy or form a precipitate (the sulfone).
-
Verification: Carefully waft (do not inhale deeply) to verify the disappearance of the sulfide stench.
-
Quenching: Check for excess oxidant using starch-iodide paper (turns blue/black). If positive, add small amounts of sodium thiosulfate or sodium bisulfite until the paper remains white.
-
Final Disposal: The resulting mixture is now odorless and safe to combine with the main Non-Halogenated Organic Waste stream.
Disposal Workflow & Decision Matrix
The following diagram outlines the logical flow for disposing of Benzyl(m-tolyl)sulfane, ensuring compliance and safety.
Figure 1: Decision matrix for the safe disposal of Benzyl(m-tolyl)sulfane, prioritizing odor neutralization.
Spill Management (Emergency Response)
In the event of a spill, speed is essential to prevent odor migration to HVAC systems.
-
Isolate: Evacuate the immediate area. Close lab doors to contain the smell.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is large (>100 mL), use a half-mask respirator with organic vapor cartridges.
-
Contain: Encircle the spill with absorbent pads or vermiculite.[2]
-
Neutralize:
-
Prepare a fresh 10% bleach solution.
-
Gently pour over the absorbent material. Allow to sit for 10-15 minutes.
-
-
Cleanup: Scoop the wet absorbent into a wide-mouth jar or heavy-duty plastic bag. Seal immediately.
-
Surface Decon: Wipe the surface with ethanol, followed by a soapy water wash.
Regulatory Compliance & Documentation
Proper documentation ensures traceability and protects your facility from liability.
-
Waste Labeling:
-
Primary Constituent: Ethanol/Acetone (if used as solvent).
-
Contaminant: Benzyl(m-tolyl)sulfane (<5%).
-
Hazard Checkboxes: Flammable, Irritant.
-
Note: Explicitly write "TREATED SULFIDES - NO ODOR" on the tag to reassure waste handlers.
-
-
Segregation:
-
DO NOT mix with Oxidizers (Nitric Acid, Peroxides) in the main waste stream unless the sulfide has been fully quenched and neutralized first.
-
DO NOT mix with Halogenated Solvents (DCM, Chloroform) to keep disposal costs lower, unless the extraction required it.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10940369, Benzyl(p-tolyl)sulfane (Analogous Structure). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 8: Laboratory Chemical Waste Management." National Academies Press. Retrieved from [Link]
-
University of British Columbia (2019). In-Laboratory Treatment of Chemical Waste. Risk Management Services. Retrieved from [Link]
Technical Advisory: Safe Handling & PPE Protocol for Benzyl(m-tolyl)sulfane
Executive Directive
Handling Benzyl(m-tolyl)sulfane (CAS: 24973-50-0 / Isomer analogs) requires a safety protocol that goes beyond standard organic synthesis measures. While the acute toxicity profile is generally moderate (Acute Tox. 4, Oral), the primary operational risk is its low olfactory threshold and high lipophilicity.
This compound is a thioether (sulfide). Unlike standard solvents, thioethers possess a unique ability to permeate standard elastomers and bind to keratin in the skin, resulting in persistent, socially stigmatizing odors that can last for days. Furthermore, "olfactory fatigue" can desensitize researchers to the smell, leading to unrecognized exposure.
The goal of this guide is zero-odor release and zero-dermal contact.
Chemical Hazard Profile & PPE Implications
To select the correct PPE, we must understand the physicochemical properties driving the hazard.
| Property | Value/Characteristic | Safety Implication |
| Functional Group | Thioether (Sulfide) | High susceptibility to oxidation; strong "garlic/rotten cabbage" odor. |
| Lipophilicity (LogP) | ~4.5 (Estimated) | High. Readily penetrates dermal layers and latex gloves. |
| Volatility | Low to Moderate | Aerosols/mists are the primary inhalation risk, but vapors linger. |
| Reactivity | Nucleophilic | Incompatible with strong oxidizers (unless controlled for quenching). |
Advanced PPE Matrix
Standard lab PPE is insufficient for preventing odor contamination. The following matrix utilizes a "Defense-in-Depth" strategy.
Glove Selection Logic
Why not Latex? Natural rubber latex is non-polar enough to allow lipophilic sulfides to permeate rapidly. Why Nitrile? Acrylonitrile-butadiene rubber provides better resistance to organic oils and sulfides. However, thickness is the critical variable.[1]
| Task Scenario | Primary PPE | Secondary PPE | Technical Rationale |
| Analytical Handling (< 10 mg, closed vials) | Nitrile Gloves (Min 4 mil) | Lab Coat (Cotton/Poly) | Incidental splash protection. 4 mil nitrile offers sufficient dexterity with >15 min breakthrough time. |
| Synthesis / Prep (> 100 mg, open vessels) | Double Nitrile (Outer: 8 mil, Inner: 4 mil) | Sleeve Covers (Tyvek or PE) | Permeation Lag: The air gap between two gloves creates a diffusion barrier, significantly extending breakthrough time. |
| Spill Cleanup (> 5 mL) | Laminate Film (Silver Shield/4H) | Respirator (Half-face w/ OV/P100) | Laminate film is chemically impervious to aromatics/sulfides. Nitrile degrades too quickly in gross immersion. |
Operational Workflow: The "Zero-Odor" Protocol
This workflow is designed to contain the compound physically and chemically.
Phase 1: Preparation & Weighing
-
Engineering Control: All manipulations must occur inside a certified fume hood operating at 80-100 fpm face velocity.
-
The "Hot Zone": Designate a specific tray within the hood for this compound. Line it with absorbent pads.
-
Weighing:
-
Do not weigh on an open benchtop balance.
-
If a balance is not available in the hood, tare a vial with a septum cap.
-
Add the reagent inside the hood, cap tightly, and transport to the balance in a secondary container.
-
Phase 2: Reaction & Transfer
-
Glassware: Use ground-glass joints with Teflon sleeves or high-vacuum grease to prevent vapor leaks.
-
Syringe Technique: When transferring via syringe, pull the plunger back slightly after uptake to create an air buffer, preventing drips from the needle tip.
Phase 3: Decontamination (The Critical Step)
Why this works: Thioethers (
-
Prepare Quench Solution: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.
-
Immediate Rinse: Any glassware, syringe, or spatula used must be immediately submerged in the quench solution bath kept inside the hood.
-
Soak Time: Allow items to soak for 20 minutes before removing them for standard washing.
Visualizing the Safety Loop
The following diagram illustrates the closed-loop safety process required to prevent odor migration.
Figure 1: The "Zero-Odor" Handling Loop. Note the critical step of quenching tools before they leave the fume hood to prevent facility contamination.
Emergency & Disposal Procedures
Spill Response (Small Scale < 10 mL)
-
Evacuate: Alert nearby personnel. The odor will travel faster than the liquid.
-
Don PPE: Wear Silver Shield gloves and a respirator if outside the hood.
-
Contain: Cover spill with absorbent pads.
-
Neutralize: Pour 10% bleach over the pads. Caution: This is exothermic. Do this slowly.
-
Collect: Double bag the waste. Seal tightly.
Waste Disposal[2]
-
Segregation: Do not mix sulfide waste with strong oxidizers (Nitric acid, concentrated Peroxides) in the main waste stream unless fully quenched, as this can cause uncontrolled heating.
-
Labeling: Clearly label waste containers as "Contains Organic Sulfides - Stench."
References
-
PubChem. (n.d.). Benzyl(p-tolyl)sulfane Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
